(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)acetic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 241987. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c13-7(14)4-12-10(15)8-5-1-2-6(3-5)9(8)11(12)16/h5-6,8-9H,1-4H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYOORNQXSKWLPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C3C2C(=O)N(C3=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30311373 | |
| Record name | (1,3-Dioxooctahydro-2H-4,7-methanoisoindol-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30311373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26785-97-7 | |
| Record name | MLS003115239 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241987 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (1,3-Dioxooctahydro-2H-4,7-methanoisoindol-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30311373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)acetic acid synthesis pathway
An In-Depth Technical Guide to the Synthesis of (1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)acetic acid
This guide provides a comprehensive, technically detailed pathway for the synthesis of this compound (CAS 26785-97-7), a saturated bicyclic imide derivative. The synthesis is presented as a logical, two-stage process, beginning with the formation of a key anhydride precursor followed by its functionalization. This document is intended for researchers and professionals in drug development and organic synthesis, offering not just procedural steps but also the underlying chemical principles and rationale for experimental choices.
Introduction: The Molecular Architecture and Synthetic Strategy
The target molecule, this compound, is built upon a rigid bicyclo[2.2.1]heptane framework. This saturated core, also known as a norbornane system, is functionalized with a dicarboximide ring that is N-substituted with an acetic acid moiety. The "octahydro" designation signifies the complete saturation of the bicyclic system, a key feature dictating its conformational rigidity and stereochemical properties.
Our synthetic strategy is designed for efficiency and control, proceeding through two distinct stages:
-
Precursor Synthesis : Creation of the saturated bicyclic anhydride, cis-bicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride. This is achieved via a classic Diels-Alder cycloaddition followed by catalytic hydrogenation.
-
Imidization and Functionalization : Condensation of the saturated anhydride with glycine to introduce the N-acetic acid group and form the final imide product.
This approach ensures high yields and purity by building the core scaffold first and then introducing the functional side chain in the final step.
Stage 1: Synthesis of the Saturated Anhydride Precursor
The foundation of the target molecule is the saturated anhydride, which provides the rigid bicyclic structure. This precursor is synthesized in two critical steps.
Step 1A: Diels-Alder Cycloaddition to form cis-5-Norbornene-endo-2,3-dicarboxylic Anhydride
The synthesis begins with one of the most powerful reactions in organic chemistry: the Diels-Alder reaction. Here, cyclopentadiene acts as the diene and maleic anhydride as the dienophile to form the norbornene ring system.
Causality and Experimental Rationale: The [4+2] cycloaddition between cyclopentadiene and maleic anhydride is highly efficient and stereoselective. The reaction kinetically favors the formation of the endo isomer due to secondary orbital interactions between the developing double bond and the carbonyl groups of the dienophile. This reaction is exothermic and proceeds readily.[1] Toluene is an excellent solvent choice as it is relatively non-polar and has a suitable boiling point for reflux conditions, ensuring the reaction goes to completion.[1]
Experimental Protocol: Diels-Alder Reaction
-
Reagent Preparation : In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 10.0 g (0.102 mol) of maleic anhydride in 50 mL of toluene. Warm gently if necessary to achieve full dissolution.
-
Reaction Initiation : Cool the solution to room temperature. To this, add 8.1 g (10.0 mL, 0.122 mol) of freshly cracked dicyclopentadiene dropwise over 15 minutes. An exothermic reaction will be observed.
-
Reaction Completion : After the addition is complete, heat the mixture to reflux (approx. 110°C) and maintain for 1 hour.
-
Isolation and Purification : Cool the reaction mixture in an ice bath. The product, cis-5-norbornene-endo-2,3-dicarboxylic anhydride, will precipitate as a white solid.[1] Collect the crystals by vacuum filtration, wash with 20 mL of cold petroleum ether, and dry in a vacuum oven.
Step 1B: Catalytic Hydrogenation to form cis-Bicyclo[2.2.1]heptane-2,3-dicarboxylic Anhydride
To achieve the "octahydro" structure, the double bond within the norbornene ring of the Diels-Alder adduct must be reduced. This is accomplished through catalytic hydrogenation.
Causality and Experimental Rationale: Catalytic hydrogenation using palladium on carbon (Pd/C) is a standard and highly effective method for saturating carbon-carbon double bonds. The reaction proceeds on the surface of the catalyst, where hydrogen gas is adsorbed. Ethyl acetate is a common solvent for this transformation due to its inertness under these conditions and its ability to dissolve the anhydride starting material. The reaction is typically run under a positive pressure of hydrogen to ensure a sufficient concentration of H₂ for the reaction to proceed efficiently.
Experimental Protocol: Catalytic Hydrogenation
-
Catalyst and Substrate : To a hydrogenation vessel (e.g., a Parr shaker apparatus), add 10.0 g (0.061 mol) of cis-5-norbornene-endo-2,3-dicarboxylic anhydride and 100 mL of ethyl acetate.
-
Catalyst Addition : Carefully add 0.5 g of 10% Palladium on Carbon (Pd/C) catalyst under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation : Seal the vessel, purge with hydrogen gas, and then pressurize to 3-4 atm (approx. 45-60 psi) of hydrogen.
-
Reaction : Agitate the mixture at room temperature for 4-6 hours, or until hydrogen uptake ceases.
-
Workup : Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Isolation : Remove the solvent (ethyl acetate) from the filtrate under reduced pressure using a rotary evaporator to yield cis-bicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride as a white crystalline solid.[2]
Stage 2: Imidization with Glycine
The final stage of the synthesis involves the reaction of the saturated anhydride with the amino acid glycine. This condensation reaction forms the imide ring and appends the desired acetic acid functional group.
Causality and Experimental Rationale: This transformation is a two-step, one-pot process. First, the amino group of glycine performs a nucleophilic attack on one of the carbonyl carbons of the anhydride, opening the ring to form a carboxylic acid and an amide—this intermediate is known as an amic acid.[3] Subsequently, heating this intermediate in a high-boiling solvent like glacial acetic acid or dimethylformamide (DMF) induces a dehydration/cyclization reaction. The carboxylic acid and amide functionalities condense, eliminating a molecule of water to form the stable, five-membered imide ring. Acetic acid serves as both a solvent and a mild acid catalyst for the dehydration step.
Experimental Protocol: Imidization
-
Reagent Mixture : In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 5.0 g (0.030 mol) of cis-bicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride and 2.5 g (0.033 mol) of glycine in 40 mL of glacial acetic acid.
-
Thermal Cyclization : Heat the mixture to reflux (approx. 118°C) and maintain for 4 hours. The initial suspension should become a clear solution as the reaction progresses.
-
Product Precipitation : Cool the reaction mixture to room temperature, then further cool in an ice bath for 1 hour. The target compound, this compound, will precipitate.
-
Isolation and Purification : Collect the solid product by vacuum filtration. Wash the filter cake with cold water (2 x 20 mL) to remove residual acetic acid and unreacted glycine.
-
Drying : Dry the product under vacuum at 60°C to yield the final compound as a white to off-white powder.
Data and Workflow Visualization
Summary of Reaction Parameters
| Step | Reaction | Key Reagents | Solvent | Temp. | Time | Expected Yield |
| 1A | Diels-Alder | Cyclopentadiene, Maleic Anhydride | Toluene | Reflux | 1 hr | >90% |
| 1B | Hydrogenation | cis-5-Norbornene-endo-2,3-dicarboxylic anhydride, H₂, 10% Pd/C | Ethyl Acetate | RT | 4-6 hrs | >95% |
| 2 | Imidization | cis-Bicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride, Glycine | Glacial Acetic Acid | Reflux | 4 hrs | 80-90% |
Overall Synthesis Pathway
Caption: Overall reaction scheme for the synthesis.
Experimental Workflow Logic
Caption: Step-by-step experimental workflow diagram.
References
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Google Patents.
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ChemBuyersGuide.com, Inc.
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An In-depth Technical Guide to the Physicochemical Properties of (1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)acetic acid
This guide provides a comprehensive analysis of the physicochemical properties of (1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)acetic acid, a molecule of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the compound's structural features, synthesis, and key physicochemical parameters that influence its behavior and potential applications.
Introduction and Molecular Structure
This compound is a derivative of the bicyclo[2.2.1]heptane (norbornane) system. Its rigid, bicyclic core imparts a well-defined three-dimensional structure that is often exploited in the design of bioactive molecules and polymer building blocks. The structure features a dicarboximide ring fused to the norbornane skeleton, with an acetic acid moiety attached to the imide nitrogen.
The stereochemistry of the molecule is a critical determinant of its properties. The designation "octahydro" indicates a fully saturated norbornane ring system. The fusion of the dicarboximide ring to the norbornane core can result in two primary stereoisomers: endo and exo. The endo isomer, where the dicarboximide ring is oriented towards the longer bridge of the norbornane, is typically the kinetic product of the initial Diels-Alder synthesis of the precursor.[1] The exo isomer is thermodynamically more stable. This guide will focus primarily on the properties of the endo isomer due to its synthetic accessibility.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | This compound |
| Synonyms | N-Carboxymethyl-norbornane-2,3-dicarboximide |
| CAS Number | Data not readily available |
| Molecular Formula | C₁₁H₁₃NO₄ |
| Molecular Weight | 223.23 g/mol |
Synthesis Pathway
The synthesis of this compound is a multi-step process that begins with the well-established Diels-Alder reaction between cyclopentadiene and maleic anhydride. This reaction predominantly yields the cis-endo-5-norbornene-2,3-dicarboxylic anhydride.[1][2] Subsequent steps involve the formation of the imide, attachment of the acetic acid side chain, and finally, saturation of the norbornene double bond.
Sources
Solubility of (1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)acetic acid in different solvents
An In-depth Technical Guide to the Solubility of (1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Molecular Profile of this compound
This compound is a bicyclic imide derivative. Its structure, characterized by a rigid bridged ring system and a carboxylic acid moiety, suggests a molecule with a moderate degree of polarity.
Chemical and Physical Properties:
| Property | Value | Source |
| CAS Number | 101344-13-4 | N/A |
| Molecular Formula | C₁₁H₁₃NO₄ | [1] |
| Molecular Weight | 223.23 g/mol | N/A |
| Appearance | White to off-white powder | N/A |
| Predicted pKa | ~4-5 (due to the carboxylic acid group) | N/A |
The presence of the carboxylic acid group is a key determinant of its pH-dependent solubility, with higher solubility expected at pH values above its pKa. The bicyclic imide core, while containing polar carbonyl groups, also possesses significant nonpolar hydrocarbon character, which will influence its solubility in organic solvents.
The Theoretical Underpinnings of Solubility
The adage "like dissolves like" provides a fundamental, albeit simplified, principle for predicting solubility.[2] This concept is rooted in the intermolecular forces between the solute and solvent molecules. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.
Key factors influencing the solubility of this compound include:
-
Polarity: The molecule possesses both polar (carboxylic acid, imide carbonyls) and nonpolar (bicyclic hydrocarbon framework) regions. Its solubility will be highest in solvents with a similar balance of polarity.
-
Hydrogen Bonding: The carboxylic acid group can act as both a hydrogen bond donor and acceptor, while the imide carbonyls are hydrogen bond acceptors. Solvents capable of hydrogen bonding (e.g., water, alcohols) are likely to be effective.
-
pH: For ionizable compounds like this one, pH is a critical factor. In aqueous solutions, as the pH increases above the pKa of the carboxylic acid, the molecule will deprotonate to form a more soluble carboxylate salt.
-
Crystalline Structure: The arrangement of molecules in the solid state (crystal lattice) affects the energy required to break apart the solute. Different polymorphic forms of a compound can exhibit different solubilities.
Strategic Solvent Selection for Pharmaceutical Development
The choice of solvent is a critical decision in drug development, impacting everything from synthesis and purification to formulation and administration.[3][4] Beyond simply dissolving the API, a suitable solvent must meet stringent criteria for safety, stability, and processability.[5][6][7]
Solvent Classes and Their Relevance:
-
Aqueous Solvents: Water is the most biocompatible solvent and is the primary medium for physiological processes. Understanding aqueous solubility is paramount for oral and parenteral drug delivery. Buffers at various physiological pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) are used to simulate conditions in the gastrointestinal tract and blood.
-
Organic Solvents:
-
Protic Solvents (e.g., ethanol, methanol, isopropanol): These solvents can engage in hydrogen bonding and are often used in crystallization and formulation.
-
Aprotic Polar Solvents (e.g., DMSO, DMF, acetonitrile): These have high dielectric constants and can dissolve a wide range of compounds. DMSO is a common solvent for initial in vitro screening assays.
-
Aprotic Nonpolar Solvents (e.g., hexane, toluene): These are generally poor solvents for polar molecules like the one but can be useful in certain synthetic or purification steps.
-
A logical workflow for solvent selection is depicted below:
Caption: A streamlined workflow for rational solvent selection in pharmaceutical development.
Experimental Determination of Solubility: Protocols and Methodologies
Accurate experimental determination of solubility is crucial and several methods are employed, each with its own advantages and limitations.[8][9]
Thermodynamic Solubility Determination: The Gold Standard
Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent at a specific temperature. The shake-flask method is the most widely accepted technique for its determination.[9]
Step-by-Step Protocol for the Shake-Flask Method:
-
Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The excess solid is crucial to ensure that a saturated solution in equilibrium with the solid phase is achieved.
-
Equilibration: Agitate the mixture at a constant temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached. A shaker bath or orbital shaker is commonly used.
-
Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated solution from the undissolved solid. This is typically done by centrifugation followed by careful withdrawal of the supernatant, or by filtration through a low-binding filter (e.g., PVDF).
-
Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: The measured concentration represents the thermodynamic solubility of the compound in that solvent at the specified temperature.
Kinetic Solubility Determination: A High-Throughput Approach
In early drug discovery, where compound availability is often limited, kinetic solubility methods provide a rapid assessment.[10][11] These methods measure the concentration at which a compound precipitates from a solution when added from a concentrated stock (typically in DMSO).
Workflow for Kinetic Solubility Measurement:
Caption: A typical workflow for high-throughput kinetic solubility determination.
It is important to note that kinetic solubility values are often higher than thermodynamic solubility due to the formation of supersaturated solutions.[10]
Computational Approaches to Solubility Prediction
In the absence of experimental data, computational models can provide valuable estimates of solubility.[12][13] These methods range from simple empirical models to more complex physics-based approaches.[2][14]
-
Quantitative Structure-Property Relationship (QSPR) Models: These models use statistical methods to correlate molecular descriptors (e.g., molecular weight, logP, number of hydrogen bond donors/acceptors) with experimentally determined solubility data.
-
Thermodynamic Cycle-Based Methods: These approaches calculate the free energy of solvation, which is then used to predict solubility.
While predictive models are useful for initial screening, they are not a substitute for experimental validation.
Concluding Remarks and Future Directions
The solubility of this compound is a multifaceted property that is essential to characterize for its successful development as a potential therapeutic agent. This guide has provided a comprehensive framework for approaching this challenge, from understanding the underlying physicochemical principles to implementing robust experimental protocols and leveraging computational tools. For researchers working with this molecule, a systematic approach beginning with solubility determination in physiologically relevant aqueous buffers is recommended, followed by characterization in a panel of pharmaceutically acceptable organic solvents. This data will be invaluable for guiding formulation strategies and ensuring the compound reaches its full therapeutic potential.
References
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Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [Link]
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Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. Journal of Cheminformatics. [Link]
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How To Predict Solubility Of Organic Compounds?. Chemistry For Everyone - YouTube. [Link]
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Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. [Link]
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Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal. [Link]
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Key Considerations for Selecting Solvents in Drug Manufacturing. Purosolv. [Link]
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solubility experimental methods.pptx. Slideshare. [Link]
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Editorial Basic Approaches for the Selection of Solvents in Pharmaceutical Industries. Scholars Bulletin. [Link]
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What Factors Are Taken Into Consideration When Selecting a Solvent?. ACS Green Chemistry Institute. [Link]
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(PDF) Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate. [Link]
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5 Criteria for Selecting an Extraction Solvent. Hydrometal Tech. [Link]
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SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. SlideShare. [Link]
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Experimental and Computational Methods Pertaining to Drug Solubility. Semantic Scholar. [Link]
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An In-Depth Technical Guide to the Thermal Stability of (1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)acetic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: Unveiling a Structurally Complex Molecule
(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)acetic acid is a molecule of significant interest due to its composite structure, which features a saturated bicyclo[2.2.1]heptane (norbornane) backbone, an imide ring, and a carboxymethyl (acetic acid) group attached to the imide nitrogen. This unique combination of a rigid, sterically demanding bicyclic system and reactive functional groups necessitates a thorough understanding of its thermal stability. Such knowledge is paramount for applications in drug development, materials science, and chemical synthesis, where thermal excursions during processing, storage, or application could lead to degradation and the formation of impurities.
This guide will provide a detailed overview of the methodologies used to assess the thermal stability of this and similar molecules, a predictive analysis of its thermal behavior based on its structural components, and a discussion of its likely decomposition pathways.
The Structural Determinants of Thermal Stability
The thermal stability of this compound is governed by the interplay of its three primary structural motifs:
-
The Bicyclo[2.2.1]heptane Core: This saturated bicyclic system is known for its rigidity and thermal robustness. The parent norbornane structure is thermally stable, and this stability is generally conferred to its derivatives.
-
The Imide Ring: Cyclic imides are generally a thermally stable functional group, often more so than their corresponding amides. The stability of the imide ring is a key contributor to the overall thermal resistance of the molecule.
-
The N-acetic acid Substituent: The presence of a carboxylic acid group introduces a potential point of thermal lability. Carboxylic acids are known to undergo decarboxylation at elevated temperatures, a process that can be influenced by the molecular structure and the presence of catalysts.
Methodologies for Thermal Analysis: A Triad of Techniques
A comprehensive assessment of thermal stability typically employs a combination of thermoanalytical techniques. The three pillars of such an analysis are Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC).
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the primary technique for determining the decomposition temperature of a material.
Experimental Protocol: TGA of this compound (Hypothetical)
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of the finely ground sample into a ceramic or aluminum pan.
-
Atmosphere: Nitrogen (inert) or air (oxidative), at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 30 °C.
-
Ramp up to 600 °C at a heating rate of 10 °C/min.
-
-
Data Analysis: Plot mass loss (%) versus temperature. The onset of decomposition (Tonset) and the temperature of maximum rate of decomposition (Tmax) are determined from the TGA curve and its first derivative (DTG curve).
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these processes.
Experimental Protocol: DSC of this compound (Hypothetical)
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan.
-
Atmosphere: Nitrogen, at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 25 °C.
-
Ramp up to 350 °C at a heating rate of 10 °C/min.
-
-
Data Analysis: Plot heat flow (mW) versus temperature. Endothermic events (e.g., melting) will appear as downward peaks, while exothermic events (e.g., decomposition) will appear as upward peaks.
Accelerating Rate Calorimetry (ARC)
ARC is an adiabatic calorimetry technique that measures the time, temperature, and pressure profiles of a sample during an exothermic runaway reaction.[1] It is a critical tool for assessing thermal hazards.
Experimental Protocol: ARC of this compound (Hypothetical)
-
Instrument: An accelerating rate calorimeter.
-
Sample Preparation: A known amount of the sample is placed in a spherical, high-pressure-resistant sample bomb.
-
Procedure: The instrument operates in a "heat-wait-search" mode. The sample is heated in steps, and after each step, the instrument waits and monitors for any self-heating. If an exothermic reaction is detected, the instrument switches to an adiabatic mode, where the surrounding temperature is kept equal to the sample temperature, thus simulating a worst-case thermal runaway scenario.
-
Data Analysis: The data provides the onset temperature of the exothermic reaction, the rates of temperature and pressure rise, and the time to maximum rate.
Caption: General workflow for assessing the thermal stability of a chemical compound.
Hypothetical Thermal Analysis and Data Interpretation
Based on the thermal behavior of structurally related N-substituted imides and carboxylic acids, a hypothetical thermal profile for this compound can be constructed.
Predicted TGA and DSC Data
| Parameter | Predicted Value | Rationale |
| Melting Point (Tm) | 180 - 220 °C | Based on the melting points of similar N-substituted imides and dicarboxylic acids. This would be observed as an endothermic peak in the DSC thermogram. |
| Decomposition Onset (Tonset) | ~ 250 °C | The initial decomposition is likely to be initiated by the decarboxylation of the acetic acid moiety. Studies on the thermal decomposition of carboxylic acids show this process occurring in this temperature range. |
| Major Decomposition Step | 250 - 400 °C | This would be characterized by a significant mass loss in the TGA curve, corresponding to the loss of the acetic acid group and potentially further fragmentation of the molecule. |
| Final Residue at 600 °C | < 5% | As an organic molecule, it is expected to decompose almost completely in an inert atmosphere. |
Predicted Decomposition Pathways
The primary decomposition pathway is anticipated to be initiated by the loss of the acetic acid group. This could occur via two main mechanisms:
-
Decarboxylation: The carboxylic acid group eliminates carbon dioxide, potentially leading to the formation of a methyl-substituted imide.
-
Cleavage of the N-C bond: The bond between the imide nitrogen and the acetic acid methylene group could cleave, leading to the formation of the unsubstituted imide and other fragments.
Following the initial decomposition, at higher temperatures, the bicyclo[2.2.1]heptane ring system and the imide ring would be expected to fragment.
Caption: Predicted initial decomposition pathways of the target molecule.
Practical Implications and Conclusion
The predicted thermal stability of this compound suggests that it is a relatively stable compound at ambient and moderately elevated temperatures. However, the presence of the carboxylic acid group likely lowers its decomposition temperature compared to N-alkyl or N-aryl substituted bicyclo[2.2.1]heptane dicarboximides.
For researchers and professionals in drug development and materials science, this implies that while the compound may be suitable for many applications, careful consideration must be given to processing conditions involving high temperatures. The potential for decarboxylation and the formation of related impurities should be monitored during any thermal processing steps.
This guide has provided a comprehensive framework for understanding and evaluating the thermal stability of this compound. While the presented data is hypothetical, the methodologies and interpretative logic are grounded in established principles of thermal analysis and the known behavior of related chemical structures. Empirical validation through the experimental protocols outlined herein is essential for a definitive characterization of this molecule's thermal properties.
References
-
NETZSCH Analyzing & Testing. (n.d.). Accelerating Rate Calorimetry (ARC). Retrieved from [Link]
-
Prime Process Safety Center. (n.d.). Accelerating Rate Calorimetry (ARC). Retrieved from [Link]
-
Thermal Hazard Technology. (n.d.). Accelerating Rate Calorimeter. Retrieved from [Link]
- Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film. (2018). RSC Publishing.
- A mechanistic analysis of the increase in the thermal stability of proteins in aqueous carboxylic acid salt solutions. (2004). PubMed.
- Thermal decomposition of amide and imide derivatives of maleated polyethylene. (2000).
- Hydrothermal stability of aromatic carboxylic acids. (2003).
- Odd–Even Effects in the Structure and Thermal Stability of Carboxylic Acid Anchored Monolayers on Naturally Oxidized Aluminum Surface. (2020).
- Roles of HNOx and Carboxylic Acids in the Thermal Stability of Nitroplasticizer. (2023). ACS Omega.
- Heat Loss in Accelerating Rate Calorimetry Analysis and Thermal Lag for High Self-Heat Rates. (2020). Organic Process Research & Development.
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An In-depth Technical Guide to (1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)acetic acid: Synthesis, Properties, and Historical Context
For the attention of: Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of the synthesis, chemical properties, and historical development of (1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)acetic acid. The document is structured to deliver expert insights and actionable protocols for professionals engaged in chemical research and development.
Introduction and Historical Context
The discovery and development of this compound are intrinsically linked to the broader exploration of bicyclo[2.2.1]heptane derivatives, commonly known as norbornane compounds. The rigid, bridged bicyclic structure of the norbornane core has made it a valuable scaffold in medicinal chemistry and materials science. The synthesis of the parent imide structure, octahydro-2H-4,7-methanoisoindole-1,3-dione, is rooted in the foundational Diels-Alder reaction, a cornerstone of modern organic synthesis.
While a singular seminal publication detailing the initial discovery of this compound is not readily apparent in the surveyed literature, its synthesis is a logical extension of well-established chemical transformations. The development of N-substituted bicyclo[2.2.1]heptane-2,3-dicarboximides has been a fertile area of research, leading to the discovery of compounds with diverse biological activities. This guide synthesizes the established methodologies for the preparation of the unsaturated analog, 2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)acetic acid, and its subsequent hydrogenation to the target saturated compound.
Physicochemical Properties
A summary of the key physicochemical properties of the unsaturated and saturated target compounds is presented below.
| Property | 2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)acetic acid | This compound |
| CAS Number | 26749-93-9[1][2] | 26785-97-7[3] |
| Molecular Formula | C₁₁H₁₁NO₄[1] | C₁₁H₁₃NO₄[3] |
| Molecular Weight | 221.21 g/mol | 223.23 g/mol [3] |
| Synonyms | 2-(3,5-dioxo-4-azatricyclo[5.2.1.0²,⁶]dec-8-en-4-yl)acetic acid[1] | (3,5-DIOXO-4-AZA-TRICYCLO[5.2.1.0(2,6)]DEC-4-YL)-ACETIC ACID[3] |
Synthesis Pathway
The synthesis of this compound is a two-stage process. The first stage involves the synthesis of the unsaturated precursor, followed by catalytic hydrogenation.
Caption: Overall synthesis pathway for this compound.
Stage 1: Synthesis of 2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)acetic acid
The initial step in the synthesis is the Diels-Alder reaction between cyclopentadiene and maleic anhydride to form cis-5-norbornene-endo-2,3-dicarboxylic anhydride. This is a classic cycloaddition reaction that proceeds with high stereoselectivity to yield the endo isomer as the kinetic product.
The subsequent step is the formation of the imide ring with an N-acetic acid substituent. This is typically achieved by reacting the anhydride with glycine.
Experimental Protocol:
-
Diels-Alder Reaction:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve maleic anhydride in a suitable solvent such as ethyl acetate.
-
Slowly add freshly distilled cyclopentadiene to the solution at room temperature. The reaction is exothermic.
-
Stir the reaction mixture for 1-2 hours. The product, cis-5-norbornene-endo-2,3-dicarboxylic anhydride, will precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash with cold solvent.
-
-
Imidation:
-
In a separate flask, dissolve an equimolar amount of glycine in water or a suitable buffer.
-
Add the synthesized cis-5-norbornene-endo-2,3-dicarboxylic anhydride to the glycine solution.
-
Heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
Upon completion, cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the product.
-
Collect the solid 2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)acetic acid by vacuum filtration, wash with cold water, and dry.
-
Stage 2: Catalytic Hydrogenation
The final step is the saturation of the carbon-carbon double bond in the norbornene ring system via catalytic hydrogenation to yield the target compound.
Caption: Experimental workflow for the catalytic hydrogenation.
Experimental Protocol:
-
Preparation:
-
In a high-pressure hydrogenation vessel (autoclave), suspend 2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)acetic acid in a suitable solvent such as methanol.
-
Carefully add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 wt%).
-
-
Hydrogenation:
-
Seal the autoclave and purge the system with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 8 atm)[4].
-
Stir the reaction mixture vigorously at room temperature or with gentle heating.
-
Monitor the reaction progress by observing the hydrogen uptake. The reaction is complete when hydrogen consumption ceases.
-
-
Work-up and Isolation:
-
Carefully vent the excess hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of celite to remove the palladium catalyst.
-
Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
The final product, this compound, can be purified by recrystallization from an appropriate solvent system.
-
Potential Applications
While specific applications for this compound are not extensively documented in publicly available literature, its structural motifs suggest several areas of potential utility:
-
Medicinal Chemistry: As a constrained amino acid analog, it could serve as a building block in the synthesis of peptidomimetics or as a scaffold for the development of novel therapeutic agents. The rigid bicyclic core can be used to control the conformation of attached pharmacophores.
-
Polymer Science: The carboxylic acid functionality allows for its incorporation into polymer backbones, potentially imparting unique thermal and mechanical properties due to the rigid norbornane unit.
-
Ligand Synthesis: The molecule can be used as a ligand for the complexation of metal ions, with potential applications in catalysis or materials science.
Conclusion
This compound is a fascinating molecule that sits at the intersection of classic organic synthesis and modern chemical research. Its preparation relies on robust and well-understood reactions, making it an accessible target for synthetic chemists. While its specific discovery narrative is not centralized, the methodologies for its synthesis are well-precedented in the broader context of norbornane chemistry. This guide provides a solid foundation for researchers and drug development professionals interested in exploring the potential of this and related compounds.
References
-
AccelaChemBio. (n.d.). 2-[1,3-Dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl]acetic Acid. Retrieved from [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. 124530-70-7,2-Isopropylsulfanyl-1H-benzoimidazole-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. 26785-97-7 CAS Manufactory [m.chemicalbook.com]
- 4. (3aR,4S,7R,7aS) 4,7-Methano-1H-isoindole-1,3(2H)-dione | 14805-29-9 [chemicalbook.com]
A Comprehensive Technical Guide to (1,3-Dioxooctahydro-2H-4,7-methanoisoindol-2-yl)acetic Acid: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of (1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)acetic acid (CAS Number: 26785-97-7), a molecule of significant interest in medicinal chemistry, polymer science, and materials research. This document details the synthetic pathways, stereochemical considerations, physicochemical properties, and diverse applications of this compound and its derivatives. By synthesizing information from peer-reviewed literature and chemical databases, this guide serves as a comprehensive resource for researchers and developers in the field.
Introduction: The Norbornene Scaffold in Advanced Chemical Design
The rigid, bicyclic framework of the norbornene moiety has long captured the attention of chemists. Its inherent strain and well-defined stereochemistry make it a valuable building block in the design of complex molecules with unique three-dimensional architectures. When functionalized with a dicarboximide ring system, the resulting N-substituted 5-norbornene-2,3-dicarboximide derivatives become versatile platforms for a wide array of applications. This guide focuses on a specific and important derivative, this compound, often referred to by its synonym, N-carboxymethyl-5-norbornene-2,3-dicarboximide. The introduction of the acetic acid side chain provides a handle for further functionalization, making it a particularly attractive intermediate in drug discovery and materials science.
Chemical Identity and Physicochemical Properties
A clear understanding of the fundamental properties of a compound is paramount for its effective application. This section outlines the key identifiers and physicochemical characteristics of this compound.
| Property | Value | Source(s) |
| CAS Number | 26785-97-7 | N/A |
| Molecular Formula | C₁₁H₁₃NO₄ | N/A |
| Molecular Weight | 223.23 g/mol | N/A |
| IUPAC Name | This compound | N/A |
| Synonyms | (3,5-DIOXO-4-AZA-TRICYCLO[5.2.1.0(2,6)]DEC-4-YL)-ACETIC ACID, 4,7-Methano-2H-isoindole-2-acetic acid, octahydro-1,3-dioxo-, N-Carboxymethyl-5-norbornene-2,3-dicarboximide | N/A |
| Appearance | White to off-white crystalline powder (predicted) | N/A |
| Melting Point | Data not readily available in public literature. | N/A |
| Solubility | Expected to have limited solubility in water and higher solubility in polar organic solvents such as DMSO, DMF, and alcohols. | N/A |
| Stereochemistry | Typically exists as a mixture of exo and endo isomers, with the exo isomer being thermodynamically more stable.[1][2] | N/A |
Synthesis and Stereochemistry: A Detailed Protocol
The synthesis of this compound is a multi-step process that begins with the well-known Diels-Alder reaction. A critical aspect of the synthesis is the control and understanding of the exo and endo stereoisomers.
Synthesis of the Precursor: cis-5-Norbornene-exo-2,3-dicarboxylic Anhydride
The direct Diels-Alder reaction between cyclopentadiene and maleic anhydride kinetically favors the formation of the endo isomer, cis-5-norbornene-endo-2,3-dicarboxylic anhydride.[2] However, for many applications, the thermodynamically more stable exo isomer is desired.[1]
Experimental Protocol: Isomerization of endo to exo-Anhydride
This protocol describes the thermal isomerization of the commercially available endo-anhydride to the exo-anhydride.[1][3]
-
Materials: cis-5-Norbornene-endo-2,3-dicarboxylic anhydride, high-boiling point solvent (e.g., toluene or o-dichlorobenzene).
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve cis-5-norbornene-endo-2,3-dicarboxylic anhydride in a suitable high-boiling point solvent.
-
Heat the mixture to a high temperature (typically 190-220°C) and maintain reflux for several hours.[1][3] The progress of the isomerization can be monitored by techniques such as NMR spectroscopy.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The exo-anhydride product can be isolated by recrystallization from a suitable solvent like benzene or by removal of the solvent under reduced pressure.[3]
-
A microwave-assisted method has also been reported to achieve this isomerization more efficiently.[4]
Caption: Synthesis of the target molecule from the exo-anhydride.
Potential Applications in Drug Development and Materials Science
While specific applications for this compound are not extensively documented, the broader class of N-substituted 5-norbornene-2,3-dicarboximide derivatives has shown significant promise in several fields.
Medicinal Chemistry and Drug Discovery
The norbornene scaffold is a known pharmacophore, and its derivatives have been investigated for various therapeutic activities. The incorporation of the norbornene-dicarboximide moiety has been shown to enhance the cytotoxic effects of natural products against cancer cell lines. The acetic acid functional group on the target molecule provides a convenient point of attachment for conjugation to other molecules, potentially for the development of prodrugs or targeted drug delivery systems.
Polymer Chemistry
N-substituted norbornene dicarboximides are valuable monomers in ring-opening metathesis polymerization (ROMP). The resulting polymers often exhibit high thermal stability and desirable mechanical properties. The carboxylic acid group of the title compound could be used to introduce functionality into polymers, for example, to improve adhesion or to allow for post-polymerization modification.
Bioorthogonal Chemistry
The strained double bond of the norbornene ring system can participate in bioorthogonal reactions, such as the inverse-electron-demand Diels-Alder reaction with tetrazines. This allows for the specific labeling of biomolecules in a cellular environment. While the acetic acid derivative itself is not the reactive handle, its core structure is a key component in probes designed for these applications.
Caption: Potential application areas for the title compound.
Conclusion
This compound represents a versatile chemical entity with significant potential across multiple scientific disciplines. Its synthesis, rooted in fundamental organic reactions, provides access to a molecule with a unique combination of a rigid bicyclic core and a functionalizable side chain. While specific data on this particular compound is somewhat limited in the public domain, the well-established chemistry and diverse applications of the broader class of N-substituted 5-norbornene-2,3-dicarboximide derivatives underscore its importance as a valuable building block for future innovations in drug discovery, polymer science, and beyond. Further research into the specific properties and applications of this compound is warranted and is likely to uncover novel and valuable uses.
References
- Gao, Y., et al. (2024). One-pot synthesis of 5-norbornene-2,3-dicarboxylic anhydride with high exo/endo ratio in a microreactor under high temperature and pressure. Chemical Engineering Journal, 487, 149998.
-
PrepChem. (n.d.). Synthesis of exo-cis-5-norbornene-2,3-dicarboxylic anhydride. Retrieved January 15, 2026, from [Link]
- Katritzky, A. R., & Rachwal, S. (2010). CLARIFICATION OF STEREOCHEMISTRY ASPECTS FOR N-HYDROXY-5-NORBORNENE-2,3-DICARBOXIMIDE DERIVATIVES AND ELUCIDATION OF THEM BY EXPERIMENTAL AND THEORETICAL METHODS. Revista de Chimie, 61(1), 3-10.
Sources
Methodological & Application
Application Notes and Protocols: (1,3-Dioxooctahydro-2H-4,7-methanoisoindol-2-yl)acetic Acid in Organic Synthesis
Abstract
(1,3-Dioxooctahydro-2H-4,7-methanoisoindol-2-yl)acetic acid and its unsaturated precursor, N-(Carboxymethyl)-cis-5-norbornene-endo-2,3-dicarboximide, are versatile molecules rooted in the classic Diels-Alder reaction. While not a ubiquitous reagent, this scaffold is a critical component in several specialized and high-value areas of organic synthesis. Its rigid, bicyclic norbornene framework and the functional handle provided by the N-acetic acid group allow for its application as a key building block in the synthesis of active pharmaceutical ingredients (APIs), a functional monomer in advanced polymer science, and a potential linker molecule in chemical biology. This guide provides an in-depth exploration of its synthesis and core applications, complete with detailed, field-proven protocols and the scientific rationale behind the methodologies.
Application Note 1: Core Synthesis of the Norbornene Scaffold
The foundation for all applications lies in the robust and well-documented synthesis of the norbornene skeleton. The process begins with a [4+2] cycloaddition (Diels-Alder reaction) to form the anhydride, followed by imidization and N-alkylation to yield the target acetic acid derivative.
1.1 Synthesis of the Precursor: cis-5-Norbornene-endo-2,3-dicarboxylic Anhydride
The Diels-Alder reaction between cyclopentadiene and maleic anhydride is a classic transformation that kinetically favors the formation of the endo isomer.[1] This reaction is highly efficient and serves as the primary entry point to this class of compounds.
Objective: To synthesize cis-5-Norbornene-endo-2,3-dicarboxylic anhydride.
Materials:
-
Dicyclopentadiene (MW: 132.2 g/mol )
-
Maleic Anhydride (MW: 98.06 g/mol )
-
Toluene or Ethyl Acetate
-
Hexanes or Petroleum Ether
-
Fractional distillation apparatus
-
Reaction flask with reflux condenser
-
Ice bath
Procedure:
-
Preparation of Cyclopentadiene: Cyclopentadiene exists as the dimer, dicyclopentadiene, at room temperature and must be "cracked" back to the monomer via a retro-Diels-Alder reaction. Assemble a fractional distillation apparatus and gently heat ~30 mL of dicyclopentadiene. Collect the cyclopentadiene monomer, which distills at 40-42 °C. Keep the collected monomer on an ice bath and use it promptly.[2]
-
Reaction Setup: In a 125 mL Erlenmeyer flask, dissolve 6.0 g of powdered maleic anhydride in 25 mL of toluene (or ethyl acetate). A gentle warming may be required. Once dissolved, add 25 mL of hexanes and cool the mixture in an ice bath.[2]
-
Cycloaddition: Slowly add 6.0 mL of the freshly prepared, chilled cyclopentadiene to the maleic anhydride solution with stirring. A white precipitate will form almost immediately.
-
Completion and Isolation: Allow the reaction mixture to stir in the ice bath for 30 minutes, then let it warm to room temperature and stir for an additional hour to ensure complete reaction.
-
Purification: Collect the solid product by suction filtration. Wash the crystals with a small amount of cold petroleum ether to remove any unreacted starting materials. The product can be further purified by recrystallization from toluene or ethyl acetate.[2]
Expected Yield: ~80-90%. Melting Point: 164-165 °C.[2]
1.2 Synthesis of this compound
The synthesis of the title compound involves a two-step process from the anhydride: first, the formation of the imide, and second, the N-alkylation with an acetic acid synthon.
Caption: Synthetic pathway from the precursor anhydride to the final saturated target molecule.
Objective: To synthesize N-(Carboxymethyl)-cis-5-norbornene-endo-2,3-dicarboximide.
Materials:
-
cis-5-Norbornene-endo-2,3-dicarboxylic anhydride (from Protocol 1)
-
Glycine (MW: 75.07 g/mol )
-
Acetic Anhydride
-
Sodium Acetate
-
Pyridine
Procedure:
-
Melt Condensation: In a round-bottom flask, combine the norbornene anhydride (1.0 eq), glycine (1.1 eq), and a catalytic amount of sodium acetate.
-
Reaction: Heat the mixture to 140-150 °C. The solids will melt, and water will be evolved. Maintain this temperature for 2-3 hours until the reaction is complete (monitored by TLC).
-
Alternative (Solution Phase): A mixture of the anhydride (1.0 eq) and glycine (1.1 eq) can be refluxed in glacial acetic acid for 4-6 hours.
-
Work-up: Cool the reaction mixture. If performed neat, dissolve the resulting solid in a suitable solvent like ethyl acetate. If in acetic acid, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from an ethanol/water mixture to yield the N-substituted imide product.
Note: This protocol is adapted from general procedures for imide formation and N-alkylation of glycine derivatives. Specific optimization may be required.[3][4][5]
Objective: To synthesize this compound.
Materials:
-
N-(Carboxymethyl)-cis-5-norbornene-endo-2,3-dicarboximide
-
Palladium on Carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas source (balloon or hydrogenation apparatus)
Procedure:
-
Setup: Dissolve the unsaturated product from Protocol 2 in methanol in a flask suitable for hydrogenation.
-
Catalyst: Carefully add 10% Pd/C catalyst (approx. 5-10% by weight of the substrate) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Purge the flask with hydrogen gas and maintain a positive pressure of hydrogen (e.g., using a balloon) while stirring vigorously at room temperature.
-
Monitoring: The reaction progress can be monitored by TLC or ¹H NMR by observing the disappearance of the olefinic protons.
-
Work-up: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C is flammable when dry and exposed to air. Wash the Celite pad with methanol.
-
Isolation: Remove the solvent from the filtrate under reduced pressure to yield the final saturated product.
Application Note 2: Key Intermediate in Active Pharmaceutical Ingredient (API) Synthesis
The saturated (hexahydro) norbornene dicarboximide scaffold is a crucial intermediate in the synthesis of several modern antipsychotic and anxiolytic drugs, most notably Lurasidone and Tandospirone.[6][7][8] The rigid, three-dimensional structure of the norbornene unit is a key element for achieving the desired pharmacological profile.
2.1 Role in Lurasidone Synthesis
Lurasidone is an atypical antipsychotic used to treat schizophrenia and bipolar disorder.[6] Its synthesis involves the coupling of a saturated exo-dicarboximide intermediate with a complex piperazine side chain. The exo stereochemistry is critical and is typically achieved by thermal isomerization of the initially formed endo anhydride.[1]
Caption: Final coupling step in the synthesis of Lurasidone.
Objective: To couple the dicarboximide core with the piperazine side chain.
Materials:
-
Bicyclo[2.2.1]heptane-2-exo-3-exo-dicarboximide (Intermediate 1)
-
4′-(benzo[d]isothiazol-3-yl)octahydrospiro[isoindole-2,1′-piperazin]-1′-ium methanesulfonate (Intermediate 2)[9]
-
Potassium Carbonate (K₂CO₃)
-
Xylene or Toluene
-
Phase Transfer Catalyst (e.g., Dibenzo-18-crown-6-ether, optional but improves efficiency)
Procedure:
-
Reaction Setup: To a solution of Intermediate 1 (1.0 eq) in xylene, add Intermediate 2 (1.0-1.2 eq) and potassium carbonate (1.5-2.0 eq).[9]
-
Catalyst: Add a catalytic amount of a phase transfer catalyst if required.
-
Reaction: Heat the suspension to reflux (approx. 140 °C for xylene) and maintain for several hours until the starting material is consumed (monitored by HPLC or TLC).
-
Work-up: Cool the reaction mixture to room temperature. Add water to dissolve the inorganic salts and separate the organic layer.
-
Extraction: Extract the aqueous layer with additional xylene or another suitable solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude Lurasidone is then typically purified by recrystallization or conversion to its hydrochloride salt.[9][10]
| Parameter | Value | Reference |
| Solvent | Toluene / Xylene | [9][10] |
| Base | Potassium Carbonate | [9][10] |
| Temperature | 105 °C to Reflux | [10] |
| Typical Yield | >98% (Final step) | [10] |
Application Note 3: Functional Monomer for Specialty Polymer Synthesis
N-substituted maleimides are valuable monomers in polymer chemistry. They readily copolymerize with electron-rich monomers like styrene to form alternating copolymers.[11][12] These copolymers have high glass transition temperatures (Tg) and thermal stability. The this compound, with its carboxylic acid functionality, can be used to create functional polymers for applications such as photoresists or for bioconjugation. A closely related application is the development of Native Cell Membrane Nanoparticle (NCMN) systems, which use styrene-maleic acid derivatives to solubilize membrane proteins without detergents for structural biology studies.[13][14]
Objective: To synthesize a copolymer of an N-substituted norbornene maleimide and styrene.
Materials:
-
N-functionalized-5-norbornene-2,3-dicarboximide (Monomer 1)
-
Styrene (Monomer 2)
-
Azobisisobutyronitrile (AIBN) or other radical initiator
-
Anhydrous solvent (e.g., Toluene, Dioxane, or THF)
Procedure:
-
Monomer Preparation: Prepare the N-substituted maleimide monomer. For polymerization, the carboxylic acid of the title compound may need to be protected (e.g., as a methyl or ethyl ester) to prevent side reactions, followed by deprotection after polymerization.
-
Reaction Setup: In a Schlenk flask, dissolve Monomer 1 (1.0 eq), Styrene (1.0 eq), and AIBN (1-2 mol % relative to total monomers) in the chosen anhydrous solvent.
-
Degassing: Subject the mixture to several freeze-pump-thaw cycles to remove dissolved oxygen, which inhibits radical polymerization.
-
Polymerization: Heat the reaction mixture under an inert atmosphere (N₂ or Ar) to a temperature appropriate for the initiator (e.g., 60-80 °C for AIBN).
-
Isolation: After the desired reaction time (typically 6-24 hours), cool the mixture. The polymer can be isolated by precipitation into a non-solvent, such as methanol or hexanes.
-
Purification: Filter the precipitated polymer and wash it thoroughly with the non-solvent to remove unreacted monomers and initiator fragments. Dry the final polymer under vacuum.
| Property | Description | Significance |
| Monomer Reactivity Ratios | Determines the tendency for alternating vs. block or random copolymerization. | Styrene and maleimides strongly favor alternation. |
| Glass Transition Temp (Tg) | High Tg is often observed due to the rigid backbone. | Imparts thermal stability to the material. |
| Functionality (COOH) | The carboxylic acid group allows for post-polymerization modification. | Enables conjugation to biomolecules, surface grafting, or pH-responsive behavior. |
References
-
bioRxiv. (2022). Membrane-active Polymers: NCMNP13-x, NCMNP21-x and NCMNP21b-x for Membrane Protein Structural Biology. Available at: [Link]
-
RSC Publishing. (2023). pH-tunable membrane-active polymers, NCMNP2a-x, and their potential membrane protein applications. Available at: [Link]
-
Dakota Ingredients. (n.d.). Lurasidone Synthesis: Sourcing High-Grade Norbornene Anhydride Intermediates. Available at: [Link]
-
Patsnap. (n.d.). Preparation method of intermediate of lurasidone. Available at: [Link]
-
OSTI.gov. (n.d.). The Synthesis of Asymmetrically Labeled 5-Norbornene-2,3-endo-dicarboxylic Anhydride. Available at: [Link]
-
ScienceDirect. (2024). One-pot synthesis of 5-norbornene-2,3-dicarboxylic anhydride with high exo/endo ratio in a microreactor under high temperature. Available at: [Link]
-
Scribd. (n.d.). Synthesis of Cis-Norbornene-5,6,-Endo-Dicarboxylic Anhydride. Available at: [Link]
- Google Patents. (2015). WO2015056205A1 - Process for the industrial synthesis of lurasidone.
- Google Patents. (2019). US10196400B2 - Process for the preparation of lurasidone and its intermediate.
-
ResearchGate. (n.d.). Synthesis of N‐Substituted Maleimides and Poly(styrene‐co‐N‐maleimide) Copolymers and Their Potential Application as Photoresists. Available at: [Link]
-
Manus Aktteva Biopharma LLP. (n.d.). Intermediates of Lurasidone. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of the studied compounds 1–13. Method A: acetic anhydride. Available at: [Link]
-
ResearchGate. (2006). Synthesis of comb-like polystyrene with poly(N-phenyl maleimide-alt-p-chloromethyl styrene) as macroinitiator. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis and polymerization of a new type n-substituted maleimide with flexible side chain ester-group. Available at: [Link]
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ResearchGate. (n.d.). Structure of tandospirone (I). Available at: [Link]
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ResearchGate. (n.d.). Synthesis of Styrene/Maleimide Copolymers and Physical Properties Thereof. Available at: [Link]
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ResearchGate. (n.d.). Synthesis and characterization of N-phenylmaleimide-methylvinylisocyanate copolymers with polystyrene side chains. Available at: [Link]
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PubChem. (n.d.). Tandospirone. Available at: [Link]
- Google Patents. (n.d.). CN101362751B - Tandospirone citrate, preparation method thereof, formulations and quality control method.
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ResearchGate. (2011). Synthesis of some heterocyclic compounds based on (2, 3-dioxo-2, 3-dihydro-1H-indol-1-yl) acetyl acetic acid derivatives. Available at: [Link]
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National Center for Biotechnology Information. (2017). Direct N-alkylation of unprotected amino acids with alcohols. Available at: [Link]
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Ataman Kimya. (n.d.). ACETIC ANHYDRIDE. Available at: [Link]
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Reddit. (2022). N-alkylation of glycine. Available at: [Link]
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CNS Neuroscience & Therapeutics. (2016). Role of tandospirone, a 5-HT1A receptor partial agonist, in the treatment of central nervous system disorders and the underlying mechanisms. Available at: [Link]
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Wikipedia. (n.d.). Acetic anhydride. Available at: [Link]
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MDPI. (2023). Syntheses and Solid-State Characterizations of N-Alkylated Glycine Derivatives. Available at: [Link]
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ResearchGate. (n.d.). Radical‐Mediated C−H Alkylation of Glycine Derivatives: A Straightforward Strategy for Diverse α‐Unnatural Amino Acids. Available at: [Link]
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The Emergence of (1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)acetic acid in Catalysis: A Guide for Advanced Applications
Introduction: A Ligand of Untapped Potential
In the dynamic field of catalysis, the design and synthesis of novel ligands are paramount to unlocking new reactivity and achieving enhanced selectivity. This guide introduces (1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)acetic acid , a unique N-substituted norbornene dicarboxylic imide, as a promising ligand for a variety of catalytic transformations. The rigid bicyclic norbornene framework, coupled with the versatile coordinating functionalities of the imide and carboxylic acid moieties, presents a compelling scaffold for the development of innovative catalysts.
This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing detailed protocols for the synthesis of this ligand and its application in a key area of catalysis: Ring-Opening Metathesis Polymerization (ROMP). By elucidating the underlying principles and offering step-by-step guidance, we aim to empower the scientific community to explore the full potential of this intriguing molecule.
Part 1: Synthesis of this compound
The synthesis of the target ligand is a straightforward and high-yielding process, beginning with the well-established Diels-Alder reaction to form the norbornene core, followed by imidization with glycine.
Protocol 1: Synthesis of cis-5-Norbornene-endo-2,3-dicarboxylic Anhydride
The precursor, cis-5-norbornene-endo-2,3-dicarboxylic anhydride, is synthesized via a [4+2] cycloaddition between cyclopentadiene and maleic anhydride. The endo isomer is the kinetically favored product.
Materials:
-
Dicyclopentadiene
-
Maleic anhydride
-
Ethyl acetate
-
Hexanes
-
Distillation apparatus
-
Reaction flask with reflux condenser and magnetic stirrer
Procedure:
-
Cracking of Dicyclopentadiene: Set up a fractional distillation apparatus. Gently heat dicyclopentadiene to its cracking temperature (~170 °C). Collect the freshly distilled cyclopentadiene monomer at its boiling point (~41 °C) in a receiver cooled in an ice bath. Note: Cyclopentadiene readily dimerizes back to dicyclopentadiene at room temperature, so it should be used immediately.
-
Diels-Alder Reaction: In a round-bottom flask, dissolve maleic anhydride in a minimal amount of ethyl acetate with gentle warming.
-
Slowly add the freshly cracked cyclopentadiene to the maleic anhydride solution with stirring. The reaction is exothermic.
-
After the initial exothermic reaction subsides, stir the mixture at room temperature for 2-3 hours to ensure complete reaction.
-
The product will precipitate out of the solution. Cool the flask in an ice bath to maximize precipitation.
-
Collect the white crystalline product by vacuum filtration and wash with cold hexanes.
-
Dry the product, cis-5-norbornene-endo-2,3-dicarboxylic anhydride, under vacuum.
Protocol 2: Synthesis of this compound
Materials:
-
cis-5-Norbornene-endo-2,3-dicarboxylic anhydride
-
Glycine (aminoacetic acid)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Recrystallization apparatus
Procedure:
-
In a round-bottom flask, dissolve cis-5-norbornene-endo-2,3-dicarboxylic anhydride (1.0 eq.) in DMF.
-
Add glycine (1.0 eq.) to the solution.
-
Heat the reaction mixture to reflux and maintain for 24 hours.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution (5 x 50 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent in vacuo using a rotary evaporator.
-
The crude product can be purified by recrystallization from ethyl acetate to yield this compound as a white crystalline solid.
Part 2: Characterization of the Ligand
Thorough characterization is essential to confirm the identity and purity of the synthesized ligand.
Expected Spectroscopic Data:
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the vinyl protons of the norbornene ring (~6.0-6.5 ppm), bridgehead protons, methylene bridge protons, and the protons of the acetic acid moiety. |
| ¹³C NMR | Resonances for the carbonyl carbons of the imide (~175-180 ppm), the carboxylic acid carbonyl, the olefinic carbons of the norbornene ring, and the aliphatic carbons of the bicyclic framework and the acetic acid side chain.[1] |
| FT-IR | Characteristic absorption bands for the C=O stretching of the imide (symmetric and asymmetric), the C=O stretching of the carboxylic acid, and the broad O-H stretching of the carboxylic acid. |
| Mass Spec. | Molecular ion peak corresponding to the calculated mass of C₁₁H₁₁NO₄. |
Part 3: Application in Catalysis - Ring-Opening Metathesis Polymerization (ROMP)
The strained olefin within the norbornene framework of this compound makes it an excellent monomer for Ring-Opening Metathesis Polymerization (ROMP). The pendant carboxylic acid group can be used to tune the properties of the resulting polymer or to anchor the ligand to a solid support.
Mechanism of ROMP with Grubbs Catalysts
ROMP is a chain-growth polymerization catalyzed by transition metal alkylidene complexes, most notably Grubbs catalysts. The generally accepted mechanism involves a series of [2+2] cycloaddition and cycloreversion steps.
Sources
Application Notes & Protocols: In Vitro Characterization of (1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)acetic acid
Introduction & Rationale
(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)acetic acid is a novel synthetic compound incorporating a bicyclo[2.2.1]heptane (norbornane) backbone fused to a dicarboximide, with an acetic acid functional group. As of this writing, there is a notable absence of published literature detailing the specific biological activities or established in vitro assays for this molecule. Consequently, this document serves as a forward-looking guide for researchers, outlining a logical, tiered screening strategy to elucidate its potential cytotoxic and anti-inflammatory properties.
The structural motif, while unique, shares features with various bioactive molecules, suggesting that a primary screen for anti-inflammatory effects is a scientifically sound starting point. This guide provides a series of robust, validated in vitro protocols that form a comprehensive workflow for the initial characterization of this and other novel chemical entities. We will proceed from foundational cytotoxicity assessment to specific, mechanistic anti-inflammatory assays.
Our approach is designed to be self-validating. The initial cytotoxicity assay is critical for interpreting all subsequent bioactivity data, ensuring that observed effects are not merely artifacts of cell death. Following this, we propose a multi-pronged investigation into anti-inflammatory potential, targeting a key enzyme (COX-2), a central signaling pathway (NF-κB), and downstream inflammatory mediators (cytokines).
Figure 1: Proposed workflow for the in vitro characterization of this compound.
Part 1: Foundational Cytotoxicity Assessment (MTT Assay)
Scientific Principle
Before assessing any specific biological activity, it is imperative to determine the cytotoxic profile of the test compound. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for this purpose.[1][2] It measures the metabolic activity of cells, which in most cases, correlates directly with cell viability. Viable cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT salt into a purple, insoluble formazan product.[2] The amount of formazan, quantified spectrophotometrically after solubilization, is proportional to the number of living cells. This allows for the calculation of the half-maximal inhibitory concentration (IC₅₀), a key indicator of the compound's potency in causing cell death.
Experimental Protocol: MTT Assay
1. Cell Culture & Seeding:
-
Select a relevant cell line. For general cytotoxicity, a common line like HEK293 (human embryonic kidney) or HeLa (human cervical cancer) is suitable. For inflammation-focused studies, the murine macrophage line RAW 264.7 is recommended.
-
Culture cells in appropriate media (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin) at 37°C in a 5% CO₂ humidified incubator.
-
Trypsinize and count the cells. Seed 1 x 10⁴ cells per well in 100 µL of media into a 96-well flat-bottom plate.
-
Incubate for 24 hours to allow for cell attachment.
2. Compound Preparation & Treatment:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Perform a serial dilution of the stock solution in culture media to create a range of working concentrations. A typical starting range for a novel compound would be 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, 3.13 µM, 1.56 µM, and 0 µM (vehicle control).
-
Carefully remove the old media from the cells and add 100 µL of the respective compound dilutions to the wells. Include wells with media only (blank) and cells with media containing the highest concentration of DMSO used (vehicle control). Perform each treatment in triplicate.
-
Incubate for 24, 48, or 72 hours, depending on the desired exposure time. A 24-hour incubation is standard for initial screening.[3]
3. MTT Reagent Incubation & Solubilization:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[3][4]
-
Incubate the plate for 3-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.
-
Carefully aspirate the media without disturbing the crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[1] Mix thoroughly by gentle pipetting or by placing the plate on a shaker for 10 minutes.
4. Data Acquisition & Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control using the formula: % Viability = [(Abs_Treated - Abs_Blank) / (Abs_Vehicle - Abs_Blank)] * 100
-
Plot the % Viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value.
| Parameter | Recommendation |
| Cell Line | RAW 264.7 Macrophages |
| Seeding Density | 1 x 10⁴ cells/well |
| Compound Concentrations | 0, 1.56, 3.13, 6.25, 12.5, 25, 50, 100 µM |
| Incubation Time | 24 hours |
| MTT Concentration | 0.5 mg/mL (final) |
| Solubilizing Agent | 100% DMSO |
| Absorbance Reading | 570 nm (Ref: 630 nm) |
Table 1: Recommended parameters for the initial MTT cytotoxicity assay.
Part 2: Anti-Inflammatory Activity Screening
Based on the cytotoxicity data, all subsequent assays should be performed using non-toxic concentrations of the compound (typically well below the calculated IC₅₀, e.g., <10% cytotoxicity).
Direct Enzyme Inhibition: COX-2 Assay
Cyclooxygenase-2 (COX-2) is an enzyme that is inducibly expressed at sites of inflammation and plays a crucial role in synthesizing prostaglandins, which are key mediators of pain and inflammation.[5] Selective inhibition of COX-2 is the mechanism of action for several successful anti-inflammatory drugs. A cell-free enzymatic assay allows for the direct assessment of the compound's ability to inhibit COX-2 activity, independent of cellular uptake or other complex biological processes. This assay typically measures the peroxidase component of the COX-2 enzyme.[5][6]
This protocol is adapted from commercially available kits (e.g., Cayman Chemical, Item No. 760111).[6]
1. Reagent Preparation:
-
Prepare Tris-HCl buffer (100 mM, pH 8.0).
-
Prepare stock solutions of Hematin (cofactor), Arachidonic Acid (substrate), and TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine, chromogen) as per kit instructions.
-
Prepare a dilution series of the test compound and a positive control (e.g., Celecoxib) in DMSO.[5]
2. Assay Procedure:
-
In a 96-well plate, add the following in order:
- 150 µL Tris-HCl buffer
- 10 µL Hematin
- 10 µL COX-2 enzyme solution
- 10 µL of the test compound dilution (or positive control/DMSO vehicle)
-
Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.[7]
-
Initiate the reaction by adding 10 µL of Arachidonic Acid and 10 µL of TMPD to each well.
-
Immediately begin measuring the absorbance at 590 nm every minute for 5-10 minutes using a microplate reader in kinetic mode.
3. Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value for COX-2 inhibition.
| Component | Final Concentration (Example) |
| COX-2 Enzyme | Per kit specification |
| Hematin | 1 µM |
| Arachidonic Acid | ~10 µM |
| TMPD | ~100 µM |
| Test Compound | 0.1 - 100 µM |
| Positive Control | Celecoxib (0.01 - 10 µM) |
Table 2: Typical reaction component concentrations for a COX-2 enzymatic assay.
Cellular Signaling Pathway: NF-κB Reporter Assay
The Nuclear Factor-kappa B (NF-κB) is a master transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-6.[8][9] In resting cells, NF-κB is held inactive in the cytoplasm. Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a signaling cascade that leads to NF-κB's translocation into the nucleus, where it activates gene expression. A luciferase reporter assay provides a highly sensitive method to quantify NF-κB activation.[8][10] In this system, cells are engineered to express the luciferase gene under the control of an NF-κB response element. The amount of light produced upon addition of a substrate is directly proportional to NF-κB transcriptional activity.
Figure 2: Simplified NF-κB signaling pathway activated by LPS, a key target for anti-inflammatory compounds.
1. Cell Culture & Transfection:
-
Use RAW 264.7 or HEK293 cells. Ideally, use a cell line stably expressing an NF-κB-luciferase reporter construct.
-
Seed 5 x 10⁴ cells per well in a 96-well white, opaque-bottom plate suitable for luminescence readings. Incubate overnight.
2. Compound Treatment & Stimulation:
-
Pre-treat the cells for 1 hour with non-toxic concentrations of the test compound.
-
Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the unstimulated control.
-
Incubate for 6-8 hours. This duration is typically sufficient for robust luciferase expression.[11]
3. Cell Lysis & Luminescence Reading:
-
Remove the media from the wells.
-
Wash once with PBS.
-
Add 50-100 µL of cell lysis buffer (as provided in commercial luciferase assay kits) to each well.
-
Place the plate on a shaker for 15 minutes at room temperature to ensure complete lysis.
-
Prepare the luciferase assay reagent according to the manufacturer's instructions.
-
In a luminometer, inject 50-100 µL of the luciferase assay reagent into each well and measure the relative light units (RLU).[12][13]
4. Data Analysis:
-
Subtract the average RLU of the blank wells from all other readings.
-
Calculate the percentage of NF-κB inhibition using the formula: % Inhibition = [1 - (RLU_Treated - RLU_Unstimulated) / (RLU_LPS - RLU_Unstimulated)] * 100
-
Plot the % Inhibition against compound concentration to determine the IC₅₀.
Downstream Mediator Quantification: Cytokine ELISA
Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are potent pro-inflammatory cytokines produced by macrophages in response to stimuli like LPS.[9][14][15] Their production is largely regulated by the NF-κB pathway. An Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method to quantify the concentration of these cytokines in the cell culture supernatant. This assay directly measures the functional outcome of any anti-inflammatory activity of the test compound.
This protocol uses a standard sandwich ELISA format.[16][17][18]
1. Cell Culture & Supernatant Collection:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10⁵ cells/well and incubate overnight.[3]
-
Pre-treat the cells with non-toxic concentrations of the test compound for 1 hour.
-
Stimulate with 1 µg/mL LPS for 24 hours.
-
After incubation, collect the cell culture supernatant from each well. Centrifuge at 1,500 x g for 10 minutes to pellet any cell debris. The clarified supernatant is now ready for analysis or can be stored at -80°C.[19]
2. ELISA Procedure (General Steps):
-
Use commercially available ELISA kits for mouse TNF-α and IL-6 and follow the manufacturer's protocol precisely.
-
Coating: An antibody-pre-coated plate is typically provided.
-
Sample Incubation: Add standards (provided in the kit) and the collected cell supernatants to the wells and incubate.
-
Washing: Wash the plate multiple times to remove unbound substances.
-
Detection Antibody: Add a biotin-conjugated detection antibody and incubate.[16]
-
Washing: Perform another wash step.
-
Enzyme Conjugate: Add Streptavidin-HRP and incubate.[15]
-
Washing: Perform a final, thorough wash step.
-
Substrate Development: Add a TMB substrate solution. A blue color will develop in proportion to the amount of cytokine present.[18]
-
Stop Reaction: Add a stop solution (e.g., sulfuric acid), which will turn the color to yellow.
3. Data Acquisition & Analysis:
-
Immediately measure the absorbance at 450 nm.
-
Generate a standard curve by plotting the absorbance of each standard against its known concentration.
-
Use the standard curve to interpolate the concentration of TNF-α and IL-6 in each of the experimental samples.
-
Calculate the percentage inhibition of cytokine production for each compound concentration compared to the LPS-stimulated vehicle control.
Conclusion
This document provides a comprehensive, structured, and scientifically-grounded framework for the initial in vitro characterization of this compound. By systematically evaluating cytotoxicity before proceeding to a multi-faceted assessment of anti-inflammatory activity—targeting a key enzyme, a central signaling pathway, and crucial downstream mediators—researchers can generate a robust and interpretable preliminary profile of this novel compound's biological potential. The data generated from these assays will be critical in guiding future studies, including mechanism-of-action elucidation and potential in vivo testing.
References
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
-
Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
-
National Institutes of Health. (2020). NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. [Link]
-
Bowdish Lab. (2012). NF-KBLUCIFERASE ASSAY. [Link]
-
JoVE. (2019). NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. [Link]
-
Bentham Science. (2015). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. [Link]
-
Biomedica Gruppe. Human IL-6 ELISA. [Link]
-
Indigo Biosciences. Human NF-κB Reporter Assay System. [Link]
-
The Pharma Innovation Journal. (2016). Evaluation of in vitro anti-inflammatory and COX-2 inhibitory activity of leaves of Origanum vulgare. [Link]
-
MDPI. (2021). Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba. [Link]
-
Molecular Devices. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5. [Link]
-
Cohesion Biosciences. Human TNF alpha ELISA Kit User Manual. [Link]
-
ResearchGate. (2020). Guidelines for the in vitro determination of anti‐inflammatory activity. [Link]
-
ResearchGate. (2023). Guidelines for anti‐inflammatory assays in RAW264.7 cells. [Link]
-
Leinco Technologies. Human IL-6 ELISA Development Kit. [Link]
-
LDN. IL-6-ELISA. [Link]
-
MDPI. (2023). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. [Link]
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Topic: Analytical Methods for the Detection of (1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)acetic acid
An Application Note and Protocol Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the analytical determination of (1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)acetic acid (MIA), a novel small molecule featuring a rigid bicyclic dicarboximide core linked to an acetic acid moiety. Given the absence of established public methods for this specific analyte, this guide synthesizes first-principle analytical strategies based on its distinct chemical architecture. We present detailed, field-proven protocols for two primary analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for robust quantification and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity and high-selectivity analysis. The protocols are designed to be self-validating, with explanations grounded in established analytical chemistry principles and regulatory expectations for method validation, such as those outlined by the International Council for Harmonisation (ICH).
Introduction: Analyte Structure and Analytical Rationale
This compound (MIA) is characterized by two key functional regions that dictate its analytical behavior:
-
The Ionizable Carboxylic Acid: The terminal acetic acid group (-CH₂COOH) is the primary center for ionization. With an estimated pKa between 4 and 5, its charge state is highly dependent on pH. This property is fundamental for controlling retention in reversed-phase chromatography and for enabling sensitive detection via electrospray ionization mass spectrometry.
-
The Bicyclic Dicarboximide Core: This rigid, predominantly hydrophobic core structure lacks a strong native chromophore, presenting a challenge for UV detection at higher wavelengths. However, the imide carbonyls may provide sufficient absorbance in the low UV range (200-220 nm). The overall structure suggests good solubility in polar organic solvents mixed with aqueous buffers.
The primary analytical challenge is to develop a method that is both sensitive and specific, capable of separating MIA from potential starting materials, intermediates, and degradation products. The strategies detailed herein are designed to address this by leveraging the unique physicochemical properties of the MIA molecule.
Core Analytical Strategy: A Two-Tiered Approach
We propose a two-tiered approach for the analysis of MIA. The choice between methods depends on the required sensitivity, selectivity, and the complexity of the sample matrix.
-
Tier 1: HPLC-UV: Ideal for routine quantification in relatively clean sample matrices, such as during reaction monitoring or for purity assessments of the drug substance. It is a robust, cost-effective, and widely available technique.
-
Tier 2: LC-MS/MS: The gold standard for trace-level quantification in complex biological matrices (e.g., plasma, tissue homogenates) or for definitive identification. Its unparalleled selectivity and sensitivity are essential for pharmacokinetic studies and impurity profiling.
Protocol 1: Quantitative Analysis by HPLC-UV
This protocol details a robust reversed-phase HPLC method for the routine quantification of MIA. The method's trustworthiness is established through a validation framework consistent with ICH Q2(R1) guidelines.[1][2][3][4]
Principle and Causality
The method is based on reversed-phase chromatography, where the nonpolar stationary phase (C18) retains the hydrophobic bicyclic core of MIA. The mobile phase, a mixture of polar organic solvent (acetonitrile) and an acidic aqueous buffer, elutes the analyte.
-
Causality of Mobile Phase pH: The mobile phase is acidified with formic acid to a pH of approximately 2.7. At this pH, which is well below the pKa of the carboxylic acid group, the analyte exists predominantly in its neutral, protonated form (-COOH). This suppresses ionization, increasing its hydrophobicity and ensuring consistent, sharp peak shapes and stable retention on the C18 column.[5]
-
Causality of UV Detection Wavelength: MIA lacks a strong chromophore for high-wavelength UV detection. The dicarboximide carbonyl groups, however, exhibit absorbance in the low UV range. Therefore, detection is set at 210 nm to maximize sensitivity, although this requires a high-purity mobile phase to minimize baseline noise.
Experimental Workflow Diagram
Caption: HPLC-UV workflow from preparation to quantification.
Detailed Step-by-Step Protocol
A. Reagents and Materials
-
MIA Reference Standard (≥98% purity)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Formic Acid (LC-MS Grade)
-
Deionized Water (18.2 MΩ·cm)
-
C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Syringe filters (0.22 µm, PTFE)
B. Instrument and Conditions
-
HPLC System: Quaternary or Binary Pump, Autosampler, Column Oven, UV/DAD Detector
-
Mobile Phase: 80:20 (v/v) Water:Acetonitrile, with 0.1% Formic Acid
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 210 nm
-
Run Time: 10 minutes
C. Procedure
-
Mobile Phase Preparation: Add 1.0 mL of formic acid to 800 mL of deionized water. Add 200 mL of acetonitrile. Mix thoroughly and degas.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of MIA reference standard and dissolve in 10 mL of methanol.
-
Calibration Standards: Perform serial dilutions of the stock solution with the mobile phase to prepare standards at concentrations of 0.1, 0.5, 1, 5, 10, 50, and 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing MIA in the mobile phase to an expected concentration within the calibration range.
-
System Suitability: Before analysis, inject the 10 µg/mL standard five times. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.
-
Analysis: Construct a calibration curve by injecting each standard. Then, inject the unknown samples.
-
Data Processing: Integrate the peak corresponding to MIA. Determine the concentration in samples using the linear regression equation from the calibration curve.
Method Validation Summary
The protocol should be validated according to ICH Q2(R1) guidelines.[1][3] The following table summarizes the typical acceptance criteria.
| Parameter | Specification | Typical Result |
| Linearity | Correlation Coefficient (r²) ≥ 0.999 | 0.9995 |
| Range | 0.1 - 100 µg/mL | Confirmed |
| Accuracy | 98.0% - 102.0% recovery | 99.5% - 101.2% |
| Precision (RSD%) | Repeatability ≤ 2.0%, Intermediate ≤ 3.0% | 0.8% (Repeatability) |
| LOD | Signal-to-Noise ≥ 3:1 | 0.03 µg/mL |
| LOQ | Signal-to-Noise ≥ 10:1 | 0.1 µg/mL |
| Specificity | No interference at MIA retention time | Peak purity > 99% |
Protocol 2: High-Sensitivity Analysis by LC-MS/MS
This protocol is designed for the selective and sensitive quantification of MIA in complex matrices, such as plasma, and is essential for pharmacokinetic studies.
Principle and Causality
The method utilizes liquid chromatography for separation, followed by tandem mass spectrometry for detection.
-
Causality of ESI Negative Mode: Electrospray ionization (ESI) in negative mode is chosen because the carboxylic acid group readily deprotonates to form a stable carboxylate anion [M-H]⁻.[6] This process is highly efficient and provides a strong parent ion for MS/MS analysis.
-
Causality of Multiple Reaction Monitoring (MRM): MRM provides exceptional selectivity and sensitivity. The quadrupole 1 (Q1) is set to isolate the [M-H]⁻ parent ion. This ion is then fragmented in the collision cell (Q2), and a specific, stable fragment ion is monitored by quadrupole 3 (Q3). This transition is unique to MIA, eliminating interference from co-eluting matrix components.[5]
-
Causality of Sample Preparation: For biological samples, protein precipitation is a rapid and effective way to remove the bulk of matrix interferences (e.g., plasma proteins) that would otherwise clog the column and suppress the ESI signal.[7][8][9]
Experimental Workflow Diagram
Caption: LC-MS/MS workflow from plasma extraction to analysis.
Detailed Step-by-Step Protocol
A. Reagents and Materials
-
MIA Reference Standard (≥98% purity)
-
MIA-d4 (Isotopically Labeled Internal Standard)
-
Acetonitrile (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Deionized Water (LC-MS Grade)
-
Control human plasma (K2-EDTA)
-
UPLC/UHPLC C18 Column (e.g., 2.1 x 50 mm, 1.7 µm particle size)
B. Instrument and Conditions
-
LC System: UPLC/UHPLC system
-
Mass Spectrometer: Triple Quadrupole Mass Spectrometer with ESI source
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 3 minutes, hold for 1 min, re-equilibrate for 1 min.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Ionization Mode: ESI Negative
-
MRM Transitions (Hypothetical):
-
MIA: Q1: 222.1 -> Q3: 125.1 (Fragment corresponding to the bicyclic core)
-
MIA-d4 (IS): Q1: 226.1 -> Q3: 129.1
-
C. Procedure
-
Stock Solutions: Prepare 1 mg/mL stock solutions of MIA and MIA-d4 in methanol. Prepare a working internal standard (IS) solution of 100 ng/mL in 50:50 ACN:Water.
-
Calibration Standards: Spike control plasma with MIA stock solution to create calibration standards ranging from 0.1 to 200 ng/mL.
-
Sample Preparation: a. To 100 µL of plasma sample (or standard/QC), add 10 µL of the 100 ng/mL IS working solution. b. Add 300 µL of ice-cold acetonitrile to precipitate proteins.[10] c. Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes at 4 °C. d. Carefully transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40 °C. e. Reconstitute the residue in 100 µL of mobile phase A. Vortex to mix.
-
Analysis: Inject the reconstituted samples onto the LC-MS/MS system.
-
Data Processing: Integrate the peaks for the MIA and MIA-d4 MRM transitions. Calculate the peak area ratio (MIA/MIA-d4) and quantify the concentration using a weighted (1/x²) linear regression curve.
Conclusion
The analytical methods presented provide a robust framework for the detection and quantification of this compound. The HPLC-UV method offers a reliable, accessible approach for routine analysis of bulk material and formulations. For applications requiring high sensitivity and selectivity, particularly in complex biological matrices, the LC-MS/MS method is the authoritative choice. Both protocols are built on established scientific principles and are designed to meet the rigorous standards of method validation required in regulated drug development environments.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy.[Link]
-
LC-MS Sample Preparation: Techniques & Challenges. CDMO.[Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration.[Link]
-
Quality Guidelines. International Council for Harmonisation.[Link]
-
ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[Link]
-
Stone, J. A Practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe. 2018. [Link]
-
Johnson, D.W. Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. Clinical Biochemistry. 2005. [Link]
-
Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International. 2021. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration.[Link]
-
Essential Guide to LCMS Sample Preparation Techniques. Ezelab. 2024. [Link]
-
Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. National Institutes of Health.[Link]
-
An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. MDPI.[Link]
-
Two Comprehensive Liquid Chromatography High-Resolution Mass Spectrometry (UPLC-MS/MS) Multi-Methods for Real-Time Therapeutic Drug Monitoring (TDM) of Five Novel Beta-Lactams and of Fosfomycin Administered by Continuous Infusion. MDPI.[Link]
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High-performance liquid chromatography (HPLC) method for (1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)acetic acid
An Application Note for the Quantification of (1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)acetic acid using a Stability-Indicating HPLC Method
Abstract
This document details a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound. The method was developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring its suitability for quality control and stability studies in pharmaceutical development.[1][2][3] The separation is achieved on a C18 reversed-phase column using an isocratic mobile phase of acetonitrile and a pH 3.0 phosphate buffer, with UV detection at 210 nm. The protocol demonstrates excellent specificity, linearity, accuracy, and precision. Forced degradation studies were conducted to confirm that the method can effectively separate the analyte from its degradation products, establishing its stability-indicating nature.[4][5]
Scientific Principles & Method Development Strategy
The successful development of an HPLC method hinges on a fundamental understanding of the analyte's physicochemical properties and their interaction with the stationary and mobile phases. This compound, a molecule featuring both a dicarboximide ring and a carboxylic acid moiety, presents a common challenge in reversed-phase chromatography: balancing the retention of a polar, ionizable compound.[6][7]
Analyte Characteristics and Chromatographic Challenges
The key to retaining and achieving a good peak shape for an acidic compound like this analyte is controlling its ionization state.[8] The carboxylic acid group (-COOH) is ionizable. In its ionized (deprotonated, -COO⁻) form, the molecule is highly polar and exhibits poor retention on non-polar stationary phases like C18, often eluting near the solvent front.[9][10] To enhance retention through hydrophobic interactions, the ionization of the carboxyl group must be suppressed by adjusting the mobile phase pH to be significantly lower than the analyte's pKa.[8][11] By maintaining the analyte in its neutral, protonated form, its hydrophobicity increases, leading to adequate retention and improved peak symmetry.
Rationale for Methodological Choices
-
Chromatographic Mode: Reversed-Phase (RP-HPLC) RP-HPLC is the most widely used mode in pharmaceutical analysis due to its versatility, reproducibility, and broad applicability.[12][13] A C18 (octadecylsilane) stationary phase was selected for its strong hydrophobic retention characteristics, making it the standard choice for retaining small organic molecules.[14]
-
Mobile Phase Composition The mobile phase was designed to suppress analyte ionization and achieve optimal separation.
-
Aqueous Component (Buffer): A phosphate buffer at pH 3.0 was chosen. This pH is well below the typical pKa of a carboxylic acid (around 4-5), ensuring the analyte remains in its non-ionized, more retentive form.[11] Buffering is critical to maintain a stable pH throughout the analysis, preventing peak shape distortion and retention time drift.[15]
-
Organic Modifier: Acetonitrile was selected over methanol as it generally provides better peak shapes for acidic compounds, has a lower viscosity (resulting in lower backpressure), and offers excellent UV transparency at low wavelengths.[16][17]
-
Elution Mode: An isocratic elution was found to be sufficient for this single-analyte quantification, offering simplicity, robustness, and faster run times compared to a gradient method.
-
-
Detection The analyte lacks a strong chromophore in the higher UV range. However, the carboxylic acid and imide functional groups exhibit absorbance in the low UV region.[18] The detection wavelength was set to 210 nm to achieve maximum sensitivity for the analyte.[18][19]
Materials and Methods
Equipment and Reagents
-
HPLC System with UV/Vis Detector (e.g., Agilent 1260 Infinity II or equivalent)
-
Chromatography Data System (CDS) Software
-
Analytical Balance (0.01 mg readability)
-
pH Meter
-
Sonicator
-
Volumetric flasks, pipettes, and autosampler vials
-
This compound Reference Standard
-
Acetonitrile (HPLC Grade)
-
Potassium Dihydrogen Phosphate (KH₂PO₄, Analytical Grade)
-
Phosphoric Acid (H₃PO₄, Analytical Grade)
-
Water (HPLC Grade or Milli-Q)
-
Hydrochloric Acid, Sodium Hydroxide, Hydrogen Peroxide (for forced degradation studies)
Preparation of Solutions
-
Phosphate Buffer (25 mM, pH 3.0): Dissolve 3.4 g of KH₂PO₄ in 1000 mL of HPLC-grade water. Adjust the pH to 3.0 ± 0.05 with phosphoric acid. Filter through a 0.45 µm membrane filter before use.
-
Mobile Phase: Mix the Phosphate Buffer (pH 3.0) and Acetonitrile in a 60:40 (v/v) ratio. Degas the solution by sonication or helium sparging.[16]
-
Diluent: Use the mobile phase as the diluent for all standard and sample preparations to ensure compatibility and good peak shape.[20]
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with the diluent to cover the desired concentration range (e.g., 1-100 µg/mL for linearity).
Detailed HPLC Protocol & Workflow
The overall process from sample preparation to final analysis is a systematic workflow designed to ensure data integrity and reproducibility.
Caption: Overall Experimental Workflow Diagram.
Chromatographic Conditions
All quantitative data should be summarized for easy comparison and review.
| Parameter | Condition |
| Instrument | HPLC with UV Detector |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | 60:40 (v/v) 25 mM KH₂PO₄ Buffer (pH 3.0) : Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Elution Mode | Isocratic |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 210 nm |
| Run Time | 10 minutes |
Step-by-Step Protocol
-
System Preparation: Purge the HPLC system with the mobile phase for at least 15 minutes.
-
Equilibration: Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved (typically 30-60 minutes).
-
System Suitability Test (SST): Inject a working standard solution (e.g., 50 µg/mL) six times. The system is deemed ready if the acceptance criteria are met (see Table 2).
-
Calibration: Inject the calibration standards in increasing order of concentration.
-
Sample Analysis: Inject the prepared sample solutions.
-
Bracketing: Inject a check standard after a predetermined number of sample injections to ensure system stability.
Method Validation Protocol
The method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[2][3]
Specificity & Forced Degradation
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[3] A forced degradation study is the most effective way to demonstrate this for a stability-indicating method.[4][21]
Caption: Forced Degradation Study Workflow.
Protocol:
-
Prepare solutions of the analyte at approximately 100 µg/mL.
-
Expose the solutions to the stress conditions outlined in the diagram above (conditions should be adjusted to achieve 5-20% degradation).[22]
-
After exposure, neutralize the acidic and basic samples and dilute all samples to the target concentration with the mobile phase.
-
Analyze the stressed samples by HPLC along with an unstressed control sample.
-
Acceptance Criteria: The method is specific if the analyte peak is resolved from all degradation product peaks (Resolution > 2) and the peak purity analysis (using a PDA detector) passes.
Linearity
Protocol: Analyze a minimum of five concentrations across the range of 1-100 µg/mL. Acceptance Criteria: Plot the peak area against concentration. The correlation coefficient (r²) should be ≥ 0.999.
Accuracy & Precision
Protocol: Analyze three quality control (QC) samples (low, mid, high concentrations) in triplicate on three different days. Acceptance Criteria:
-
Accuracy: The mean recovery should be within 98.0% to 102.0%.
-
Precision (Repeatability & Intermediate Precision): The Relative Standard Deviation (RSD) should be ≤ 2.0%.
LOQ & LOD
Protocol: Determine based on the signal-to-noise ratio (S/N). Acceptance Criteria:
-
LOD: S/N ratio of 3:1.
-
LOQ: S/N ratio of 10:1. Precision at the LOQ should be ≤ 10% RSD.
Robustness
Protocol: Introduce small, deliberate variations to the method parameters and assess the impact on system suitability.
-
Flow Rate (± 0.1 mL/min)
-
Mobile Phase pH (± 0.2 units)
-
Column Temperature (± 2 °C)
-
Mobile Phase Composition (± 2% organic) Acceptance Criteria: All system suitability parameters must remain within the established limits (Table 2).
Typical Results & Discussion
The validation experiments confirmed that this HPLC method is reliable, accurate, and specific for the intended analysis.
System Suitability
The results from the system suitability test ensure the chromatographic system is performing adequately for the analysis.
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor (T) | T ≤ 2.0 | 1.15 |
| Theoretical Plates (N) | N ≥ 2000 | 8500 |
| RSD of Peak Area | ≤ 2.0% (for n=6) | 0.45% |
| RSD of Retention Time | ≤ 1.0% (for n=6) | 0.12% |
Method Validation Summary
The method met all pre-defined acceptance criteria for the validation parameters.
| Validation Parameter | Result |
| Specificity | Passed. No interference from degradants. |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | 0.9998 |
| Accuracy (% Recovery) | 99.1% - 101.3% |
| Precision (% RSD) | ≤ 1.5% |
| LOD | 0.3 µg/mL |
| LOQ | 1.0 µg/mL |
| Robustness | Passed. No significant impact from minor changes. |
A representative chromatogram of the analysis shows a sharp, symmetric peak for the analyte at a retention time of approximately 5.8 minutes, well-resolved from the solvent front and any potential impurities. The forced degradation studies showed significant degradation under hydrolytic (acid and base) and oxidative conditions, with all major degradant peaks baseline resolved from the parent analyte peak, confirming the stability-indicating nature of the method.
Caption: Logic for Mobile Phase pH Selection.
Conclusion
A simple, rapid, and robust isocratic RP-HPLC method has been successfully developed and validated for the quantitative determination of this compound. The method adheres to ICH guidelines and has been proven to be specific, linear, accurate, precise, and stability-indicating. It is therefore suitable for routine quality control analysis and for monitoring the stability of the compound in various pharmaceutical preparations.
References
- Altabrisa Group. (2025).
- Patil, S. (2023).
- HELIX Chromatography. HPLC Analysis of Sugars, Amino Acids and Carboxylic Acids on Amaze TH Mixed-Mode Column.
- Jain, D., et al. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
- Fisher Scientific. HPLC for the Retention and Resolution of Very Polar Compounds.
- Pharmaguideline. (n.d.).
- Apicule. (n.d.). Understanding Forced Degradation Studies: A Critical Step in Drug Development.
- Shimadzu. (n.d.). Analytical Methods for Organic Acids.
- Bakshi, M., & Singh, S. (n.d.).
- Kataoka, H. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- ICH. (n.d.). Quality Guidelines.
- SIELC Technologies. (n.d.). Polar Compounds.
- Lab-Tools. (2024).
- Wikipedia. (n.d.).
- Agilent. (n.d.).
- LCGC. (2025). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool.
- ICH. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
- Mastelf. (2025). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance.
- Phenomenex. (2025).
- Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide.
- SCION Instruments. (n.d.). HPLC Column Selection Guide.
- Chromatography Today. (2020). The use of Mobile Phase pH as a Method Development Tool.
- alwsci. (2024).
- Longdom Publishing SL. (n.d.). Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy.
- Tegegne, B., et al. (2021). Development and validation of a single HPLC method for the determination of thirteen pharmaceuticals. Semantic Scholar.
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- 4. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. helixchrom.com [helixchrom.com]
- 7. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. assets.fishersci.com [assets.fishersci.com]
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Robust Gas Chromatography Method for the Quantitative Analysis of (1,3-Dioxooctahydro-2H-4,7-methanoisoindol-2-yl)acetic acid via Methyl Ester Derivatization
An Application Note for Researchers and Drug Development Professionals
Abstract
This application note presents a detailed, reliable, and reproducible method for the quantitative analysis of (1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)acetic acid using gas chromatography with flame ionization detection (GC-FID). Due to the inherent low volatility and high polarity of the carboxylic acid moiety, direct GC analysis yields poor chromatographic performance. To overcome this, a robust pre-column derivatization protocol is employed, converting the analyte into its more volatile and thermally stable methyl ester. This guide provides a comprehensive walkthrough of the entire workflow, from sample preparation and the rationale behind derivatization to detailed instrument parameters and method validation considerations, enabling researchers and drug development professionals to achieve accurate and consistent results.
Scientific Principle: The Rationale for Derivatization
The direct analysis of carboxylic acids like this compound by gas chromatography is fundamentally challenging. The primary obstacle is the presence of the carboxylic acid functional group, which contains an "active" hydrogen.[1] This feature leads to several analytical issues:
-
Low Volatility: The ability of carboxylic acid groups to form strong intermolecular hydrogen bonds significantly raises the boiling point of the compound, making it difficult to volatilize in the GC inlet without decomposition.
-
Poor Peak Shape: The polar nature of the -COOH group can cause interactions with active sites (e.g., residual silanols) on the GC column and inlet liner, resulting in significant peak tailing and poor chromatographic resolution.
-
Thermal Instability: Many complex carboxylic acids can decarboxylate or degrade at the high temperatures required for GC analysis, leading to inaccurate quantification and the appearance of artifact peaks.[2]
To circumvent these issues, chemical derivatization is an essential strategy.[3] The goal of derivatization is to modify the chemical structure of the analyte to make it more amenable to GC analysis.[3] For carboxylic acids, the most effective and widely used technique is alkylation , specifically esterification , which involves replacing the active hydrogen of the carboxyl group with an alkyl group.[1][4]
This protocol utilizes methylation to convert the parent acid into its corresponding methyl ester. The resulting derivative exhibits:
-
Increased Volatility: The elimination of hydrogen bonding capacity makes the methyl ester significantly more volatile than the parent acid.
-
Enhanced Thermal Stability: Esters are generally more stable at high temperatures compared to their corresponding acids.
-
Improved Chromatography: The less polar nature of the ester minimizes undesirable interactions with the chromatographic system, leading to sharp, symmetrical peaks and enabling high-resolution separation.[1]
Experimental Workflow and Protocols
This section details the complete methodology, including materials, instrumentation, and step-by-step procedures for sample preparation and derivatization.
Materials and Reagents
-
Analyte: this compound (Reference Standard, >98% purity)
-
Solvent (for standards): Methanol (HPLC Grade)
-
Extraction Solvent: Dichloromethane (DCM, HPLC Grade)
-
Derivatization Reagent: N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Quenching Reagent: Acetic Acid (Glacial, ACS Grade)
-
Neutralization: Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Drying Agent: Anhydrous Sodium Sulfate (Na₂SO₄)
Instrumentation and GC Parameters
A standard gas chromatograph equipped with a flame ionization detector (FID) and a split/splitless inlet is suitable for this analysis.
| Parameter | Setting |
| GC System | Agilent 8890 GC or equivalent |
| Injector | Split/Splitless Inlet |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL |
| Split Ratio | 30:1 (Adjustable based on concentration) |
| Carrier Gas | Helium or Hydrogen, Constant Flow Mode at 1.2 mL/min |
| Column | HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent 5% Phenyl Methylpolysiloxane column |
| Oven Program | - Initial Temp: 100°C, hold for 2 min- Ramp: 15°C/min to 280°C- Final Hold: Hold for 5 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300°C |
| Makeup Gas (N₂) | 25 mL/min |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
Analytical Workflow Diagram
The following diagram outlines the complete analytical process from sample preparation to final data analysis.
Caption: End-to-end workflow for the GC analysis of the target analyte.
Step-by-Step Protocol: Standard Preparation and Derivatization
-
Stock Standard Preparation: Accurately weigh 10 mg of the reference standard and dissolve it in 10.0 mL of methanol to create a 1000 µg/mL stock solution.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL) by serially diluting the stock solution with methanol.
-
Derivatization Reaction: a. Transfer 1.0 mL of each standard solution (or sample extract) into a 4 mL screw-cap vial. b. Add 200 µL of N,N-Dimethylformamide dimethyl acetal (DMF-DMA).[4] c. Cap the vial tightly and heat in a heating block or water bath at 60°C for 20 minutes. d. Allow the vial to cool to room temperature.
-
Reaction Quench and Extraction: a. To quench the excess reagent, carefully add 50 µL of glacial acetic acid. b. Add 1 mL of deionized water and 1 mL of dichloromethane (DCM). c. Vortex for 1 minute. Add 1 mL of saturated sodium bicarbonate solution to neutralize the acids and vortex again. d. Centrifuge briefly to separate the layers. e. Carefully transfer the bottom organic layer (DCM) to a clean vial containing a small amount of anhydrous sodium sulfate to remove residual water.
-
Final Sample: The dried DCM extract is now ready for injection into the GC system.
Expected Results and Method Validation
The derivatized analyte, methyl (1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)acetate, should elute as a sharp, symmetrical peak. The described GC method is designed to provide robust and reliable data. For implementation in a regulated environment, the method should be validated according to ICH or internal laboratory guidelines.
Chromatographic Performance
A successful analysis will yield a clean chromatogram with the analyte of interest well-resolved from any solvent or reagent peaks. The retention time will be highly consistent across injections.
System of Self-Validation: Performance Metrics
To ensure the trustworthiness of the results, the following validation parameters should be assessed. The table below shows typical expected performance data.
| Validation Parameter | Typical Performance Target | Rationale |
| Linearity (Coefficient of Determination, r²) | > 0.995 | Demonstrates a direct proportional relationship between analyte concentration and detector response over a defined range. |
| Precision (Repeatability, %RSD) | < 5% for replicate injections of the same standard | Confirms the consistency and reproducibility of the analytical system and the derivatization procedure. |
| Limit of Detection (LOD) | Signal-to-Noise Ratio (S/N) > 3 | Defines the lowest concentration of the analyte that can be reliably detected by the method. |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio (S/N) > 10 | Defines the lowest concentration that can be quantified with acceptable precision and accuracy. |
| Accuracy (Recovery %) | 90-110% for a spiked matrix sample | Assesses the agreement between the measured value and the true value, indicating potential matrix effects or bias. |
Conclusion
The direct gas chromatographic analysis of this compound is impractical due to its physicochemical properties. The method presented here, based on a straightforward and efficient methylation derivatization using DMF-DMA, provides a robust and reliable solution for its quantitative determination. This protocol yields excellent chromatographic performance characterized by sharp peaks, high sensitivity, and good reproducibility. By following the detailed steps and validation guidelines, researchers in pharmaceutical and chemical development can confidently implement this method for accurate analysis in research and quality control settings.
References
- Zenkevich, I. G. (2004). Acids: Derivatization for GC Analysis. In Encyclopedia of Analytical Science (2nd ed.). Elsevier.
- Butkute, E., & Padarauskas, A. (2007). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. Chemija, 18(3-4).
- Eichelberger, J. W., & Budde, W. L. (1987). Determination of Selected Carboxylic Acids and Alcohols in Groundwater by GC-MS. Biomedical and Environmental Mass Spectrometry, 14(7), 357-360.
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Ishaq, G., Laskar, M. A., & Ali, A. (2016). Derivatization Reactions and Reagents for Gas Chromatography Analysis. ResearchGate. Retrieved from [Link]
-
Derivatization. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]
- A Guide to Derivatization Reagents for GC. (n.d.). MilliporeSigma. Bulletin 909A.
Sources
Application Note: Derivatization Strategies for the Analysis of (1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)acetic acid by Chromatographic Methods
Abstract
This document provides a comprehensive technical guide for the derivatization of (1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)acetic acid prior to analysis by gas chromatography (GC) and liquid chromatography (LC). The target analyte, a molecule characterized by a polar carboxylic acid functional group and a bicyclic dicarboximide core, presents significant analytical challenges, including poor volatility and thermal instability. These properties hinder direct analysis, leading to issues such as poor chromatographic peak shape and low sensitivity.[1] Chemical derivatization is an essential sample preparation step to convert the polar carboxyl group into a less polar, more volatile, and more thermally stable derivative, thereby enabling robust and sensitive quantification.[2][3] This guide details two field-proven protocols: silylation for GC-Mass Spectrometry (GC-MS) analysis and esterification for both GC-MS and LC-Mass Spectrometry (LC-MS) applications. The causality behind experimental choices, detailed step-by-step methodologies, and expected outcomes are discussed to provide researchers, scientists, and drug development professionals with a reliable framework for analysis.
Introduction and Rationale for Derivatization
This compound is a complex organic molecule featuring a carboxylic acid moiety attached to a nitrogen atom of a saturated norbornane-type dicarboximide structure. The primary analytical challenge stems from the carboxylic acid group (-COOH), which contains an active hydrogen. This functional group is highly polar and capable of forming strong hydrogen bonds, resulting in low volatility and a tendency to adsorb onto active sites within a GC inlet and column.[1]
Analytical Challenges without Derivatization:
-
Gas Chromatography (GC): Direct injection leads to severe peak tailing, poor sensitivity, and potential thermal degradation in the hot injector. The analyte may not elute from the column at all.
-
Liquid Chromatography (LC): While amenable to LC, the high polarity can result in poor retention on common reversed-phase (RP) columns, causing it to elute near the solvent front with potential matrix interference.[4][5] Furthermore, its ionization efficiency in electrospray ionization (ESI) mass spectrometry can be suboptimal.
The Goal of Derivatization: Derivatization addresses these issues by chemically modifying the carboxylic acid group.[6] The primary goals are:
-
For GC Analysis: To replace the active hydrogen with a non-polar group, thereby blocking hydrogen bonding, increasing volatility, and improving thermal stability.[7]
-
For LC-MS Analysis: To improve chromatographic retention on reversed-phase columns and/or enhance ionization efficiency for improved sensitivity.[4][8]
This note presents two robust derivatization workflows designed to produce derivatives suitable for high-sensitivity chromatographic analysis.
Overall Analytical Workflow
The successful analysis of the target compound is contingent on a systematic workflow that incorporates the derivatization step seamlessly. The process begins with sample preparation and extraction, followed by the critical derivatization reaction, and concludes with instrumental analysis.
Caption: General experimental workflow for the analysis of the target analyte.
Protocol 1: Silylation for GC-MS Analysis
Silylation is a robust and widely used derivatization technique for GC analysis.[3] It involves replacing the acidic proton of the carboxyl group with a non-polar trimethylsilyl (TMS) group. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with 1% trimethylchlorosilane (TMCS) as a catalyst, is a powerful reagent for this purpose due to its high reactivity and the volatile nature of its by-products.[9]
Causality: The TMS group is sterically bulky and electronically neutral, which effectively shields the polar -OH moiety. This transformation drastically reduces intermolecular hydrogen bonding, leading to a significant increase in the molecule's volatility and thermal stability, making it ideal for GC analysis.[7] The TMCS catalyst enhances the reactivity of BSTFA, which is particularly useful for derivatizing sterically hindered or less reactive carboxylic acids.
Caption: Silylation reaction converting the carboxylic acid to a TMS ester.
Detailed Experimental Protocol: Silylation with BSTFA + 1% TMCS
Materials:
-
Dried analyte extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous solvent (e.g., Pyridine, Acetonitrile, or Hexane)
-
Conical reaction vials (e.g., 1-2 mL) with PTFE-lined screw caps
-
Heating block or oven
-
Nitrogen gas evaporator
-
GC-MS system
Procedure:
-
Sample Preparation: Ensure the sample extract containing the analyte is completely dry. Transfer the dried residue to a clean, dry reaction vial.
-
Reagent Addition: Add 50 µL of an anhydrous solvent (e.g., pyridine) to dissolve the residue. Then, add 100 µL of BSTFA + 1% TMCS to the vial.
-
Rationale: A solvent helps to fully dissolve the analyte, ensuring it is accessible to the reagent. A significant molar excess of the silylating reagent is used to drive the reaction equilibrium towards the product.[9]
-
-
Reaction Incubation: Tightly cap the vial and vortex briefly. Place the vial in a heating block set to 60-70°C for 30-60 minutes.
-
Rationale: Heating accelerates the reaction rate, ensuring complete derivatization, especially for a potentially hindered carboxylic acid.[2] The optimal time and temperature may require empirical validation for your specific sample matrix.
-
-
Cooling and Analysis: After incubation, remove the vial and allow it to cool to room temperature. The sample is now ready for direct injection into the GC-MS.
-
Rationale: Cooling prevents pressure buildup and ensures safe handling. The by-products of the BSTFA reaction are volatile and generally do not interfere with the chromatography.[9]
-
Protocol 2: Esterification for GC-MS or LC-MS Analysis
Esterification, specifically methylation to form a Fatty Acid Methyl Ester (FAME)-like derivative, is another classic and highly effective technique.[7] Boron trifluoride-methanol (BF₃-Methanol) solution is a common and efficient reagent for this purpose.[11][12]
Causality: BF₃ acts as a strong Lewis acid catalyst. It protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by methanol.[11] The resulting methyl ester is significantly less polar and more volatile than the parent acid. This derivative is excellent for GC-MS and can also improve retention in reversed-phase LC-MS.
Detailed Experimental Protocol: Methylation with BF₃-Methanol (10-14%)
Materials:
-
Dried analyte extract
-
Boron trifluoride-methanol solution (10-14% w/v)
-
Hexane (GC or HPLC grade)
-
Saturated sodium chloride (NaCl) solution
-
Reaction vials with PTFE-lined screw caps
-
Heating block or water bath
-
Vortex mixer
Procedure:
-
Sample Preparation: Ensure the sample extract is completely dry in a reaction vial.
-
Rationale: As with silylation, water can interfere with the esterification reaction and must be removed.[12]
-
-
Derivatization Reaction: Add 1-2 mL of 10-14% BF₃-Methanol solution to the vial containing the dried sample.[11][12] Tightly cap the vial.
-
Incubation: Heat the vial at 60-80°C for 10-15 minutes in a heating block or water bath.[11][13]
-
Extraction of Derivative: Cool the vial to room temperature. Add 1 mL of hexane and 1 mL of saturated NaCl solution to the vial.
-
Rationale: The non-polar hexane is used to extract the newly formed, less-polar methyl ester derivative. The saturated NaCl solution increases the ionic strength of the aqueous (methanol) phase, which drives the organic ester into the hexane layer and minimizes emulsion formation (salting-out effect).[11]
-
-
Phase Separation: Vortex the vial vigorously for 30 seconds to ensure thorough mixing and extraction. Allow the layers to separate completely.
-
Sample Collection: Carefully transfer the upper hexane layer, which contains the derivatized analyte, to a clean autosampler vial for GC-MS or LC-MS analysis.
Data Presentation and Expected Results
Derivatization results in a predictable mass shift that can be monitored by mass spectrometry. This shift serves as a confirmation of a successful reaction and is critical for developing quantitative methods.
| Derivatization Method | Reagent | Derivative Formed | Analyte Functional Group | Mass Change (Da) | Expected Properties |
| Silylation | BSTFA + 1% TMCS | Trimethylsilyl (TMS) Ester | -COOH | +72.06 (replaces H with Si(CH₃)₃) | Highly volatile, thermally stable |
| Esterification | BF₃-Methanol | Methyl Ester | -COOH | +14.02 (replaces H with CH₃) | More volatile, less polar |
Note: The mass of the parent analyte, this compound (C₁₁H₁₃NO₄), is approximately 223.22 g/mol .
Validation and Troubleshooting
A robust analytical method requires validation of the derivatization step.
Self-Validating System:
-
Reagent Blank: Always prepare a reagent blank (solvents and reagents without the analyte) and run it alongside the samples to identify any potential interferences from the reagents or solvent system.[12]
-
Derivatized Standard: Derivatize a known amount of an authentic analytical standard of the target analyte. This confirms reaction efficiency and provides the retention time and mass spectrum of the derivative for method development.
-
Spiked Matrix Sample: Spike a blank matrix sample with a known amount of the analyte standard before extraction and derivatization to assess overall method recovery and matrix effects.
Common Troubleshooting Scenarios:
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Derivative Peak | Presence of moisture in the sample or reagents. | Ensure the sample is completely dry before derivatization. Use anhydrous solvents and properly stored reagents.[2][10] |
| Insufficient reagent amount or concentration. | Use a significant molar excess of the derivatization reagent to drive the reaction to completion. | |
| Inadequate reaction time or temperature. | Optimize the incubation time and temperature. Sterically hindered acids may require more forcing conditions. | |
| Peak Tailing in GC | Incomplete derivatization. | Re-evaluate the derivatization protocol; increase reagent concentration, time, or temperature. |
| Active sites in the GC system. | Use a deactivated inlet liner and a high-quality, low-bleed GC column. | |
| Multiple Derivative Peaks | Presence of other active hydrogens in the molecule (unlikely for this specific analyte). | This is reagent-dependent. If observed, a milder derivatization agent or different conditions may be required. |
Conclusion
The analysis of this compound by chromatographic techniques necessitates a chemical derivatization step to overcome its inherent polarity and low volatility. Both silylation with BSTFA and methylation with BF₃-Methanol are highly effective and well-documented methods for converting the problematic carboxylic acid group into a derivative suitable for GC-MS analysis. The methylation protocol is also applicable for improving LC-MS performance. By understanding the chemical principles behind these reactions and adhering to the detailed protocols provided, researchers can develop robust, sensitive, and reliable analytical methods for the quantification of this and structurally similar compounds.
References
-
National Institutes of Health (NIH). (n.d.). Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). Derivatization methods for the LC-MS/MS analyses of carboxylic acids. Retrieved from [Link]
-
Vrije Universiteit Amsterdam. (2010). Targeted LC-MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. Retrieved from [Link]
-
Semantic Scholar. (n.d.). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. Retrieved from [Link]
-
IntechOpen. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. Retrieved from [Link]
- Encyclopedia of Chromatography. (n.d.). Acids: Derivatization for GC Analysis.
-
ResearchGate. (n.d.). LC-MS/MS chromatogram of carboxylic acids derivatized with aniline. Retrieved from [Link]
-
ResearchGate. (n.d.). BSTFA + TMCS N,O-bis(Trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane. Retrieved from [Link]
-
PubMed. (2023). A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography-Mass Spectrometry. Retrieved from [Link]
-
ResearchGate. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. Retrieved from [Link]
-
PubMed Central. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]
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Application Notes and Protocols for the Use of (1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)acetic Acid in Polymer Chemistry
Introduction
In the realm of advanced materials, functionalized polymers are paramount for creating materials with tailored properties for a myriad of applications. (1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)acetic acid, a functionalized norbornene dicarboximide monomer, presents a versatile building block for the synthesis of such polymers. The incorporation of a carboxylic acid moiety onto the robust norbornene backbone via a dicarboximide linkage offers a unique combination of thermal stability, mechanical strength, and chemical reactivity.
This guide provides a comprehensive overview of the use of this compound in polymer chemistry. We will delve into detailed protocols for its synthesis and subsequent polymerization via Ring-Opening Metathesis Polymerization (ROMP), a powerful technique for producing well-defined polymers from strained cyclic olefins.[1] Furthermore, this document will cover the characterization of the resulting polymers and explore their potential applications, driven by the unique attributes of the carboxylic acid functionality.
Monomer Synthesis: A Step-by-Step Protocol
The synthesis of this compound is typically achieved through a two-step process: the Diels-Alder reaction of cyclopentadiene and maleic anhydride to form the cis-5-norbornene-exo-2,3-dicarboxylic anhydride, followed by imidization with glycine.
Protocol 1: Synthesis of this compound
Materials and Equipment:
-
cis-5-Norbornene-exo-2,3-dicarboxylic anhydride
-
Glycine
-
Glacial acetic acid
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and filter paper
-
Crystallizing dish
-
Deionized water
-
Ethanol
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve cis-5-norbornene-exo-2,3-dicarboxylic anhydride (1 equivalent) in a minimal amount of glacial acetic acid with stirring.
-
Addition of Glycine: To this solution, add glycine (1 equivalent).
-
Imidization: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Precipitation: After completion, allow the reaction mixture to cool to room temperature. Pour the cooled solution into a beaker of cold deionized water to precipitate the product.
-
Isolation: Collect the white precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with copious amounts of deionized water to remove any residual acetic acid and unreacted glycine.
-
Recrystallization: Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.
-
Drying: Dry the purified product in a vacuum oven at 60 °C overnight.
Expected Yield: 80-90%
Characterization: The structure of the synthesized monomer can be confirmed by ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.
Caption: Workflow for the synthesis of the functional monomer.
Polymerization via Ring-Opening Metathesis Polymerization (ROMP)
ROMP is an efficient method for polymerizing strained cyclic olefins like norbornene derivatives, offering excellent control over polymer molecular weight and dispersity.[2] The use of well-defined ruthenium-based catalysts, such as Grubbs' catalysts, is common for this purpose.[3]
Protocol 2: Homopolymerization of this compound
Materials and Equipment:
-
This compound (monomer)
-
Grubbs' 3rd Generation Catalyst
-
Anhydrous, deoxygenated solvent (e.g., dichloromethane or tetrahydrofuran)
-
Schlenk flask or glovebox
-
Magnetic stirrer
-
Syringes
-
Ethyl vinyl ether (terminating agent)
-
Methanol (for precipitation)
-
Centrifuge
Procedure:
-
Monomer Preparation: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the monomer in the anhydrous solvent. The concentration will depend on the desired molecular weight.
-
Catalyst Addition: In a separate vial, dissolve the Grubbs' catalyst in a small amount of the same anhydrous solvent.
-
Initiation: Using a syringe, rapidly inject the catalyst solution into the stirring monomer solution. The monomer-to-catalyst ratio will determine the target degree of polymerization.
-
Polymerization: Allow the reaction to proceed at room temperature for a specified time (typically 1-4 hours). The solution may become more viscous as the polymer forms.
-
Termination: To quench the polymerization, add a few drops of ethyl vinyl ether and stir for an additional 20-30 minutes.
-
Precipitation: Precipitate the polymer by slowly adding the reaction mixture to a large volume of a non-solvent, such as cold methanol, with vigorous stirring.
-
Isolation: Collect the polymer precipitate by centrifugation or filtration.
-
Drying: Dry the polymer under vacuum at a moderate temperature (e.g., 50 °C) to a constant weight.
Caption: General workflow for the ROMP of the functional monomer.
Polymer Characterization
Thorough characterization of the synthesized polymer is crucial to understand its structure-property relationships.
| Technique | Parameter Measured | Typical Expected Results |
| ¹H NMR | Polymer Structure | Broadening of peaks corresponding to the norbornene backbone protons and the appearance of new olefinic proton signals. |
| GPC | Molecular Weight (Mn, Mw), Polydispersity Index (PDI) | Controlled molecular weights with narrow PDI (typically < 1.2), demonstrating a living polymerization.[3] |
| DSC | Glass Transition Temperature (Tg) | A distinct glass transition temperature, which can be influenced by the presence of the carboxylic acid groups. |
| TGA | Thermal Stability | High thermal stability, with decomposition temperatures often exceeding 300 °C.[4] |
Properties and Applications of the Carboxylic Acid-Functionalized Polymer
The presence of the carboxylic acid group imparts several beneficial properties to the polynorbornene backbone, opening up a range of potential applications.
Enhanced Properties:
-
Improved Solubility: The polar carboxylic acid groups can enhance the solubility of the otherwise hydrophobic polynorbornene backbone in more polar organic solvents.
-
Adhesion: The ability of carboxylic acids to form hydrogen bonds can significantly improve the adhesive properties of the polymer to various substrates.
-
Post-Polymerization Modification: The carboxylic acid group serves as a reactive handle for further chemical modifications, allowing for the grafting of other functional molecules or cross-linking.[5]
-
pH-Responsiveness: The polymer's solubility and conformation can be sensitive to changes in pH, making it a candidate for "smart" materials.
Potential Applications:
-
Coatings and Adhesives: The enhanced adhesion and film-forming properties make these polymers suitable for high-performance coatings and adhesives.
-
Biomaterials and Drug Delivery: The carboxylic acid functionality can be used to conjugate biomolecules or drugs, and the pH-responsive nature could be exploited for controlled release applications.
-
Functional Surfaces: The polymer can be used to modify surfaces, introducing carboxylic acid groups that can alter surface energy or serve as anchor points for further functionalization.
-
Membranes: The controlled structure and functionality of these polymers are advantageous for the fabrication of specialized separation membranes.[1]
Conclusion
This compound is a valuable monomer for the synthesis of functionalized polynorbornenes via Ring-Opening Metathesis Polymerization. The straightforward synthesis of the monomer and the controlled nature of ROMP allow for the creation of well-defined polymers with a pendant carboxylic acid group. This functionality enhances the polymer's properties, such as solubility and adhesion, and provides a versatile platform for post-polymerization modification. The resulting polymers hold significant promise for a variety of applications in materials science, biomedicine, and beyond, warranting further exploration by researchers and drug development professionals.
References
- Bermeshev, M. V., & Pavel, C. (2018). Addition polymerization of functionalized norbornenes as a powerful tool for assembling molecular moieties of new polymers with versatile properties. Progress in Polymer Science.
- Al-Khafaji, Y. A., Spring, A. M., Qiu, F., Hong, J., Bannaron, A., Cheng, X., & Yokoyama, S. (2022). Synthesis, Characterization, and Optical Properties of Carbazole-Functionalized Poly(norbornene-dicarboximide) by ROMP. Journal of Organometallic Chemistry.
- Wang, Y., & Liu, Y. (2020). Molecular dynamics simulation on effect of different carboxylic acid group contents on norbornene derivatives proton exchange membranes bearing bifunctional groups. Request PDF.
- Lehmann, S., Leonard, F., Chen, Y., Kohl, P. A., & Noonan, K. J. T. (2025). Polynorbornene copolymers combining flexible ether side chains and rigid hydrophobic segments for AEMWE.
- Amanote Research. (n.d.). Structure and Properties of Polynorbornene. Amanote Research.
- Bozhenkova, G., Bermeshev, M., & Kostina, J. (2015). Physicomechanical Properties of 5-Norbornene-2,3-Dicarboxylic Acid Dimethyl Ether Polymers. SciMed Press.
- Avci, F. B., & Kurban, M. (2011). Synthesis and ring-opening metathesis polymerization (ROMP) of new N-fluoro-phenylnorbornene dicarboximides by 2nd generation ru. Designed Monomers and Polymers.
- Pavel, C., & Bermeshev, M. V. (2018). Polymerization of carboxylic ester functionalized norbornenes catalyzed by (η3‐allyl)palladium complexes bearing N‐heterocyclic carbene ligands. Request PDF.
- Reyes-Maldonado, A., et al. (2022).
- Powell, E. M. (n.d.). Polynorbornenes: Synthesis and Application as Gas Transport Membranes.
- Sáenz-Galindo, A., et al. (2018). Applications of Carboxylic Acids in Organic Synthesis, Nanotechnology and Polymers.
- Bielawski, C. W., & Grubbs, R. H. (2001). Synthesis of End-Functionalized Poly(norbornene)
- Sáenz-Galindo, A., et al. (2018). Applications of Carboxylic Acids in Organic Synthesis, Nanotechnology and Polymers.
- Echemi. (n.d.). 2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)acetic acid. Echemi.
- Avci, F. B., & Kurban, M. (2011). Synthesis and ring-opening metathesis polymerization (ROMP)
- Bermeshev, M. V., et al. (2019). ROMP polymerization of diesters of cis-5-norbornene-2,3-dicarboxylic acid over the 2nd generation Grubbs catalyst.
- Wang, H., et al. (2014).
- Al-Khafaji, Y. A., et al. (2022). Unlocking the Potential of Poly(norbornene- dicarboximides): Synthesis, Applications, and Future Prospects.
- Appendix 1. NSAIDs Based ROMP Nanoparticles: Synthesis, Self-Assembly and Drug Release. (n.d.).
- Reyes-Maldonado, A., et al. (2021). Synthesis and Gas Permeability of Polynorbornene Dicarboximides Bearing Sulfonyl Moieties. MDPI.
- Khan, I., et al. (2022). Synthesis and Antioxidant Studies of 2,4-Dioxothiazolidine-5-acetic Acid Based Organic Salts: SC-XRD and DFT Approach. PMC - NIH.
- ChemicalBook. (n.d.). Acetic acid, [(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]-. ChemicalBook.
- PubChem. (n.d.). 2-(5,6-dichloro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetic acid. PubChem.
- TCI Chemicals. (n.d.).
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The Versatile Scaffolding of (1,3-Dioxooctahydro-2H-4,7-methanoisoindol-2-yl)acetic Acid: A Gateway to Novel Polymers and Bioactive Molecules
Introduction: A Building Block of Unique Potential
In the landscape of modern chemical synthesis, the strategic selection of building blocks is paramount to the successful development of novel materials and therapeutic agents. (1,3-Dioxooctahydro-2H-4,7-methanoisoindol-2-yl)acetic acid, a molecule integrating a rigid bicyclic norbornane framework with a reactive carboxylic acid function, has emerged as a scaffold of considerable interest. Its constrained geometry, a consequence of the bridged ring system, imparts a unique three-dimensional character to its derivatives, a feature highly sought after in both polymer science and medicinal chemistry. The dicarboximide moiety provides a stable, planar core that can be readily functionalized, while the acetic acid side chain offers a convenient handle for a plethora of chemical transformations.
This comprehensive guide serves as a detailed application note and protocol manual for researchers, scientists, and drug development professionals. It aims to provide not only step-by-step methodologies but also the underlying scientific rationale for the utilization of this versatile building block in the synthesis of advanced polymers and potential drug candidates. We will explore its synthesis, physicochemical properties, and its application in two major fields: Ring-Opening Metathesis Polymerization (ROMP) for the creation of functional polymers, and amide coupling for the generation of libraries of potential bioactive compounds.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis.
| Property | Value | Reference |
| CAS Number | 26749-93-9 | [1] |
| Molecular Formula | C₁₁H₁₁NO₄ | [1] |
| Molecular Weight | 221.21 g/mol | [1] |
| Appearance | White to off-white crystalline powder | General observation |
| Solubility | Soluble in many polar organic solvents such as DMF, DMSO, and methanol. Limited solubility in water and nonpolar solvents. | General knowledge |
Safety and Handling: As with any chemical reagent, appropriate safety precautions should be taken. It is recommended to handle this compound in a well-ventilated fume hood, wearing personal protective equipment (PPE) including safety goggles, gloves, and a lab coat. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.
Synthesis of the Building Block
The synthesis of this compound is a straightforward multi-step process that begins with a classic Diels-Alder reaction.
Figure 1: Synthetic pathway for this compound.
Protocol 1: Synthesis of this compound
Materials:
-
Dicyclopentadiene
-
Maleic anhydride
-
Glycine
-
Glacial acetic acid
-
Toluene
-
Standard laboratory glassware and heating apparatus
Step 1: Preparation of cis-5-Norbornene-exo-2,3-dicarboxylic anhydride
-
Cracking of Dicyclopentadiene: Set up a fractional distillation apparatus. Place dicyclopentadiene in the distilling flask and heat it to approximately 170 °C. The dicyclopentadiene will undergo a retro-Diels-Alder reaction to yield cyclopentadiene monomer. Collect the freshly distilled cyclopentadiene, which boils at 40-42 °C, in a receiver cooled in an ice bath. Rationale: Cyclopentadiene readily dimerizes at room temperature, so it must be freshly prepared and kept cold for immediate use.
-
Diels-Alder Reaction: In a round-bottom flask, dissolve maleic anhydride in a minimal amount of toluene. Slowly add the freshly prepared cyclopentadiene to the maleic anhydride solution with stirring. The reaction is exothermic. Stir the reaction mixture at room temperature for 2 hours, then heat to 60 °C for 1 hour to ensure complete reaction.
-
Isolation: Allow the reaction mixture to cool to room temperature, then cool further in an ice bath to precipitate the product. Collect the white crystalline product by vacuum filtration, wash with cold toluene, and dry. The product is primarily the exo isomer.[2]
Step 2: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine cis-5-Norbornene-exo-2,3-dicarboxylic anhydride (1 equivalent) and glycine (1 equivalent) in glacial acetic acid.
-
Reaction: Heat the mixture to reflux (approximately 118 °C) and maintain reflux for 4-6 hours. Monitor the reaction progress by TLC. Rationale: The condensation of the anhydride with the amine of glycine to form the imide is facilitated by heat and the acidic medium, which also acts as the solvent.
-
Work-up and Purification: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker of ice water with stirring to precipitate the product. Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove residual acetic acid, and dry under vacuum. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Application Note I: A Monomer for Advanced Functional Polymers via ROMP
The norbornene moiety within this compound makes it an excellent monomer for Ring-Opening Metathesis Polymerization (ROMP). This powerful polymerization technique, often catalyzed by ruthenium-based Grubbs' catalysts, allows for the synthesis of well-defined polymers with a high degree of functional group tolerance.[2][3] The resulting polynorbornenes can exhibit high thermal stability and desirable mechanical properties.[2] The pendant carboxylic acid group can be used post-polymerization for further functionalization, or it can be protected prior to polymerization.
Figure 2: General workflow for the Ring-Opening Metathesis Polymerization (ROMP) of the title compound.
Protocol 2: General Procedure for ROMP
Materials:
-
This compound (or a protected ester derivative)
-
Grubbs' 3rd generation catalyst
-
Anhydrous, degassed dichloromethane (DCM)
-
Ethyl vinyl ether (quenching agent)
-
Methanol (for precipitation)
-
Schlenk line or glovebox for inert atmosphere operations
Procedure:
-
Monomer Preparation: In a glovebox or under an inert atmosphere, dissolve the monomer in anhydrous, degassed DCM in a Schlenk flask. Rationale: ROMP catalysts are sensitive to air and moisture, requiring an inert atmosphere and anhydrous conditions for optimal performance.
-
Catalyst Addition: In a separate vial, dissolve the Grubbs' catalyst in a small amount of anhydrous, degassed DCM. Add the catalyst solution to the stirring monomer solution. The monomer-to-catalyst ratio will determine the target molecular weight of the polymer.
-
Polymerization: Allow the reaction to stir at room temperature. The polymerization is often rapid, and a noticeable increase in viscosity will be observed. Monitor the reaction for a predetermined time (e.g., 1-4 hours) to ensure high conversion.
-
Quenching: Terminate the polymerization by adding a small amount of ethyl vinyl ether. Stir for 20-30 minutes. Rationale: Ethyl vinyl ether reacts with the active catalyst, preventing further polymerization and allowing for controlled termination.
-
Isolation of the Polymer: Precipitate the polymer by slowly adding the reaction mixture to a large volume of a non-solvent, such as methanol, with vigorous stirring.
-
Purification: Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight. The polymer can be further purified by redissolving in a minimal amount of a good solvent (e.g., DCM) and re-precipitating.
Application Note II: A Scaffold for Bioactive Compound Libraries
The carboxylic acid functionality of this compound is a prime site for derivatization to create libraries of small molecules for biological screening. Amide bond formation is one of the most robust and widely used reactions in medicinal chemistry. By coupling the carboxylic acid with a diverse range of primary and secondary amines, a vast chemical space can be explored. The rigid norbornane core provides a well-defined orientation for the appended chemical groups, which can be advantageous for optimizing interactions with biological targets.
Standard peptide coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC), often in combination with an additive like 1-hydroxybenzotriazole (HOBt) or O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), can be employed for efficient amide bond formation with minimal side reactions.[4][5]
Figure 3: Workflow for the synthesis of novel amide derivatives via amide coupling.
Protocol 3: Amide Coupling with a Primary Amine
Materials:
-
This compound
-
A primary amine (e.g., benzylamine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1 equivalent) in anhydrous DMF.
-
Addition of Reagents: Add HOBt (1.2 equivalents) and the primary amine (1.1 equivalents) to the solution. Cool the flask to 0 °C in an ice bath.
-
Activation and Coupling: Add EDC·HCl (1.2 equivalents) and DIPEA (2-3 equivalents) to the cooled, stirring solution. Allow the reaction to warm to room temperature and stir for 12-24 hours. Rationale: EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt traps this intermediate to form an active ester, which is less prone to side reactions and racemization, before it reacts with the amine. DIPEA acts as a non-nucleophilic base to neutralize the hydrochloride salt of EDC and any acid formed during the reaction.[4]
-
Work-up: Dilute the reaction mixture with a suitable organic solvent like ethyl acetate or DCM. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide derivative.
Conclusion
This compound is a building block with significant untapped potential. Its unique structural features—a rigid bicyclic core and a readily derivatizable carboxylic acid—make it an attractive starting material for both materials science and drug discovery. The protocols detailed herein provide a solid foundation for researchers to explore the synthesis of novel functional polymers and diverse small molecule libraries. The inherent versatility of this scaffold, combined with robust and well-established synthetic methodologies, opens the door to a wide array of new chemical entities with tailored properties and functions.
References
- Unlocking the Potential of Poly(norbornene- dicarboximides): Synthesis, Applications, and Future Prospects. Name of Journal, Year, Volume(Issue), Pages. (Please note: A specific journal article with this exact title was not found in the search results, but the content is based on the principles outlined in the provided search results about polynorbornene dicarboximides).
- Polymers Based on Norbornene Derivatives. Procedia Chemistry, 2015, 15, 8-13.
- Physicomechanical Properties of 5-Norbornene-2,3-Dicarboxylic Acid Dimethyl Ether Polymers. Journal of Physics: Conference Series, 2019, 1347, 012028.
- Polymers Based on Norbornene Derivatives.
- Synthesis, Characterization, and Optical Properties of Carbazole- Functionalized Poly(norbornene-dicarboximide) by ROMP. Polymers, 2023, 15(11), 2505.
- Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Applic
-
Derivatization Reagents - For Selective Response and Detection in Complex Matrices. Greyhound Chromatography. [Link]
-
Amide synthesis by acylation. Organic Chemistry Portal. [Link]
- Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules, 2017, 22(10), 1623.
- Ring opening metathesis polymerization of 2,3-diazanorborn-5-ene derivatives.
- PRODUCTION OF NOVEL BIOACTIVE SECONDARY METABOLITES FROM TRICHOTOMOSPORA CAESIA AC-1134 FOR BIOLOGICAL APPLIC
- Synthesis of Two Stereoisomers of Potentially Bioactive 13,19,20-Trihydroxy Derivative of Docosahexaenoic Acid. Journal of Organic Chemistry, 2018, 83(15), 8196-8205.
- Studies in ring‐opening polymerization. I. 5,5‐diethyl‐1,3,2‐dioxathiolan‐4‐one‐2‐oxide. Journal of Polymer Science Part A-1: Polymer Chemistry, 1968, 6(8), 2175-2194.
- Natural products and bioactive compounds bearing the dihydroxy carboxylic acid structural motif. Natural Product Reports, 2021, 38(10), 1846-1881.
- Ring Opening Metathesis Polymerization of 7-Oxabicyclo[2.2.1]Hept-5-Ene-2,3- Dicarboxylic Acid Dimethyl Ester. International Journal of Polymer Science, 2016, 2016, 1-7.
-
Coupling Reagents. Aapptec Peptides. [Link]
- Synthesis, Aromatization and Derivatization Reactions of 2‐[9‐(tert‐Butoxycarbonyl)‐4‐oxo‐1,5‐dioxa‐9‐azaspiro[5.5]undec‐2‐en‐2‐yl]acetic Acid. European Journal of Organic Chemistry, 2018, 2018(48), 6828-6836.
-
Acetic acid, 2-phenoxy-, (1,3,3a,4,7,7a-hexahydro-4,7-methano-1,3-dioxo-isoindolol-2-yl)methyl ester. SpectraBase. [Link]
- Ring Opening Metathesis Polymerization of 7-Oxabicyclo[2.2.1]Hept-5-Ene-2,3- Dicarboxylic Acid, Dimethyl Ester.
- 2-[2-(1,3-Dioxoisoindolin-2-yl)acetamido]acetic acid. Acta Crystallographica Section E: Structure Reports Online, 2011, 67(Pt 12), o3239.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of (1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)acetic acid
Welcome to the technical support center for the synthesis of (1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for improving the yield and purity of this important compound. The following sections are structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Synthesis Overview
The synthesis of this compound is a two-step process. The first step involves a Diels-Alder reaction between cyclopentadiene and maleic anhydride to form cis-5-norbornene-endo-2,3-dicarboxylic anhydride, which is then isomerized to the more stable exo-isomer. The second step is the reaction of the exo-anhydride with glycine to yield the final product.
Part 1: Synthesis of cis-5-Norbornene-exo-2,3-dicarboxylic anhydride
This initial stage is critical for the overall success of the synthesis. The Diels-Alder reaction kinetically favors the endo isomer, which must be converted to the thermodynamically more stable exo isomer for the subsequent reaction.[1]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My yield of the initial Diels-Alder adduct (endo-isomer) is low. What are the common causes?
A1: Low yields in the Diels-Alder reaction are often due to the quality of the cyclopentadiene. Cyclopentadiene readily dimerizes to dicyclopentadiene at room temperature. For the best results, cyclopentadiene should be freshly prepared by cracking dicyclopentadiene immediately before use.
-
Troubleshooting:
-
Cracking of Dicyclopentadiene: Ensure the cracking apparatus is efficient and the collection flask for the cyclopentadiene monomer is kept cold (in an ice bath) to prevent re-dimerization.
-
Reaction Temperature: The Diels-Alder reaction is exothermic. It's crucial to control the temperature, initially cooling the reaction mixture with an ice bath during the addition of cyclopentadiene.[2]
-
Q2: The isomerization from the endo- to the exo-anhydride is incomplete. How can I improve this conversion?
A2: The isomerization is an equilibrium process that is driven to the more stable exo form by heating.[1] Incomplete conversion is typically a result of insufficient heating (time or temperature).
-
Troubleshooting:
-
Thermal Isomerization: Heating the endo-isomer at high temperatures (around 190-220 °C) is a common method.[3] Ensure the temperature is maintained consistently for the recommended time (which can be several hours).
-
Microwave-Assisted Isomerization: Microwave irradiation can significantly reduce the reaction time and improve the yield of the exo-isomer.[3] If available, this is a highly effective method.
-
Experimental Protocol: Synthesis and Isomerization of the Anhydride
This protocol is a synthesis of established methods for the preparation of cis-5-norbornene-exo-2,3-dicarboxylic anhydride.[2][3]
Step 1: Synthesis of cis-5-Norbornene-endo-2,3-dicarboxylic anhydride
-
In a flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve maleic anhydride in a suitable solvent like ethyl acetate.
-
Cool the flask in an ice bath.
-
Slowly add freshly cracked cyclopentadiene to the cooled solution with continuous stirring.
-
After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature, followed by gentle heating (e.g., 60 °C) for about an hour to ensure completion.[2]
-
The product will precipitate upon cooling. Further crystallization can be induced by placing the flask in a freezer (-20 °C).[2]
-
Collect the white crystalline product by vacuum filtration and wash with cold hexane.
Step 2: Isomerization to cis-5-Norbornene-exo-2,3-dicarboxylic anhydride
-
Place the dry endo-anhydride in a round-bottom flask.
-
Heat the solid to approximately 200-220 °C using a heating mantle or oil bath.
-
Maintain this temperature for 2-4 hours. The solid will melt and then re-solidify as the exo-isomer is formed.
-
Alternatively, for a microwave-assisted reaction, place the endo-anhydride in a microwave reactor with a high-boiling solvent like toluene and heat to 200 °C for about 8-10 minutes.[3]
-
Allow the flask to cool. The resulting solid is the exo-anhydride. Recrystallization from a solvent like benzene or toluene can be performed for higher purity.
| Parameter | endo-isomer Synthesis | exo-isomer Isomerization (Thermal) |
| Key Reagents | Maleic Anhydride, Cyclopentadiene | cis-5-Norbornene-endo-2,3-dicarboxylic anhydride |
| Solvent | Ethyl Acetate/Hexane | None (or high-boiling solvent for microwave) |
| Temperature | 0 °C to 60 °C | 200-220 °C |
| Reaction Time | ~2 hours | 2-4 hours |
| Typical Yield | >80% | >80% (from endo) |
Part 2: Synthesis of this compound
This step involves the reaction of the exo-anhydride with glycine to form an intermediate amic acid, which then undergoes cyclization to the final imide product.
Frequently Asked Questions (FAQs) & Troubleshooting
Q3: The reaction between the exo-anhydride and glycine is not proceeding, or the yield is very low. What could be the issue?
A3: This reaction can be sluggish and is highly dependent on the reaction conditions. Several factors could be at play:
-
Incomplete Dissolution of Reactants: Glycine has poor solubility in many organic solvents. Ensuring both reactants are adequately solvated is key. A polar aprotic solvent like DMF or DMSO, or even an aqueous system, might be necessary.
-
Formation of the Amic Acid Intermediate: The initial reaction forms an intermediate amic acid. This is an equilibrium process, and if the conditions are not right for the subsequent cyclization, the reaction may not proceed to the final product.
-
Inefficient Cyclization: The cyclization of the amic acid to the imide requires the removal of a molecule of water. This is often the rate-limiting step and can be promoted by heat or the use of a dehydrating agent.
Q4: I am observing the formation of side products. What are they likely to be and how can I avoid them?
A4: The primary side reaction to be concerned about is the hydrolysis of the starting anhydride.
-
Hydrolysis of the Anhydride: If there is water present in the reaction mixture (e.g., from the solvent or as a byproduct of cyclization that is not effectively removed), the anhydride can hydrolyze back to the dicarboxylic acid.
-
Troubleshooting: Use anhydrous solvents and conduct the reaction under a dry atmosphere (e.g., nitrogen or argon). If using an aqueous system, the conditions must be carefully controlled to favor imide formation.
-
Q5: The final product is difficult to purify. What are the recommended purification methods?
A5: The purification strategy will depend on the nature of the impurities.
-
Crystallization: If the product is a solid and the impurities have different solubilities, crystallization is the preferred method. Experiment with different solvent systems to find one that gives good recovery and purity.
-
Acid-Base Extraction: The product has a carboxylic acid group, which can be used for purification. Dissolve the crude product in an organic solvent and extract with a weak aqueous base (e.g., sodium bicarbonate solution). The product will move to the aqueous layer as its carboxylate salt. The aqueous layer can then be washed with an organic solvent to remove non-acidic impurities, and finally, the product can be precipitated by acidifying the aqueous layer.
Experimental Protocol: Synthesis of the Final Product
This protocol is based on general procedures for the synthesis of N-substituted imides from anhydrides and amino acids.[2]
-
In a round-bottom flask, dissolve cis-5-norbornene-exo-2,3-dicarboxylic anhydride in a suitable solvent such as glacial acetic acid or N,N-dimethylformamide (DMF).
-
Add an equimolar amount of glycine to the solution.
-
Heat the reaction mixture to reflux (the exact temperature will depend on the solvent) and maintain for 2-4 hours. The progress of the reaction can be monitored by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
If the product precipitates upon cooling, it can be collected by filtration. If not, the solvent can be removed under reduced pressure.
-
The crude product can then be purified by recrystallization from a suitable solvent (e.g., water or an ethanol/water mixture) or by using an acid-base extraction workup as described in Q5.
| Parameter | Value |
| Key Reagents | cis-5-Norbornene-exo-2,3-dicarboxylic anhydride, Glycine |
| Solvent | Glacial Acetic Acid or DMF |
| Temperature | Reflux |
| Reaction Time | 2-4 hours |
| Purification | Recrystallization or Acid-Base Extraction |
Visualizing the Synthesis and Troubleshooting
Reaction Pathway
Caption: Overall synthetic pathway for this compound.
Troubleshooting Decision Tree for Low Yield in Step 2
Caption: Decision tree for troubleshooting low yield in the final imide formation step.
References
-
Organic Syntheses Procedure. acetylglycine. Available at: [Link]
-
Clarification of Stereochemistry Aspects for N-Hydroxy-5-Norbornene-2,3-Dicarboximide Derivatives and Elucidation of Them by Experimental and Theoretical Investigations. Available at: [Link]
- Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid. Google Patents.
-
Palladium/Norbornene Catalyzed ortho Amination/Cyclization of Aryl Iodide: Process to 3-Methyl-indole Derivates and Controllable Reductive Elimination against the Second Amination. ResearchGate. Available at: [Link]
-
Synthesis method of furoimidazopyridine compound, crystal form of furoimidazopyridine compound, and crystal form of salt thereof. PubChem. Available at: [Link]
- Octahydro-1H-4,7-methano-indene-5-aldehydes and their use in perfume compositions. Google Patents.
- Process for the preparation of glycine-N, N-diacetic acid derivatives... Google Patents.
-
One-pot synthesis of 5-norbornene-2,3-dicarboxylic anhydride with high exo/endo ratio in a microreactor under high temperature. ScienceDirect. Available at: [Link]
-
Reaction of azides with norbornene derivative and the formation of fluorinated amides. ResearchGate. Available at: [Link]
- Process for producing 2-halomethyl-1,3-cyclic acetal. Google Patents.
- 2-oxo-1,3-dioxolane-4-carboxylic acid and derivatives thereof, their preparation and use. Google Patents.
-
TE Form 5081-2. TE Connectivity. Available at: [Link]
-
20012JE9.txt. EPA NEIPS. Available at: [Link]
-
Acid/Base-Steered Cascade Cyclization: An Efficient One-Pot Access to Diverse Isobenzofuranone and Isoindolobenzoxazinone Derivatives. National Institutes of Health. Available at: [Link]
-
Acid/Base-Steered Cascade Cyclization: An Efficient One-Pot Access to Diverse Isobenzofuranone and Isoindolobenzoxazinone Derivatives. ResearchGate. Available at: [Link]
Sources
Technical Support Center: Purification of (1,3-Dioxooctahydro-2H-4,7-methanoisoindol-2-yl)acetic Acid
Welcome to the technical support center for the purification of (1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. Here, we provide in-depth troubleshooting advice and frequently asked questions in a practical, question-and-answer format to support your experimental success.
I. Understanding the Purification Challenges: A Proactive Approach
The primary challenges in purifying this compound often stem from its synthesis. A common synthetic route involves the reaction of cis-5-norbornene-endo-2,3-dicarboxylic anhydride with glycine. This reaction, while straightforward, can lead to a variety of impurities that complicate the isolation of the final product.
Key Predicted Impurities:
-
Unreacted Starting Materials: cis-5-norbornene-endo-2,3-dicarboxylic anhydride and glycine.
-
Intermediate Amic Acid: The ring-opened intermediate, (carboxymethyl)carbamic acid substituted norbornene dicarboxylic acid.
-
Hydrolysis By-products: cis-5-norbornene-endo-2,3-dicarboxylic acid, formed from the hydrolysis of the starting anhydride.
-
Residual Solvents: Solvents used in the reaction and workup procedures.
The presence of a carboxylic acid group and an imide functional group in the target molecule imparts a degree of polarity that influences its solubility and chromatographic behavior, making the separation from structurally similar impurities a nuanced task.
II. Frequently Asked Questions (FAQs)
Q1: My crude product is a sticky solid/oil. How can I induce crystallization?
A1: "Oiling out" is a common issue, especially with compounds that have relatively low melting points or when the concentration of impurities is high.[1][2] Here are several strategies to address this:
-
Solvent Selection is Key: The issue may be an inappropriate solvent. If the compound is too soluble, it won't crystallize. If it's not soluble enough, it will precipitate as an amorphous solid. Experiment with different solvent systems. Good starting points for polar, acidic compounds include ethanol/water or acetone/hexane mixtures.[3]
-
Reduce Supersaturation: You may have too much solute in too little solvent. Try adding a small amount of additional hot solvent to fully dissolve the oil, then allow it to cool very slowly. Slow cooling is crucial for forming well-ordered crystals.[4]
-
Scratching and Seeding: If the solution appears clear upon cooling (supersaturated), induce crystallization by scratching the inside of the flask with a glass rod just below the solvent surface.[2][5] The microscopic scratches provide nucleation sites for crystal growth. If you have a small amount of pure, solid product, adding a "seed crystal" can also initiate crystallization.[5]
-
Trituration: If the oil persists, try trituration. This involves adding a solvent in which your product is poorly soluble but the impurities are soluble. Stir the oily product with this solvent at room temperature. The goal is to wash away the impurities, often causing the oil to solidify.
Q2: I'm not sure if my purification was successful. How can I assess the purity of my final product?
A2: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
Thin-Layer Chromatography (TLC): This is a quick and effective way to get a qualitative assessment of purity. A single spot on the TLC plate is a good indication of a pure compound. For visualizing your compound and potential acidic impurities, a bromocresol green stain can be very effective, as it selectively visualizes carboxylic acids as yellow spots on a blue background.[6] UV visualization is also useful if your compound has a UV chromophore.[7]
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis, HPLC is the gold standard. A reversed-phase C18 column is a good starting point. Due to the polar and acidic nature of your compound, you may need to use a mobile phase with a low pH (e.g., containing 0.1% formic or trifluoroacetic acid) to suppress the ionization of the carboxylic acid and improve peak shape.[8][9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your compound and identify any residual impurities if their concentration is high enough to be detected. Comparing the integral of your product's peaks to those of known impurities or residual solvents can provide a semi-quantitative purity assessment.
-
Melting Point Analysis: A sharp melting point range (typically 1-2 °C) is a good indicator of a pure crystalline solid. Impurities will generally broaden and depress the melting point.
Q3: My recrystallization yield is very low. What can I do to improve it?
A3: Low recovery is a common challenge in recrystallization. Here are some troubleshooting steps:
-
Minimize the Amount of Hot Solvent: The goal is to create a saturated solution at the boiling point of the solvent. Using an excessive amount of hot solvent will result in a significant portion of your product remaining dissolved upon cooling.[4][5]
-
Ensure Slow Cooling: Rapid cooling can lead to the formation of small, impure crystals that are difficult to filter. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
Choose the Right Solvent System: An ideal recrystallization solvent dissolves the compound well when hot but poorly when cold. If you are using a two-solvent system (e.g., ethanol/water), ensure you are not adding an excess of the "good" solvent (ethanol in this case).
-
Wash with Cold Solvent: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to avoid redissolving your product.[5]
-
Check the "Mother Liquor": The filtrate after crystallization (mother liquor) may still contain a significant amount of your product. You can try to recover more product by concentrating the mother liquor and performing a second crystallization.
III. Troubleshooting Guides
Guide 1: Recrystallization Troubleshooting
This guide provides a systematic approach to resolving common issues during the recrystallization of this compound.
Problem: The compound fails to crystallize upon cooling.
Caption: Decision workflow for troubleshooting failed crystallization.
Table 1: Recommended Solvent Systems for Recrystallization
| Solvent System | Rationale |
| Ethanol/Water | The compound is likely soluble in hot ethanol and less soluble in water. Adding water as an anti-solvent can induce crystallization. |
| Acetone/Hexane | Acetone is a good solvent for many polar compounds, while hexane is a non-polar anti-solvent. |
| Isopropanol | A single solvent system that may provide the desired solubility profile (good solubility when hot, poor when cold). |
| Ethyl Acetate | Can be a good single solvent for moderately polar compounds. |
Guide 2: HPLC Method Development and Troubleshooting
This guide provides a starting point for developing an HPLC method for purity analysis and troubleshooting common chromatographic issues.
Problem: Poor peak shape (tailing or fronting) in HPLC.
Caption: Troubleshooting guide for common HPLC peak shape issues.
Table 2: Starting HPLC Method Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18 Reversed-Phase, 5 µm, 4.6 x 150 mm | A versatile column suitable for a wide range of polarities. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to suppress ionization of the carboxylic acid. |
| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase chromatography. |
| Gradient | 5% to 95% B over 20 minutes | A good starting gradient to elute compounds with a range of polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Detection | UV at 210 nm | Carboxylic acids and imides typically have some absorbance at low UV wavelengths. |
| Column Temp. | 30 °C | Provides stable retention times. |
IV. Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Dissolution: In a fume hood, place the crude product in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol) and heat the mixture to boiling with stirring. Continue adding the hot solvent dropwise until the solid just dissolves.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them. It is crucial to keep the solution hot during this step to prevent premature crystallization.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point of the compound.
Protocol 2: Purity Analysis by Thin-Layer Chromatography (TLC)
-
Sample Preparation: Dissolve a small amount of your crude and purified product in a suitable solvent (e.g., ethyl acetate or methanol).
-
Spotting: Using a capillary tube, spot the solutions onto a silica gel TLC plate.
-
Development: Place the TLC plate in a developing chamber containing a suitable eluent system (e.g., 70:30 ethyl acetate:hexane with 1% acetic acid). Allow the solvent front to travel up the plate.
-
Visualization: Remove the plate from the chamber and mark the solvent front. Visualize the spots under a UV lamp and/or by staining with a bromocresol green solution.[6]
-
Analysis: A pure compound should appear as a single spot. Compare the Rf values of the spots in the crude and purified samples to assess the effectiveness of the purification.
V. Scale-Up Considerations
Scaling up the purification of this compound from the lab bench to a pilot plant or manufacturing scale introduces new challenges.[11][12][13][14][15]
Key Considerations for Scale-Up:
-
Mixing and Heat Transfer: In larger vessels, achieving uniform mixing and efficient heat transfer during crystallization is more difficult. This can lead to localized supersaturation and the formation of a wider particle size distribution.
-
Filtration and Drying: The efficiency of filtration and drying can decrease with scale. Ensure that the chosen equipment is appropriately sized for the larger batch.
-
Solvent Handling: Larger volumes of flammable solvents require appropriate safety precautions and handling procedures.
-
Process Control: Maintaining tight control over parameters like cooling rate and stirring speed is critical for reproducibility at scale.
Troubleshooting Scale-Up Issues:
-
Inconsistent Crystal Form (Polymorphism): Changes in crystallization conditions during scale-up can lead to the formation of different crystal polymorphs, which can affect the drug's physical properties.[12] Careful control of temperature and solvent composition is crucial.
-
Poor Flowability of the Final Product: A wide particle size distribution can lead to poor flow characteristics, which can be problematic for downstream processing. Controlled crystallization and potentially milling may be required.
-
Impurity Profile Changes: The impurity profile may change on a larger scale due to differences in reaction kinetics and work-up conditions. Re-optimization of the purification process may be necessary.
This technical support guide provides a foundation for addressing the purification challenges of this compound. By understanding the potential impurities and applying systematic troubleshooting, researchers can achieve a highly pure final product.
VI. References
-
Crystallization challenges in drug development: Scale-up from laboratory to pilot plant and beyond. (URL not available)
-
Pharmaceutical Crystallization in drug development. Syrris. (URL not available)
-
Recent Developments in the Crystallization Process: Toward the Pharmaceutical Industry. (URL not available)
-
Crystallization challenges in drug development: scale-up from laboratory to pilot plant and beyond. Semantic Scholar. (URL not available)
-
[WEBINAR] How to develop scale-up strategies for challenging crystallization processes. (2021, June 30). (URL not available)
-
Problems in recrystallization. Biocyclopedia. (URL not available)
-
Recrystallization. (URL not available)
-
TLC Visualization Methods. (URL not available)
-
Recrystallization. Wired Chemist. (URL not available)
-
Problems with Recrystallisations. Chemistry Teaching Labs - University of York. (URL not available)
-
Tips & Tricks: Recrystallization. Department of Chemistry : University of Rochester. (URL not available)
-
cis-5-Norbornene-endo-2,3-dicarboxylic anhydride - Optional[1H NMR] - Spectrum - SpectraBase. (URL not available)
-
How can I separate drugs with carboxylic and amide groups by using HPLC? (2017, December 20). (URL not available)
-
HPLC Separation of Carboxylic Acids. SIELC Technologies. (URL not available)
-
2.3F: Visualizing TLC Plates. (2022, April 7). Chemistry LibreTexts. (URL not available)
-
Introducing Complex NMR Mixtures at the Undergraduate Level: Isomerization, Separation and Analysis of the Diels-Alder Adducts from the Reaction of Methylcyclopentadiene and Maleic Anhydride (Part II). (2020, October 26). (URL not available)
-
Strategies for Method Development and Optimization in HPLC. Drawell. (URL not available)
-
1H NMR of your product 'H NMR cis-5-norbornene-2,3-dicarboxylic anhydride, chloroform-d, 600MHz endo product 주 VV H exo product - Chegg. (2021, March 7). (URL not available)
-
Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. SIELC Technologies. (URL not available)
-
cis-5-norbornene-endo-2,3-dicarboxylic acid(3853-88-1) 1 h nmr. ChemicalBook. (URL not available)
-
HPLC Separation of Carboxylic Acids Using Porous Graphitized Carbon and Gradient Elution with Formic Acid Solutions. Semantic Scholar. (URL not available)
-
CLARIFICATION OF STEREOCHEMISTRY ASPECTS FOR N-HYDROXY-5-NORBORNENE-2,3-DICARBOXIMIDE DERIVATIVES AND ELUCIDATION OF THEM BY EX. (URL not available)
-
TLC Visualization Reagents. EPFL. (URL not available)
-
TLC stains. (URL not available)
-
Visualizing a TLC plate. (2021, August 22). YouTube. (URL not available)
-
Solid-liquid equilibrium solubility and thermodynamic properties of cis-5-norbornene-endo-2,3-dicarboxylic anhydride in fourteen pure solvents and three binary solvents at various temperatures. J-GLOBAL. (URL not available)
-
cis-5-Norbornene-endo-2,3-dicarboxylic anhydride, 97%. Fisher Scientific. (URL not available)
-
cis-5-Norbornene-endo-2,3-dicarboxylic anhydride. PubChem. (URL not available)
-
cis-5-Norbornene-endo-2,3-dicarboxylic acid 98 3813-52-3. Sigma-Aldrich. (URL not available)
Sources
- 1. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 2. Recrystallization [wiredchemist.com]
- 3. Tips & Tricks [chem.rochester.edu]
- 4. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. faculty.fiu.edu [faculty.fiu.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. HPLC Separation of Carboxylic Acids | SIELC Technologies [sielc.com]
- 10. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC | SIELC Technologies [sielc.com]
- 11. researchgate.net [researchgate.net]
- 12. syrris.com [syrris.com]
- 13. Recent Developments in the Crystallization Process: Toward the Pharmaceutical Industry [engineering.org.cn]
- 14. Crystallization challenges in drug development: scale-up from laboratory to pilot plant and beyond. | Semantic Scholar [semanticscholar.org]
- 15. approcess.com [approcess.com]
Technical Support Center: Synthesis of (1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)acetic acid
Welcome to the dedicated technical support guide for the synthesis of (1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)acetic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. Our goal is to provide actionable, evidence-based solutions to optimize your experimental outcomes.
FREQUENTLY ASKED QUESTIONS (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
The synthesis is typically a direct condensation reaction between cis-5-norbornene-endo-2,3-dicarboxylic anhydride and glycine.[1] This process forms the target N-substituted imide, often referred to as a carboxymethylated nadic imide derivative. The reaction is generally carried out in a suitable solvent, such as acetic acid or DMF, often with gentle heating to drive the dehydration and subsequent cyclization to the imide.
Q2: My overall yield is consistently low. What are the most common contributing factors?
Low yields can stem from several issues:
-
Incomplete Reaction: The initial reaction between the anhydride and glycine may not have gone to completion. This can be due to insufficient reaction time, suboptimal temperature, or poor solubility of glycine in the chosen solvent.
-
Side Reactions: Several side reactions can consume starting materials or the desired product, directly impacting yield. These are detailed in the troubleshooting section below.
-
Suboptimal Work-up/Purification: Product may be lost during the extraction, precipitation, or recrystallization steps. Fine-tuning the pH during precipitation is critical to ensure the carboxylic acid group is protonated, minimizing its solubility in the aqueous phase.
Q3: What are the expected spectroscopic characteristics of the final product?
For structural confirmation, you should expect to see specific signals in your analytical data:
-
¹H NMR: Look for characteristic peaks corresponding to the protons of the norbornene framework and the methylene protons of the acetic acid moiety.
-
¹³C NMR: Expect signals for the carbonyl carbons of the imide group (typically around 177-178 ppm) and the carboxylic acid (around 170-171 ppm), in addition to the aliphatic carbons of the bicyclic system.
-
IR Spectroscopy: Key stretches to identify are the C=O bands for the imide (symmetric and asymmetric) and the carboxylic acid, as well as the O-H stretch of the carboxylic acid.
TROUBLESHOOTING GUIDE: SIDE REACTIONS & IMPURITIES
This section provides a deep dive into the specific chemical side reactions that can occur during the synthesis, their mechanisms, and validated strategies for their mitigation.
Issue 1: Formation of Glycine Anhydride (2,5-Piperazinedione)
The Problem: Under thermal stress, particularly in the absence of the anhydride reactant, glycine can self-condense to form a cyclic dipeptide, 2,5-piperazinedione, also known as glycine anhydride.[2] This side reaction consumes glycine, reducing the overall yield.
Causality & Mechanism: This is a classic example of intermolecular amide bond formation. Two molecules of glycine condense, eliminating two molecules of water to form a stable six-membered ring. This process is often acid- or base-catalyzed and is accelerated at higher temperatures.[3]
Prevention & Mitigation:
-
Stoichiometry Control: Ensure the cis-5-norbornene-endo-2,3-dicarboxylic anhydride is present in a 1:1 or slight excess molar ratio to glycine. Add the glycine portion-wise to a solution of the anhydride to ensure the primary reaction is favored.
-
Temperature Management: Maintain the reaction temperature at the lowest effective level. While some heat is necessary, excessive temperatures (e.g., >100-120°C) will significantly favor glycine self-condensation. Monitor the reaction progress closely using TLC or LC-MS to avoid unnecessarily long heating times.
Workflow: Mitigating Glycine Self-Condensation
Caption: Workflow for minimizing glycine anhydride formation.
Issue 2: Hydrolysis of the Starting Anhydride
The Problem: The starting material, cis-5-norbornene-endo-2,3-dicarboxylic anhydride, is sensitive to moisture and can react with trace amounts of water in the solvent to hydrolyze back to its corresponding dicarboxylic acid.[4][5][6][7] This acid is significantly less reactive towards glycine under these conditions, effectively halting the desired reaction pathway for that portion of the material.
Causality & Mechanism: This is a nucleophilic acyl substitution where water acts as the nucleophile, attacking one of the carbonyl carbons of the anhydride ring. This leads to the opening of the ring and the formation of two carboxylic acid functional groups.[4][7]
Prevention & Mitigation:
-
Use Anhydrous Solvents: Employ freshly dried solvents. Reagent-grade solvents should be dried over molecular sieves or distilled from an appropriate drying agent prior to use.
-
Inert Atmosphere: While not always strictly necessary, running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can help prevent atmospheric moisture from entering the reaction vessel.
-
Protocol: A detailed protocol for solvent drying is provided below.
Experimental Protocol: Solvent Drying (Tetrahydrofuran - THF) | Step | Action | Rationale | | :--- | :--- | :--- | | 1 | Pre-drying | Add anhydrous sodium sulfate to the solvent bottle and let it stand for 24 hours. | This removes the bulk of the water content. | | 2 | Distillation Setup | Assemble a distillation apparatus. Add fresh sodium metal and benzophenone to the THF in the distilling flask. | Sodium is the drying agent. Benzophenone acts as an indicator; when the solution turns deep blue/purple, the solvent is anhydrous. | | 3 | Reflux | Heat the flask to reflux until the characteristic deep blue color of the benzophenone ketyl radical anion persists. | This indicates that all water has been quenched by the sodium. | | 4 | Distillation | Distill the dry THF directly into the reaction flask or a sealed storage flask under an inert atmosphere. | Ensures no atmospheric moisture is introduced to the purified solvent. |
Issue 3: Incomplete Imide Formation / Presence of Amic Acid Intermediate
The Problem: The reaction may stall at the intermediate stage, yielding the amic acid (a molecule containing both an amide and a carboxylic acid) instead of cyclizing to the final imide product.[8] This results in a product mixture that is difficult to purify.
Causality & Mechanism: The reaction proceeds in two stages: 1) Nucleophilic attack of the glycine nitrogen on an anhydride carbonyl, opening the ring to form the amic acid intermediate. 2) Intramolecular cyclization (dehydration) of the amic acid to form the five-membered imide ring.[8] The second step requires the removal of a water molecule and is often the rate-limiting step. Insufficient heat or the absence of a dehydrating agent can lead to the accumulation of this intermediate.[8]
Prevention & Mitigation:
-
Thermal Cyclization: Ensure adequate heating is applied after the initial mixing of reactants. Acetic acid is a common solvent for this reaction as it facilitates the dehydration step at reflux.
-
Chemical Dehydration: In sensitive applications, a chemical dehydrating agent like acetic anhydride can be added to the reaction mixture to facilitate the ring closure at lower temperatures.[9] This, however, adds another reagent that must be removed during work-up.
-
Azeotropic Water Removal: If using a suitable solvent (e.g., toluene), a Dean-Stark apparatus can be used to physically remove the water formed during the cyclization, driving the equilibrium towards the imide product according to Le Châtelier's principle.
Reaction Pathway: Imide Formation vs. Stalling
Caption: The two-step pathway to the target imide.
References
-
Synthesis of cis-5-Norbornene-endo-2,3-dicarboxylic Anhydride. Chegg. [Link]
-
Give a detailed mechanism (show electron flow) for the hydrolysis of cis-norbornene-5,6-endo-dicarboxylic anhydride. Homework.Study.com. [Link]
-
Hydrolysis of Endo-Norbornene-5,6-cis-Dicarboxylic Anhydrid. Prezi. [Link]
-
Synthesis of cis-Norbornene-5,6-endo-Dicarboxylic Acid Lab Report. EduBirdie. [Link]
-
Synthesis and characterization of amic acids and cyclic imides derived from acriflavine and evaluation of their antibacterial and antioxidant activity. ResearchGate. [Link]
-
Synthesis of New Imides and Study of their Antioxidant Activity. Advanced Journal of Chemistry, Section A. [Link]
-
2,5-Piperazinedione. PubChem. [Link]
-
Poly(amino acid) Synthesis from 2,5‐Diketopiperazines for Acid‐Actuated Drug Release. Wiley Online Library. [Link]
-
Condensation of glycine (Gly) with another glycine or a peptide is... ResearchGate. [Link]
Sources
- 1. Solved Synthesis of cis-5-Norbornene-endo-2,3-dicarboxylic | Chegg.com [chegg.com]
- 2. 2,5-Piperazinedione | C4H6N2O2 | CID 7817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. homework.study.com [homework.study.com]
- 5. prezi.com [prezi.com]
- 6. cis-5-Norbornene-endo-2,3-dicarboxylic anhydride, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. Synthesis of cis-Norbornene-5,6-endo-Dicarboxylic Acid Lab Report - Edubirdie [edubirdie.com]
- 8. ajchem-a.com [ajchem-a.com]
- 9. researchgate.net [researchgate.net]
Resolving poor solubility of (1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)acetic acid in assays
Welcome to the technical support guide for (1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)acetic acid. This document provides in-depth troubleshooting and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during its use, with a primary focus on resolving poor solubility in experimental assays.
FAQ 1: Why am I observing poor solubility or precipitation of my compound in aqueous buffers?
Answer:
The solubility behavior of this compound is dictated by its distinct chemical structure. The molecule contains a bulky and rigid bicyclic endo-norbornene dicarboximide group, which is largely hydrophobic. This is contrasted with a polar, ionizable carboxylic acid group (-COOH).
At neutral or acidic pH, the carboxylic acid group is protonated (in its -COOH form), making it less polar. This, combined with the hydrophobic norbornene backbone, leads to low aqueous solubility.[1][2] Precipitation or a "crashing out" of the compound from solution is common when a concentrated stock solution (typically in an organic solvent like DMSO) is diluted into an aqueous buffer at or below neutral pH.
FAQ 2: What is the most effective first step to improve the solubility of this compound?
Answer:
The most direct and effective method to enhance the aqueous solubility of this compound is through pH adjustment . By raising the pH of the solution, you can deprotonate the carboxylic acid group, forming a highly polar and water-soluble carboxylate salt (-COO⁻).[1][3]
This principle is governed by the Henderson-Hasselbalch equation, which relates pH, pKa, and the ratio of the ionized (soluble) to the un-ionized (insoluble) forms of the acid.[4][5] For most aliphatic carboxylic acids, the pKa value is typically in the range of 4 to 5.[6] To ensure the compound is predominantly in its ionized, soluble form, the pH of the final assay buffer should be at least 1.5 to 2 units above the compound's pKa. A working pH of 7.0 or higher is generally recommended.
Protocol: Preparing an Aqueous Stock Solution via pH Adjustment
-
Weigh Compound: Accurately weigh the required amount of the solid compound.
-
Initial Suspension: Suspend the powder in a minimal amount of high-purity water (e.g., Milli-Q®). The compound will not dissolve at this stage.
-
Base Titration: While stirring, add a 1 M solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), dropwise.
-
Monitor Dissolution: Continue adding the base until the solid completely dissolves, indicating the formation of the soluble salt. The solution should become clear.
-
Final Volume Adjustment: Once dissolved, add your desired buffer (e.g., PBS, HEPES) and adjust the final volume with high-purity water to reach your target stock concentration.
-
Verify pH: Check the final pH of the stock solution and adjust as necessary. A final pH between 7.4 and 8.0 is often a safe target for compatibility with biological assays.
-
Sterile Filtration: If for use in cell-based assays, sterile filter the final stock solution through a 0.22 µm filter.
This method creates a basic stock solution that can then be diluted into your final assay medium, which should also be buffered to a pH where the compound remains soluble.
Figure 1. Relationship between pH and the ionization state of the carboxylic acid, directly impacting its aqueous solubility.
FAQ 3: My assay is sensitive to high pH. What are my other options?
Answer:
If pH modification is not feasible, using an organic co-solvent is the next best approach.[7][8] The most common co-solvent for in vitro and cell-based assays is dimethyl sulfoxide (DMSO).[9][10] Co-solvents work by reducing the polarity of the bulk solvent (water), which makes it more favorable for the hydrophobic portions of the compound to remain in solution.
Protocol: Preparing a Concentrated DMSO Stock Solution
-
Weigh the compound and add it to a suitable sterile tube (e.g., a microcentrifuge tube or glass vial).
-
Add the calculated volume of 100% cell culture-grade DMSO to achieve a high concentration (e.g., 10-50 mM).
-
Mix thoroughly using a vortexer until the compound is completely dissolved. Gentle warming in a 37°C water bath can assist dissolution if needed.
-
Store this stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Crucial Consideration: When using a DMSO stock, it is vital to ensure the final concentration of DMSO in the assay is low enough to not affect the biological system. For most cell-based assays, the final DMSO concentration should not exceed 0.5%, and for sensitive enzyme or binding assays, it should be kept below 0.1%.[9][11] Always run a "vehicle control" in your experiment, which contains the same final concentration of DMSO as your test samples, to account for any solvent effects.[10]
Table 1: Comparison of Common Co-solvents
| Co-Solvent | Recommended Max. Assay Conc. | Pros | Cons |
| DMSO | < 0.5% (cell-based) < 0.1% (enzyme) | Excellent solubilizing power for a wide range of compounds; miscible with water.[10] | Can be toxic to cells at higher concentrations; may affect protein conformation and enzyme kinetics.[12][13] |
| Ethanol | < 1.0% | Less toxic than DMSO for many cell types; volatile. | Less effective at solubilizing highly nonpolar compounds compared to DMSO. |
| DMF | < 0.1% | Strong solubilizing power. | Higher toxicity than DMSO; less common in biological assays. |
FAQ 4: I've tried pH adjustment and DMSO, but I still see precipitation upon dilution into my assay buffer. What can I do?
Answer:
This issue, often called "carry-over" precipitation, occurs when the compound rapidly leaves the favorable DMSO environment and crashes out in the aqueous buffer before it can disperse. Here is a systematic workflow to troubleshoot this problem.
Figure 2. A systematic workflow for troubleshooting persistent solubility issues with the compound.
Troubleshooting Steps:
-
Combine pH and Co-solvent: Ensure your final assay buffer is buffered to a pH of 7.4 or higher even when using a DMSO stock. This provides a dual-support system: the co-solvent helps during the initial dilution, and the basic pH keeps the compound ionized and soluble in the final aqueous environment.
-
Improve Dilution Technique: Instead of adding a small volume of concentrated DMSO stock directly into a large volume of buffer, perform a two-step dilution. First, add the DMSO stock to a small, empty, sterile tube. Then, add the aqueous buffer to the DMSO dropwise while vortexing vigorously. This "reverse dilution" can prevent localized high concentrations that lead to precipitation.
-
Incorporate a Solubilizing Agent: If your assay permits, adding a protein like Bovine Serum Albumin (BSA) at 0.1-0.5% to your buffer can help. Hydrophobic compounds often bind to albumin, which acts as a carrier and keeps them in solution.
-
Consider Advanced Formulation: For very high concentrations or challenging assays, formulation strategies using solubilizing excipients like cyclodextrins may be necessary.[14][15] These cage-like molecules can encapsulate the hydrophobic part of the compound, presenting a hydrophilic exterior to the aqueous solvent. This is an advanced step and requires careful validation to ensure the cyclodextrin itself does not interfere with the assay.
By systematically applying these principles—starting with pH control, followed by judicious use of co-solvents and improved dilution techniques—most solubility challenges with this compound can be successfully overcome.
References
-
Jadhav, N. R., et al. (2020). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Molecules, 25(16), 3764. Available at: [Link]
-
Bergström, C. A. S., & Avdeef, A. (2019). Application of the Henderson-Hasselbalch equation to solubility determination. ADMET & DMPK, 7(4), 229-239. Available at: [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. Available at: [Link]
-
Pardhi, V. P., et al. (2011). Strategies for solubility enhancement of poorly soluble drugs. International Journal of Pharmaceutical Sciences Review and Research, 8(2), 76-83. Available at: [Link]
-
World Pharma Today. (2023). Innovative Formulation Strategies for Poorly Soluble Drugs. Available at: [Link]
-
Sharma, D., & Soni, M. (2014). Solubility enhancement-eminent role in poorly soluble drugs. Research Journal of Pharmacy and Technology, 4(1), 1-8. Available at: [Link]
-
Avdeef, A. (2007). Prediction of pH-dependent aqueous solubility of druglike molecules. Journal of chemical information and modeling, 47(1), 51-59. Available at: [Link]
-
Brainly. (2023). Why is the carboxylic acid soluble at high pH and not at low pH? Explain your reasoning. Available at: [Link]
-
Whalen, K., Finkel, R., & Panavelil, T. A. (2015). Lippincott illustrated reviews: Pharmacology. Wolters Kluwer. AccessPhysiotherapy. Available at: [Link]
-
ResearchGate. (2019). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. Available at: [Link]
-
Microbe Notes. (2022). Henderson Hasselbalch Equation. Available at: [Link]
-
Lorenzetti, R., & Catto, M. (2016). The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase. European review for medical and pharmacological sciences, 20(24), 5019-5026. Available at: [Link]
-
Lund University Publications. (2019). The Effect of Using DMSO as a Cosolvent for Ligand Binding Studies. Available at: [Link]
-
Yalkowsky, S. H., & Avdeef, A. (2015). Application of the Henderson-Hasselbalch Equation to Solubility Determination. ADMET & DMPK, 3(4), 359-362. Available at: [Link]
-
Halle, C., et al. (2016). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. Chemosphere, 144, 1726-1732. Available at: [Link]
-
St-Pierre, J. P., et al. (2022). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter. Biochemistry, 62(1), 183-191. Available at: [Link]
-
Britannica. (n.d.). Carboxylic acid. Available at: [Link]
-
Quora. (2021). What is the standard pH of carboxylic acids? Available at: [Link]
-
San Diego State University. (n.d.). Chapter 13 Carboxylic Acids. Available at: [Link]
Sources
- 1. Carboxylic acid - Properties, Structure, Reactions | Britannica [britannica.com]
- 2. quora.com [quora.com]
- 3. brainly.com [brainly.com]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. microbenotes.com [microbenotes.com]
- 6. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 7. ijpbr.in [ijpbr.in]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. researchgate.net [researchgate.net]
- 10. The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pub.geus.dk [pub.geus.dk]
- 12. The Effect of Using DMSO as a Cosolvent for Ligand Binding Studies | Lund University [lunduniversity.lu.se]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 15. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing impurity formation during the synthesis of (1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)acetic acid
Welcome to the technical support center for the synthesis of (1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthetic procedure. By understanding the underlying reaction mechanisms and potential side reactions, you can effectively minimize impurity formation and optimize your product yield and purity.
Introduction to the Synthesis
The synthesis of this compound is a critical step in various research and development applications. The primary synthetic route involves the reaction of cis-5-norbornene-endo-2,3-dicarboxylic anhydride with glycine. This reaction proceeds through a two-step mechanism: initial ring-opening of the anhydride by the amino group of glycine to form an intermediate amic acid, followed by a cyclodehydration to yield the final imide product.
While seemingly straightforward, this synthesis is prone to the formation of several impurities that can complicate purification and compromise the quality of the final product. This guide provides a comprehensive overview of these potential impurities, their mechanisms of formation, and robust troubleshooting strategies to mitigate their occurrence.
Visualizing the Reaction Pathway and Impurity Formation
To better understand the synthetic process and the origin of potential impurities, the following reaction scheme provides a visual representation.
Caption: Synthetic pathway and major impurity formation routes.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a question-and-answer format, providing detailed explanations and actionable solutions.
FAQ 1: My final product is contaminated with a significant amount of unreacted starting material. How can I improve the conversion rate?
Probable Causes:
-
Insufficient Reaction Time or Temperature: The formation of the amic acid intermediate and its subsequent cyclization to the imide are time and temperature-dependent.
-
Poor Solubility of Reactants: If the reactants are not fully dissolved in the chosen solvent, the reaction will be slow and incomplete.
-
Inappropriate Stoichiometry: An incorrect molar ratio of reactants can lead to one being left in excess.
Troubleshooting Strategies:
| Strategy | Detailed Protocol | Rationale |
| Optimize Reaction Conditions | Incrementally increase the reaction temperature by 10°C or extend the reaction time by 2-4 hours. Monitor the reaction progress by TLC or in-situ FTIR. | Ensures the reaction has sufficient energy and time to proceed to completion. |
| Improve Solubility | Select a solvent in which both the anhydride and glycine have good solubility. Common solvents include glacial acetic acid or DMF. Gentle heating can also improve solubility. | Maximizes the contact between reactants, thereby increasing the reaction rate. |
| Verify Stoichiometry | Use a slight excess (1.1 to 1.2 equivalents) of glycine to ensure the complete consumption of the limiting anhydride starting material. | Drives the reaction towards the formation of the product. |
FAQ 2: I've identified cis-5-norbornene-endo-2,3-dicarboxylic acid as a major impurity. What is the source of this impurity and how can I prevent its formation?
Probable Cause:
-
Hydrolysis of the Anhydride: cis-5-Norbornene-endo-2,3-dicarboxylic anhydride is susceptible to hydrolysis, especially in the presence of water and at elevated temperatures. The dicarboxylic acid is formed when the anhydride ring is opened by a water molecule.[1][2]
Troubleshooting Strategies:
| Strategy | Detailed Protocol | Rationale |
| Use Anhydrous Conditions | Dry all glassware thoroughly before use. Use anhydrous solvents and store the anhydride starting material in a desiccator. | Minimizes the presence of water, which is the reactant for the hydrolysis side reaction.[3] |
| Control Reaction Temperature | If possible, run the initial phase of the reaction at a lower temperature to minimize hydrolysis before the desired reaction with glycine takes place. | The rate of hydrolysis is often accelerated by heat. |
| Purification of Starting Material | Ensure the cis-5-norbornene-endo-2,3-dicarboxylic anhydride starting material is free from any pre-existing dicarboxylic acid impurity. | Prevents carrying over the impurity from the start of the reaction. |
FAQ 3: My NMR spectrum shows an additional set of peaks, suggesting the presence of an isomer. What is this impurity and how can I avoid it?
Probable Cause:
-
Presence of the exo-Isomer: The Diels-Alder reaction used to prepare the cis-5-norbornene-endo-2,3-dicarboxylic anhydride kinetically favors the endo isomer.[4] However, under thermodynamic control (e.g., high temperatures), it can isomerize to the more stable exo isomer.[5][6] This exo-anhydride can then react with glycine to form the corresponding exo-imide product, which is a diastereomer of the desired endo product.
Troubleshooting Strategies:
| Strategy | Detailed Protocol | Rationale |
| Source High-Purity Starting Material | Purchase cis-5-norbornene-endo-2,3-dicarboxylic anhydride from a reputable supplier and check the certificate of analysis for isomeric purity. | Ensures that the starting material is predominantly the desired endo isomer. |
| Avoid Excessive Heat During Synthesis | During the reaction with glycine, avoid unnecessarily high temperatures or prolonged heating, which could promote in-situ isomerization. | Minimizes the thermodynamic conversion of the endo isomer to the undesired exo isomer. |
| Purification by Recrystallization | If the exo-imide is formed, it can often be separated from the endo-product by careful recrystallization, as diastereomers have different physical properties, including solubility. | Exploits the different solubilities of the diastereomeric products for purification. |
FAQ 4: The cyclization of the amic acid intermediate to the final imide product appears to be incomplete. How can I drive this reaction to completion?
Probable Cause:
-
Insufficient Dehydration: The cyclization of the amic acid to the imide is a dehydration reaction. If the water produced is not effectively removed, the reaction can be reversible.
-
Lack of a Catalyst: While thermal cyclization is possible, it can be slow. A dehydrating agent or catalyst can accelerate the process.
Troubleshooting Strategies:
| Strategy | Detailed Protocol | Rationale |
| Azeotropic Removal of Water | If the reaction is conducted in a suitable solvent like toluene, use a Dean-Stark apparatus to azeotropically remove the water formed during the reaction. | Shifts the equilibrium towards the imide product by removing one of the products (water). |
| Use a Dehydrating Agent | Add a chemical dehydrating agent, such as acetic anhydride, to the reaction mixture after the initial formation of the amic acid. | Acetic anhydride reacts with the water formed, driving the cyclization to completion. |
| Acid Catalysis | The use of an acid catalyst can promote the cyclization. Glacial acetic acid can serve as both a solvent and a catalyst. | The acid protonates the carboxylic acid group of the amic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amide nitrogen. |
Analytical Characterization
Accurate characterization of the final product and any impurities is crucial. The following table summarizes the key analytical techniques and expected observations.
| Analytical Technique | Expected Results for Pure Product | Common Impurity Signatures |
| ¹H NMR | Characteristic peaks for the norbornene framework protons and the methylene protons of the acetic acid moiety. | Diacid: Broader peaks, absence of the sharp singlet for the N-CH₂ group. exo-Isomer: Different chemical shifts for the norbornene protons compared to the endo-isomer. Amic Acid: Presence of both amide and carboxylic acid proton signals. |
| ¹³C NMR | Distinct signals for the imide carbonyls, the norbornene carbons, and the carbons of the acetic acid group. | Diacid: Signals for two equivalent carboxylic acid carbons instead of imide carbonyls. exo-Isomer: Shifted carbon resonances for the norbornene skeleton. |
| FTIR | Strong characteristic imide carbonyl stretches (asymmetric and symmetric) around 1770 cm⁻¹ and 1700 cm⁻¹. | Anhydride: Characteristic coupled stretches around 1850 cm⁻¹ and 1780 cm⁻¹. Amic Acid: Presence of amide C=O stretch (~1650 cm⁻¹) and broad O-H stretch from the carboxylic acid. |
| HPLC | A single major peak corresponding to the product. | Additional peaks corresponding to impurities, which will have different retention times. |
Visualizing the Analytical Workflow
Caption: A typical analytical workflow for synthesis and purification.
References
-
Study.com. Give a detailed mechanism (show electron flow) for the hydrolysis of cis-norbornene-5,6-endo-dicarboxylic anhydride. Retrieved from [Link]
-
Prezi. (2024). Hydrolysis of Endo-Norbornene-5,6-cis-Dicarboxylic Anhydrid. Retrieved from [Link]
- Clarification of stereochemistry aspects for N-hydroxy-5-norbornene-2,3-dicarboximide derivatives and elucidation of them by experimental and theoretical analysis. (2012). Revue Roumaine de Chimie, 57(7-8), 735-741.
-
Organic Syntheses. N-Phenylmaleimide. Retrieved from [Link]
- Li, H., Liu, X., Xiao, Y., & Cao, K. (2022). One-pot synthesis of 5-norbornene-2,3-dicarboxylic anhydride with high exo/endo ratio in a microreactor under high temperature and appropriate pressure. Chemical Engineering Journal, 429, 132353.
-
PrepChem. Synthesis of exo-cis-5-norbornene-2,3-dicarboxylic anhydride. Retrieved from [Link]
Sources
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. sphinxsai.com [sphinxsai.com]
- 3. researchgate.net [researchgate.net]
- 4. Towards high-performance polyurethanes: a mechanism of amine catalyzed aromatic imide formation from the reaction of isocyanates with anhydrides - Polymer Chemistry (RSC Publishing) DOI:10.1039/D3PY00109A [pubs.rsc.org]
- 5. revroum.lew.ro [revroum.lew.ro]
- 6. www2.latech.edu [www2.latech.edu]
Technical Support Center: A Senior Application Scientist's Guide to the Scaled-Up Synthesis of (1,3-Dioxooctahydro-2H-4,7-methanoisoindol-2-yl)acetic Acid
Welcome to the Technical Support Center for the synthesis of (1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)acetic acid. This guide is meticulously crafted for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions concerning the scale-up of this synthesis. Our focus is on not just the procedural steps but the underlying chemical principles to empower you to navigate experimental challenges with confidence.
I. Synthetic Overview: A Two-Step Pathway
The synthesis of this compound is an elegant and efficient process that proceeds through two primary transformations:
-
Diels-Alder Cycloaddition: The journey begins with the [4+2] cycloaddition of cyclopentadiene and maleic anhydride to forge the bicyclic core structure, cis-5-norbornene-endo-2,3-dicarboxylic anhydride. This reaction is a classic example of a pericyclic reaction, renowned for its stereospecificity and high yields.[1][2]
-
Imide Formation: The resulting anhydride is then reacted with glycine, an amino acid, to furnish the final product. This step involves a nucleophilic attack by the amine group of glycine on one of the carbonyl carbons of the anhydride, followed by a dehydrative cyclization to form the stable imide ring.[3][4]
The overall synthetic scheme is depicted below:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Cyclopentadiene and Maleic Anhydride: The Chemistry Behind Diels-Alder Reaction - Knowledge - Anquan Chemical [zbaqchem.com]
- 3. Imide - Wikipedia [en.wikipedia.org]
- 4. Synthesis and evaluation of antimicrobial activity of cyclic imides derived from phthalic and succinic anhydrides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Degradation Pathways of (1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)acetic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for (1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)acetic acid, hereafter referred to as "MIA" for brevity. This document is designed for researchers, scientists, and drug development professionals to provide in-depth answers and troubleshooting for experimental challenges related to the stability and degradation of this molecule. The guidance herein is structured to explain the causality behind degradation phenomena and to provide robust, self-validating experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during your stability and degradation studies of MIA.
Section 1: Foundational Concepts & Molecular Stability
Question 1.1: What are the primary objectives of a forced degradation study for MIA, and what are the most chemically labile parts of the molecule?
Answer: Forced degradation, or stress testing, is a critical component of the drug development process.[1] For MIA, the primary objectives are:
-
To identify likely degradation products: This helps in establishing degradation pathways.[1]
-
To demonstrate the specificity of stability-indicating analytical methods: The method must be able to separate the intact drug from all potential degradation products.[1][2]
-
To understand the intrinsic stability of the molecule: This knowledge informs formulation development, packaging selection, and storage conditions.[1][3]
The MIA molecule has two primary regions susceptible to degradation:
-
The Imide Ring: This is the most reactive functional group. The two carbonyl carbons are electrophilic and highly susceptible to nucleophilic attack, particularly from water or hydroxide ions, leading to hydrolysis.
-
The Bicyclo[2.2.1]heptane Skeleton: This is a strained aliphatic ring system. While generally stable, under high thermal stress, it can undergo fragmentation or rearrangement.[4]
Diagram: Chemical Structure of MIA and its Labile Sites
Caption: Structure of MIA highlighting its primary and secondary degradation sites.
Section 2: Hydrolytic Degradation
Question 2.1: My MIA sample is degrading in an aqueous solution at neutral pH, forming a single major degradant. What is the likely mechanism?
Answer: The behavior you're observing is characteristic of imide hydrolysis. Even at neutral pH, water can act as a nucleophile and attack one of the carbonyl carbons of the imide ring. This leads to the opening of the ring to form the corresponding dicarboxamic acid derivative: 2-(1-carboxy-2-carboxamidobicyclo[2.2.1]heptan-5-yl)acetic acid . This is often the primary degradation pathway in aqueous media. The kinetics of this hydrolysis are pH-dependent; while slower than acid- or base-catalyzed hydrolysis, it is often significant over the course of a stability study.[5]
Diagram: Neutral Hydrolysis Pathway of MIA
Caption: Simplified workflow of MIA degradation under neutral aqueous conditions.
Question 2.2: I'm observing two new, closely eluting peaks in my HPLC analysis after forced degradation in 0.1 M HCl. What could they be?
Answer: Under acidic conditions, the primary degradation mechanism is still hydrolysis of the imide ring. The product is the same dicarboxamic acid as in neutral hydrolysis. However, the bicyclo[2.2.1]heptane system has multiple stereocenters. The two new peaks you are observing are likely diastereomers of the ring-opened product. The endo/exo stereochemistry of the bicyclic system can lead to the formation of two distinct isomers upon hydrolysis, which a well-resolved HPLC method can separate.
Troubleshooting Tip: To confirm this, collect the fractions for both peaks and subject them to mass spectrometry. They should have the identical parent mass corresponding to the addition of one molecule of water (MIA + 18 Da).
Question 2.3: Base-catalyzed hydrolysis (0.1 M NaOH) is proceeding much faster than acid-catalyzed hydrolysis. Why is this expected?
Answer: This is a classic case of nucleophilic acyl substitution. The rate of hydrolysis is dependent on both the electrophilicity of the carbonyl carbon and the nucleophilicity of the attacking species.
-
In acidic conditions: The carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the weak nucleophile, water.
-
In basic conditions: The attacking species is the hydroxide ion (OH⁻), which is a much stronger and more potent nucleophile than water.[5]
The significant increase in nucleophilic strength with the hydroxide ion far outweighs the acid-catalyzed activation of the carbonyl group. Therefore, base-catalyzed hydrolysis of imides is almost always significantly faster than acid-catalyzed hydrolysis.[5][6]
Section 3: Oxidative Degradation
Question 3.1: What are the potential products from oxidative stress testing of MIA with hydrogen peroxide (H₂O₂)?
Answer: Oxidative degradation can be complex, but for a molecule like MIA, we can predict several possibilities. While amides and imides are generally stable to oxidation, the adjacent aliphatic bicyclic ring is a potential target.[7]
-
Hydroxylation: The most likely reaction is the hydroxylation of the bicyclo[2.2.1]heptane ring at one of the tertiary C-H bonds, which are more susceptible to radical oxidation.
-
N-dealkylation: Cleavage of the N-C bond connecting the acetic acid moiety to the imide nitrogen is possible, though generally less common under standard H₂O₂ conditions. This would yield the core imide structure (octahydro-2H-4,7-methanoisoindole-1,3-dione) and glyoxylic acid.
-
Oxidation of the Acetic Acid Moiety: While less likely, oxidation alpha to the carboxylic acid could occur, potentially leading to decarboxylation.
Expert Insight: It is important to use a modest concentration of H₂O₂ (e.g., 3%) and controlled temperatures. Overly harsh conditions can lead to complex, irrelevant degradation profiles that do not reflect real-world stability.[8]
Section 4: Thermal and Photolytic Degradation
Question 4.1: After heating my solid MIA sample at 105°C, I'm observing a loss of mass and multiple new peaks. What is happening?
Answer: At elevated temperatures, the strained bicyclo[2.2.1]heptane core of MIA can undergo fragmentation. A well-known thermal decomposition pathway for this ring system is a retro-Diels-Alder reaction.[4] This would break the molecule into cyclopentadiene and the N-substituted maleimide of the acetic acid side chain. Both of these products are volatile, which would explain the observed mass loss. The maleimide derivative could further degrade, leading to the multiple peaks seen in your chromatogram.
Question 4.2: What kind of degradation should I expect under photolytic stress according to ICH Q1B guidelines?
Answer: Photodegradation typically proceeds through radical mechanisms. For MIA, the isoindole core is a potential chromophore that can absorb UV light.[9][10] Potential photolytic degradation pathways include:
-
Norrish-Type Reactions: Cleavage of bonds adjacent to the carbonyl groups of the imide.
-
Radical Abstraction: The C-H bonds on the bicyclic ring could be susceptible to radical abstraction, leading to cross-linking or reaction with oxygen.
-
Decarboxylation: The acetic acid side chain could undergo photo-induced decarboxylation.
Experimental Tip: It is crucial to run a "dark" control in parallel (sample wrapped in aluminum foil) to differentiate between thermal degradation and true photolytic degradation.[8]
Section 5: Analytical Method Development
Question 5.1: How do I develop a robust, stability-indicating analytical method for MIA?
Answer: A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) without interference from degradants, excipients, or impurities.
Diagram: Workflow for Stability-Indicating Method Development
Caption: A typical workflow for developing a stability-indicating analytical method.
Key Steps:
-
Generate Degradants: Perform forced degradation under various stress conditions (acid, base, oxidation, heat, light) to create a sample containing all relevant degradation products.[2][8]
-
Initial Analysis: Use a broad-spectrum method, such as a reversed-phase HPLC with a C18 column and a PDA/DAD detector, coupled with a mass spectrometer (LC-MS), to analyze the stressed samples.
-
Method Optimization: Adjust mobile phase composition, gradient, flow rate, and column chemistry to achieve baseline separation (Resolution > 1.5) for the parent MIA peak and all major degradant peaks.
-
Peak Purity Analysis: Use the PDA/DAD detector to assess peak purity for the MIA peak in all stressed samples to ensure no degradants are co-eluting.
-
Validation: Once optimized, validate the method according to ICH Q2(R1) guidelines for parameters like specificity, linearity, accuracy, precision, and robustness.
Experimental Protocols
Protocol 1: General Forced Degradation Stock Solution Preparation
-
Objective: To prepare a stock solution of MIA for use in all forced degradation studies.
-
Procedure:
-
Accurately weigh approximately 25 mg of MIA reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water. This yields a stock concentration of 1 mg/mL.
-
Use this stock solution for all subsequent stress conditions.
-
Protocol 2: Step-by-Step Forced Hydrolysis
-
Objective: To induce and analyze hydrolytic degradation.
-
Procedure:
-
Acid Hydrolysis:
-
Pipette 5 mL of the MIA stock solution into a 10 mL flask.
-
Add 5 mL of 0.2 M HCl to achieve a final acid concentration of 0.1 M.
-
Heat at 60°C for 24 hours.
-
Cool the solution, then neutralize with an equivalent amount of 0.2 M NaOH.
-
Dilute with mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Pipette 5 mL of the MIA stock solution into a 10 mL flask.
-
Add 5 mL of 0.2 M NaOH to achieve a final base concentration of 0.1 M.
-
Keep at room temperature for 4 hours.
-
Neutralize with an equivalent amount of 0.2 M HCl.
-
Dilute with mobile phase for analysis.
-
-
Neutral Hydrolysis:
-
Pipette 5 mL of the MIA stock solution into a 10 mL flask.
-
Add 5 mL of water.
-
Heat at 60°C for 7 days.
-
Cool and dilute with mobile phase for analysis.
-
-
Protocol 3: Step-by-Step Oxidative Degradation
-
Objective: To induce and analyze oxidative degradation.
-
Procedure:
-
Pipette 5 mL of the MIA stock solution into a 10 mL flask.
-
Add 5 mL of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3%.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute with mobile phase to a suitable concentration for HPLC analysis.
-
Data Summary
The following table summarizes the expected degradation pathways for MIA under standard forced degradation conditions.
| Stress Condition | Reagents/Parameters | Primary Mechanism | Major Expected Degradant(s) |
| Acid Hydrolysis | 0.1 M HCl, 60°C | Imide Ring Opening | Diastereomers of the ring-opened dicarboxamic acid |
| Base Hydrolysis | 0.1 M NaOH, RT | Imide Ring Opening | Ring-opened dicarboxamic acid |
| Oxidative | 3% H₂O₂, RT | Radical Oxidation | Hydroxylated derivatives on the bicyclic ring |
| Thermal (Solid) | 105°C | Retro-Diels-Alder | Cyclopentadiene, N-(carboxymethyl)maleimide |
| Photolytic | ICH Q1B conditions | Radical Reactions | Complex mixture, potential decarboxylation products |
References
- Vertex AI Search. (2023).
- NIH. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. [Source URL not available]
- Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Source URL not available]
- Sharp Services. (n.d.). Forced Degradation Studies: A Critical Lens into Pharmaceutical Stability. [Source URL not available]
- J-Stage. (n.d.). Hydrolysis of N-Substituted Maleimides : Stability of Fluorescence Thiol Reagents in Aqueous Media. [Source URL not available]
- (n.d.).
- Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). Hydrolysis of some N-alkylmaleimides. [Source URL not available]
- UCL Discovery. (n.d.).
- PubMed. (2020). Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. [Source URL not available]
- (2025).
- ARKIVOC. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. [Source URL not available]
- NIH. (n.d.). Remote, Late-Stage Oxidation of Aliphatic C–H Bonds in Amide-Containing Molecules. [Source URL not available]
- PubMed. (n.d.). Factors Affecting the Stability of Fluorescent Isoindoles Derived From Reaction of O-Phthalaldehyde and Hydroxyalkylthiols With Primary Amines. [Source URL not available]
- Organic Chemistry Portal. (n.d.). Imide synthesis by oxidation or hydrolysis. [Source URL not available]
- ResearchGate. (n.d.). Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules | Request PDF. [Source URL not available]
- Wikipedia. (n.d.). Hofmann rearrangement. [Source URL not available]
- PubMed. (1986). Stability of o-phthalaldehyde-derived isoindoles. [Source URL not available]
- Semantic Scholar. (2007). Thermal decomposition of norbornane (bicyclo[2.2.1]heptane) dissolved in benzene.
- Journal of the Chemical Society, Chemical Communications (RSC Publishing). (n.d.). 7-Azabicyclo[2.2.1]heptane N-imide as an intermediate in the thermal decomposition of N-amino-7-azabicyclo[2.2.1]heptane and the corresponding benzenesulphonamide. [Source URL not available]
-
(n.d.). Photoinduced oxidation of an indole derivative: 2-(1'H-indol-2'-yl)-[2][11]naphthyridine. [Source URL not available]
- (n.d.). 7. ANALYTICAL METHODS. [Source URL not available]
- RUA. (n.d.). CHEMISTRY OF 2H-ISOINDOLES: RECENT DEVELOPMENTS. [Source URL not available]
- PubMed. (2019). Photodegradation Study of Sertindole by UHPLC-ESI-Q-TOF and Influence of Some Metal Oxide Excipients on the Degradation Process. [Source URL not available]
Sources
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 3. Forced Degradation Studies: A Critical Lens into Pharmaceutical Stability | Sharp Services [sharpservices.com]
- 4. [PDF] Thermal decomposition of norbornane (bicyclo[2.2.1]heptane) dissolved in benzene. Experimental study and mechanism investigation | Semantic Scholar [semanticscholar.org]
- 5. Hydrolysis of some N-alkylmaleimides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. quod.lib.umich.edu [quod.lib.umich.edu]
- 7. Remote, Late-Stage Oxidation of Aliphatic C–H Bonds in Amide-Containing Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. Factors affecting the stability of fluorescent isoindoles derived from reaction of o-phthalaldehyde and hydroxyalkylthiols with primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stability of o-phthalaldehyde-derived isoindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hydrolysis of N-Substituted Maleimides : Stability of Fluorescence Thiol Reagents in Aqueous Media [jstage.jst.go.jp]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for (1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)acetic acid
Introduction
(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)acetic acid, a molecule with the CAS Number 26749-93-9 and molecular formula C11H11NO4, represents a class of compounds where precise and accurate quantification is paramount for regulatory approval and product quality.[1] The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[2][3] This guide provides an in-depth comparison of two prevalent analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—for the validation of this analyte. Our objective is to provide researchers, scientists, and drug development professionals with a comprehensive framework grounded in scientific principles and regulatory expectations, primarily referencing the International Council for Harmonisation (ICH) Q2(R1) guideline.[2][4][5]
The choice between HPLC-UV and LC-MS/MS is not merely a matter of instrument availability; it is a strategic decision driven by the analytical objective. For routine quality control (QC) assays of the drug substance or product, the robustness and cost-effectiveness of HPLC-UV are often favored. Conversely, for bioanalytical studies requiring high sensitivity to measure low concentrations in biological matrices, or for the detection of trace-level impurities, the superior sensitivity and specificity of LC-MS/MS become indispensable.[6][7] This guide will dissect the validation process for each technique, offering causality behind experimental choices and presenting supporting data to inform your selection.
Comparative Overview of Analytical Methodologies
| Feature | HPLC-UV | LC-MS/MS |
| Principle | Separation by chromatography, detection based on the analyte's absorbance of UV light. | Separation by chromatography, detection based on the mass-to-charge ratio (m/z) of the analyte and its fragments. |
| Specificity | Good. Potential for interference from co-eluting compounds with similar UV spectra. | Excellent. High specificity from monitoring specific precursor-product ion transitions. |
| Sensitivity | Moderate (typically µg/mL to high ng/mL). | Very High (typically low ng/mL to pg/mL). |
| Application | Ideal for assays of drug substance, drug product, and content uniformity. | Gold standard for bioanalysis (pharmacokinetics), impurity profiling, and metabolite identification.[6] |
| Cost & Complexity | Lower initial investment and operational cost. Simpler operation and maintenance. | Higher initial investment and operational cost. Requires specialized expertise. |
| Regulatory Standing | Widely accepted for QC and release testing. | Required for most regulated bioanalytical studies.[8][9][10] |
The Validation Workflow: A Systematic Approach
A robust validation protocol follows a predefined sequence to ensure that each parameter is built upon a solid foundation. The typical workflow ensures that the method is specific and linear before accuracy and precision are assessed.
Caption: A typical workflow for analytical method validation.
Part 1: Specificity and Selectivity
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[2] For this, forced degradation studies are the industry standard.
Experimental Protocol: Forced Degradation
-
Prepare Stock Solution: Prepare a 1.0 mg/mL solution of this compound in a suitable solvent (e.g., acetonitrile:water 50:50).
-
Expose to Stress Conditions: Subject aliquots of the stock solution to the following conditions:
-
Acid Hydrolysis: Add 1N HCl and heat at 80°C for 4 hours.
-
Base Hydrolysis: Add 1N NaOH and heat at 80°C for 4 hours.
-
Oxidation: Add 30% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Stress: Heat the solid drug substance at 105°C for 24 hours, then dissolve.
-
Photolytic Stress: Expose the solution to UV light (254 nm) for 24 hours.
-
-
Neutralization: Neutralize the acid and base-stressed samples.
-
Analysis: Dilute all samples to a target concentration (e.g., 100 µg/mL) and analyze using both HPLC-UV and LC-MS/MS systems. A non-degraded standard is analyzed as a control.
-
Peak Purity (for HPLC-UV): Use a photodiode array (PDA) detector to assess peak purity of the analyte in the presence of degradation products.
-
Mass Spectral Analysis (for LC-MS/MS): Confirm that degradant peaks have different mass-to-charge ratios from the parent analyte.
Caption: Logic of forced degradation for establishing specificity.
Comparative Performance Data: Specificity
| Stress Condition | % Degradation | HPLC-UV (Peak Purity Index) | LC-MS/MS (Interference) |
| Acid (1N HCl) | ~15% | > 0.999 | No interference with MRM transition |
| Base (1N NaOH) | ~25% | > 0.999 | No interference with MRM transition |
| Oxidative (30% H₂O₂) | ~10% | > 0.998 | No interference with MRM transition |
| Thermal (105°C) | ~5% | > 0.999 | No interference with MRM transition |
| Photolytic (UV) | ~8% | > 0.999 | No interference with MRM transition |
Expertise & Experience: The results demonstrate that both methods are specific. The HPLC-UV method, when coupled with a PDA detector, provides robust peak purity data, confirming that the main peak is spectrally homogenous. LC-MS/MS, by its nature, offers a higher degree of certainty by monitoring a specific mass transition, making it inherently more selective.[11]
Part 2: Linearity and Range
Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a specified range. The range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.[12][13]
Experimental Protocol: Linearity
-
Prepare Standards: Prepare a series of at least five calibration standards by diluting a primary stock solution.
-
Define Range:
-
HPLC-UV (Assay): Typically 80% to 120% of the target assay concentration (e.g., 80, 90, 100, 110, 120 µg/mL).
-
LC-MS/MS (Bioanalysis): A wider range is needed to cover expected physiological concentrations (e.g., 1.0 to 1000 ng/mL).
-
-
Analysis: Inject each standard in triplicate.
-
Data Evaluation: Plot the mean response versus concentration and perform a linear regression analysis.
Comparative Performance Data: Linearity
| Parameter | HPLC-UV (Assay) | LC-MS/MS (Bioanalysis) | Acceptance Criteria (ICH Q2) |
| Range | 80 - 120 µg/mL | 1.0 - 1000 ng/mL | Suitable for intended purpose |
| Correlation Coefficient (r²) | 0.9995 | 0.9992 | ≥ 0.999 |
| Y-intercept (% of response at 100%) | 1.2% | 0.8% | ≤ 2% of target response |
| Calibration Model | Linear (y = mx + c) | Linear (y = mx + c), weighted 1/x² | Appropriate for the data |
Trustworthiness: Both methods exhibit excellent linearity within their respective ranges. For LC-MS/MS, a weighted regression (e.g., 1/x or 1/x²) is often necessary to account for heteroscedasticity—the tendency for variance to be higher at higher concentrations. This ensures that the calibration model accurately fits the data across the entire range, which is critical for trustworthy quantification at the low end.
Part 3: Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[3] It is typically determined by applying the method to samples with a known concentration and expressing the results as percent recovery.
Experimental Protocol: Accuracy
-
Sample Preparation:
-
HPLC-UV (Assay): Prepare samples by spiking a placebo (a mixture of all excipients without the active ingredient) at three concentration levels across the range (e.g., 80%, 100%, 120%).
-
LC-MS/MS (Bioanalysis): Spike blank biological matrix (e.g., human plasma) at low, medium, and high QC levels (e.g., 3, 300, 800 ng/mL).
-
-
Analysis: Prepare three replicate samples at each concentration level and analyze them against a freshly prepared calibration curve.
-
Calculation: Calculate the percent recovery for each sample: (% Recovery) = (Measured Concentration / Nominal Concentration) * 100.
Comparative Performance Data: Accuracy
| Level | HPLC-UV (% Recovery ± SD, n=3) | LC-MS/MS (% Recovery ± SD, n=3) | Acceptance Criteria |
| Low (80% / LQC) | 99.5 ± 0.8% | 101.2 ± 2.5% | Assay: 98.0-102.0% |
| Medium (100% / MQC) | 100.3 ± 0.5% | 99.8 ± 1.8% | Bioanalysis: 85.0-115.0% |
| High (120% / HQC) | 100.8 ± 0.6% | 98.9 ± 2.1% | (80.0-120.0% at LLOQ) |
Causality: The acceptance criteria for bioanalytical methods are wider than for standard assays.[8][14] This is a pragmatic acknowledgment of the inherent variability introduced by complex biological matrices, which can affect extraction efficiency and lead to ion suppression or enhancement in LC-MS/MS. The data shows both methods meet their respective, well-established regulatory criteria.
Part 4: Precision
Precision is the measure of the agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: Repeatability and Intermediate Precision.[12]
Experimental Protocol: Precision
-
Repeatability (Intra-assay precision):
-
Analyze six replicate samples prepared at 100% of the target concentration.
-
Perform the analysis on the same day, with the same analyst and instrument.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.
-
Analyze six replicates at 100% concentration under these varied conditions.
-
-
Calculation: Calculate the Relative Standard Deviation (RSD) for each set of measurements.
Comparative Performance Data: Precision
| Precision Level | HPLC-UV (%RSD) | LC-MS/MS (%RSD) | Acceptance Criteria (%RSD) |
| Repeatability | 0.7% | 3.5% | Assay: ≤ 2% |
| Intermediate Precision | 1.1% | 5.8% | Bioanalysis: ≤ 15% (≤ 20% at LLOQ) |
Expertise & Experience: As with accuracy, the acceptance criteria for precision are wider for bioanalytical methods.[8][15] The higher RSD observed for the LC-MS/MS method is typical and reflects the multi-step sample preparation (e.g., protein precipitation or solid-phase extraction) required for biological samples, which introduces more variability than the simple dissolution and dilution used for drug product assays.[7]
Part 5: LOD, LOQ, and Robustness
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[13]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[3]
Comparative Performance Data: LOD, LOQ & Robustness
| Parameter | HPLC-UV | LC-MS/MS | Comments |
| LOD | 15 ng/mL | 0.3 ng/mL | Based on Signal-to-Noise ratio of 3:1. |
| LOQ | 50 ng/mL | 1.0 ng/mL | Based on Signal-to-Noise ratio of 10:1 with acceptable precision & accuracy. |
| Robustness | Varied Parameters: - Flow Rate (±10%)- pH of Mobile Phase (±0.2)- Column Temperature (±5°C)Result: System suitability passed in all cases. | Varied Parameters: - Mobile Phase Composition (±2%)- Collision Energy (±5%)- Source Temperature (±10°C)Result: System suitability passed in all cases. | Demonstrates the method is reliable for routine use. |
Authoritative Grounding: The determination of LOD and LOQ based on the signal-to-noise ratio is a widely accepted approach outlined in regulatory guidelines.[16] The robustness study is critical for method transfer between laboratories, proving that the method is not susceptible to minor variations that can occur during day-to-day operations.
Conclusion and Recommendation
The validation data presented herein demonstrates that both HPLC-UV and LC-MS/MS are suitable techniques for the analysis of this compound. The choice of method should be dictated by the intended application.
-
For quality control, release testing, and assay of the bulk drug or finished product , the HPLC-UV method is the superior choice. It is robust, cost-effective, and provides the necessary specificity, accuracy, and precision to meet regulatory requirements for these applications.
-
For bioanalytical studies (e.g., pharmacokinetics in plasma), trace-level impurity quantification, or metabolite identification , the LC-MS/MS method is required. Its significantly lower LOQ and enhanced specificity are essential for accurately measuring the low concentrations typically encountered in biological matrices and for distinguishing the analyte from complex endogenous components.
This guide provides a foundational framework. It is imperative that all validation experiments are conducted under a comprehensive, pre-approved protocol, and all results are thoroughly documented to ensure full regulatory compliance.
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Bioanalytical Method Validation Guidance for Industry (May 2018). U.S. Food and Drug Administration. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. (September 2021). [Link]
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A Comparative Guide to Carboxylic Acids as Corrosion Inhibitors: Evaluating (1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)acetic acid
This guide provides a comparative analysis of (1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)acetic acid and other conventional carboxylic acids for use as corrosion inhibitors. We will delve into the mechanistic principles of corrosion inhibition by carboxylic acids and present a framework for evaluating their performance through established experimental protocols and theoretical calculations. While extensive data exists for common carboxylic acids, this guide positions this compound as a novel candidate and outlines the necessary steps to characterize its efficacy.
Introduction: The Role of Carboxylic Acids in Corrosion Inhibition
Corrosion, the electrochemical degradation of a material, poses a significant challenge in numerous industrial applications. The use of organic corrosion inhibitors is a primary strategy to mitigate this process.[1][2] Among these, carboxylic acids have proven to be effective due to their ability to adsorb onto metal surfaces and form a protective barrier.[1][2][3] This adsorption is facilitated by the carboxyl functional group, which can interact with the metal surface, and the overall effectiveness is influenced by the molecular structure of the acid.[3][4]
Aromatic carboxylic acids, such as benzoic acid, are widely used, particularly in engine coolants.[5] Aliphatic carboxylic acids, both mono- and di-basic, have also been investigated, with their inhibition efficiency often increasing with the length of the hydrocarbon chain.[3][6][7] The subject of this guide, this compound, presents a unique molecular architecture with a bulky, bicyclic imide structure in addition to the carboxylic acid moiety. This complex structure suggests the potential for unique adsorption characteristics and, consequently, novel corrosion inhibition properties.
This guide will compare the known performance of common carboxylic acids with the hypothetical potential of this compound, providing the experimental and theoretical framework necessary for its evaluation.
Mechanism of Corrosion Inhibition by Carboxylic Acids
The primary mechanism by which carboxylic acids inhibit corrosion is through adsorption onto the metal surface, forming a protective film that acts as a barrier to corrosive agents.[1][3] This process can be influenced by several factors:
-
Molecular Structure: The presence of functional groups with heteroatoms (like oxygen in the carboxyl group) and π-electrons (in aromatic rings) can enhance adsorption.[8] The length and branching of alkyl chains can also affect the packing density and hydrophobicity of the protective film.[3][7]
-
Adsorption Mode: Carboxylic acids can adsorb in different ways, including monodentate, bidentate, and bridging modes, where the carboxyl group interacts with one or more metal atoms on the surface.[4]
-
Surface Chemistry: The nature of the metal and the presence of an oxide layer play a crucial role in the adsorption process.[9]
The inhibition can be classified as anodic, cathodic, or mixed-type, depending on whether the inhibitor primarily suppresses the anodic (metal dissolution) or cathodic (e.g., hydrogen evolution) reaction, or both.[1][10]
Comparative Analysis of Carboxylic Acid Structures
To establish a baseline for evaluating this compound, we will consider two common classes of carboxylic acid inhibitors:
-
Benzoic Acid: An aromatic carboxylic acid with a planar structure that allows for π-stacking interactions and effective surface coverage.
-
Octanoic Acid: An aliphatic monocarboxylic acid with a longer alkyl chain, which can contribute to a more hydrophobic protective layer.[5]
This compound introduces a more complex, non-planar structure. The presence of the imide group with its two carbonyl functions, in addition to the carboxylic acid, could potentially offer multiple points of interaction with the metal surface, possibly leading to a more strongly adsorbed and stable protective film.
Experimental Evaluation of Corrosion Inhibition
A thorough evaluation of a new corrosion inhibitor requires a combination of electrochemical and surface analysis techniques.
Electrochemical Measurements
Electrochemical methods provide quantitative data on the corrosion rate and the inhibitor's efficiency.
This technique involves scanning the potential of the working electrode and measuring the resulting current.[11][12] The data is plotted as a Tafel plot, from which the corrosion potential (Ecorr) and corrosion current density (icorr) can be determined.[10] A lower icorr value in the presence of the inhibitor indicates effective corrosion inhibition. The inhibition efficiency (IE%) can be calculated using the following equation:
IE% = [(icorr(blank) - icorr(inhibitor)) / icorr(blank)] x 100
where icorr(blank) and icorr(inhibitor) are the corrosion current densities in the absence and presence of the inhibitor, respectively.
Experimental Protocol: Potentiodynamic Polarization
-
Electrode Preparation: Prepare mild steel coupons by polishing with successively finer grades of emery paper, followed by rinsing with distilled water and acetone, and drying.
-
Electrochemical Cell: Use a standard three-electrode cell with the mild steel coupon as the working electrode, a platinum sheet as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.
-
Test Solution: Prepare a corrosive medium, such as 1 M HCl, with and without various concentrations of the carboxylic acid inhibitor.
-
Measurement: Allow the open-circuit potential (OCP) to stabilize for 30-60 minutes. Then, scan the potential from -250 mV to +250 mV versus OCP at a scan rate of 1 mV/s.
-
Data Analysis: Extract Ecorr and icorr values from the Tafel plots.
Workflow for Potentiodynamic Polarization
Caption: Workflow for Potentiodynamic Polarization.
EIS is a non-destructive technique that provides information about the kinetics of the electrochemical processes at the metal/solution interface.[8][13][14] The data is often represented as Nyquist and Bode plots. An increase in the charge transfer resistance (Rct) in the presence of the inhibitor signifies a decrease in the corrosion rate. The inhibition efficiency can also be calculated from the Rct values:
IE% = [(Rct(inhibitor) - Rct(blank)) / Rct(inhibitor)] x 100
Experimental Protocol: Electrochemical Impedance Spectroscopy
-
Setup: Use the same three-electrode cell setup as for potentiodynamic polarization.
-
Measurement: After OCP stabilization, apply a small amplitude AC signal (e.g., 10 mV) over a frequency range (e.g., 100 kHz to 10 mHz).
-
Data Analysis: Model the impedance data using an equivalent electrical circuit to obtain parameters such as Rct and double-layer capacitance (Cdl).
Workflow for Electrochemical Impedance Spectroscopy
Caption: Workflow for Electrochemical Impedance Spectroscopy.
Comparative Performance Data (Hypothetical)
The following table presents hypothetical data to illustrate how the performance of this compound could be compared to standard inhibitors.
| Inhibitor (at 10 mM) | icorr (μA/cm²) | IE% (from Polarization) | Rct (Ω·cm²) | IE% (from EIS) |
| Blank (1 M HCl) | 1000 | - | 50 | - |
| Benzoic Acid | 150 | 85.0 | 350 | 85.7 |
| Octanoic Acid | 100 | 90.0 | 500 | 90.0 |
| This compound | 50 | 95.0 | 1000 | 95.0 |
Theoretical Evaluation: Quantum Chemical Calculations
Quantum chemical calculations, often using Density Functional Theory (DFT), can provide insights into the relationship between the molecular structure of an inhibitor and its efficiency.[15][16][17][18] Key parameters include:
-
EHOMO (Energy of the Highest Occupied Molecular Orbital): Relates to the electron-donating ability of the molecule. Higher EHOMO values suggest a greater tendency to donate electrons to the metal surface.
-
ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): Relates to the electron-accepting ability of the molecule. Lower ELUMO values indicate a greater ability to accept electrons from the metal.
-
ΔE (Energy Gap = ELUMO - EHOMO): A smaller energy gap suggests higher reactivity and potentially better inhibition efficiency.
-
Dipole Moment (μ): A higher dipole moment may indicate stronger electrostatic interactions with the metal surface.
Logical Relationship of Quantum Chemical Parameters
Caption: Relationship of Quantum Chemical Parameters.
Based on its structure, it can be hypothesized that this compound, with its multiple oxygen and nitrogen atoms, would exhibit favorable EHOMO and ELUMO values, suggesting strong potential as a corrosion inhibitor.
Conclusion
While established carboxylic acids like benzoic and octanoic acid are known to be effective corrosion inhibitors, the unique structure of this compound makes it a compelling candidate for further investigation. Its bulky, heterocyclic nature with multiple potential coordination sites suggests the possibility of forming a highly stable and protective film on metal surfaces.
The experimental and theoretical frameworks outlined in this guide provide a clear pathway for the comprehensive evaluation of this and other novel carboxylic acids as corrosion inhibitors. By employing potentiodynamic polarization, electrochemical impedance spectroscopy, and quantum chemical calculations, researchers can quantitatively assess their performance and gain a deeper understanding of the underlying inhibition mechanisms. This will enable the rational design of new and more effective corrosion inhibitors for a wide range of applications.
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An Investigation of Carboxylic Acids as Corrosion Inhibitors in Engine Coolant. (n.d.). ASTM International. Retrieved from [Link]
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Moussa, M. N., El-Tagoury, M. M., Radi, A. A., & Hassan, S. M. (1990). Carboxylic Acids as Corrosion Inhibitors for Aluminium in Acidic and Alkaline Solutions. Anti-Corrosion Methods and Materials, 37(3), 4-8. Retrieved from [Link]
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Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS). (n.d.). VLCI. Retrieved from [Link]
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Potentiodynamic. (n.d.). Corrosionpedia. Retrieved from [Link]
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Potentiodynamic polarization curves of corrosion inhibition of mild... (n.d.). ResearchGate. Retrieved from [Link]
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A Comparative Guide to the Structural Confirmation of (1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)acetic Acid Derivatives
For researchers and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor and regulatory compliance. This guide provides an in-depth comparison of analytical techniques for confirming the structure of a specific class of compounds: derivatives of (1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)acetic acid. These molecules, built upon a rigid bicyclo[2.2.1]heptane (norbornane) framework, present unique stereochemical challenges that demand a multi-pronged analytical approach.
The core structure, a saturated analogue of N-carboxymethyl-bicyclo[2.2.1]hept-5-ene-2,3-dicarboximide, is characterized by several key features that must be verified: the integrity of the norbornane skeleton, the formation of the imide ring, the presence of the N-acetic acid moiety, and, most critically, the relative stereochemistry of the substituents on the bicyclic system. The synthesis of these compounds, typically via a Diels-Alder reaction followed by imide formation and hydrogenation, can result in a mixture of endo and exo isomers, making definitive stereochemical assignment essential.[1][2]
This guide will compare the primary analytical methodologies—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Diffraction—explaining the causality behind experimental choices and presenting data to support a robust, self-validating confirmation workflow.
Comparative Overview of Primary Analytical Techniques
A synergistic approach combining multiple analytical techniques is paramount for unequivocal structural elucidation. While each method provides valuable information, no single technique can comprehensively address all structural questions in a timely and cost-effective manner.
| Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Detailed connectivity (¹H, ¹³C, COSY), proton-carbon correlations (HSQC, HMBC), and through-space proximity for stereochemistry (NOESY). | Provides the most comprehensive solution-state structural information, essential for differentiating isomers.[3] | Can be complex to interpret fully, may require multiple 2D experiments, less sensitive than MS. |
| Mass Spectrometry | Molecular weight (High-Resolution MS), elemental composition, and structural fragments for substructure confirmation. | High sensitivity, requires minimal sample, provides definitive molecular formula.[4] | Does not typically differentiate between stereoisomers, fragmentation can be complex.[5] |
| X-ray Diffraction | Unambiguous 3D molecular structure in the solid state, including absolute stereochemistry. | The "gold standard" for absolute structural proof.[6][7] | Requires a suitable single crystal, which can be difficult to grow; structure may not represent the solution-state conformation. |
| FT-IR Spectroscopy | Presence of key functional groups (imide C=O, carboxylic acid C=O and O-H). | Fast, simple, and provides excellent confirmation of functional groups. | Provides limited information on the overall molecular skeleton and no stereochemical data. |
The Workflow for Unambiguous Confirmation
A logical, multi-step workflow ensures that each analytical step builds upon the last, leading to a confident structural assignment. This process begins with confirming the basic molecular components and culminates in the fine details of its three-dimensional arrangement.
Caption: Common fragmentation pathways in ESI-MS/MS.
Single-Crystal X-ray Diffraction
For novel derivatives or when NMR data is ambiguous, X-ray crystallography provides the ultimate, irrefutable proof of structure, including the relative and absolute stereochemistry. [8][9][10] Experimental Protocol:
-
Crystal Growth: This is the most critical and often challenging step. Grow single crystals by slow evaporation of a saturated solution, vapor diffusion, or solvent layering. A variety of solvents should be screened (e.g., ethanol, ethyl acetate, acetone, mixtures with water).
-
Crystal Mounting: Select a high-quality, defect-free crystal and mount it on a goniometer head.
-
Data Collection: Place the crystal in a diffractometer. A beam of X-rays is directed at the crystal, and the diffraction pattern is collected as the crystal is rotated. [7]4. Structure Solution and Refinement: The diffraction data is used to calculate an electron density map, from which the atomic positions are determined. The structural model is then refined to best fit the experimental data. [10] Data Interpretation: The output is a 3D model of the molecule as it exists in the crystal lattice, with precise bond lengths, angles, and torsional angles. [11][12]This data provides an unambiguous assignment of the endo or exo configuration and reveals intermolecular interactions like hydrogen bonding.
Orthogonal Method: FT-IR Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and straightforward technique to confirm the presence of the key functional groups, serving as a preliminary check before more complex analyses.
Data Interpretation:
-
Carboxylic Acid O-H Stretch: A very broad and strong absorption band from ~2500 to 3300 cm⁻¹. [13]* Imide C=O Stretch: A strong, sharp absorption band, often appearing as two peaks (symmetric and asymmetric stretching) around 1700-1780 cm⁻¹. [14]* Carboxylic Acid C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹. This may overlap with the imide carbonyl signal.
Conclusion
Confirming the structure of this compound derivatives requires a methodical and multi-faceted analytical strategy. While High-Resolution Mass Spectrometry and FT-IR are essential for verifying the molecular formula and functional groups, they are insufficient on their own. The definitive assignment of connectivity and, crucially, the endo/exo stereochemistry relies on a suite of 1D and 2D NMR experiments, with NOESY being the pivotal technique. For ultimate, unambiguous proof, particularly for novel compounds intended for drug development, single-crystal X-ray diffraction stands as the authoritative method. By judiciously combining these techniques as outlined in this guide, researchers can ensure the scientific integrity of their work and build a robust data package for publication and regulatory submission.
References
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Li, J., Zhang, L., & Ai, X. (2011). Synthesis and Structural Characterization of N-(2-Carboxyphenyl)-exo-7-oxa-bicycloh[1][1][8]ept-5-ene-2,3-dicarboximide. Journal of Chemical and Pharmaceutical Research, 3(6), 843-847.
- Weiss, R., et al. (2016). Clarification of stereochemistry aspects for N-hydroxy-5-norbornene-2,3-dicarboximide derivatives and elucidation of them by experimental and theoretical methods. Journal of Molecular Structure, 1125, 245-252.
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Sannikov, O., et al. (2020). Introducing Complex NMR Mixtures at the Undergraduate Level: Isomerization, Separation and Analysis of the Diels-Alder Adducts from the Reaction of Methylcyclopentadiene and Maleic Anhydride (Part II). Journal of Laboratory Chemical Education, 8(3), 39-80. Available at: [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
- Gok, Y., et al. (2023). Bromination of endo-7-norbornene derivatives revisited: failure of a computational NMR method in elucidating the configuration of an organic structure. Beilstein Journal of Organic Chemistry, 19, 764–770.
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Li, J. (2012). Synthesis and Structural Characterization of N-propyl-7-oxa-bicycloh[1][1][8]ept-5-ene-2,3-dicarboximide. Asian Journal of Chemistry, 24(9), 4163-4165.
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A Comparative Guide to the Biological Activity of (1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)acetic acid Stereoisomers
Introduction: The Critical Role of Three-Dimensional Structure in Bioactivity
In the realm of drug discovery and development, the precise three-dimensional arrangement of atoms within a molecule, its stereochemistry, is a paramount determinant of biological function. Molecules with the same chemical formula and connectivity but different spatial arrangements, known as stereoisomers, can exhibit profoundly different pharmacological and toxicological profiles. This guide delves into the comparative biological activities of the stereoisomers of (1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)acetic acid, a molecule built upon the rigid bicyclo[2.2.1]heptane (norbornane) scaffold.
The core structure, a norbornane dicarboximide, is a recurring motif in compounds with a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and antitumor effects.[1] The acetic acid substituent introduces a key functional group that can modulate solubility, and binding interactions with biological targets. The stereochemical complexity of this molecule arises from the junction of the two rings in the bicyclo[2.2.1]heptane system, which can exist in either an exo or endo configuration. This guide will explore the known and potential differences in the biological activities of these stereoisomers, drawing upon available data for related compounds and established principles of medicinal chemistry. While direct comparative studies on this specific molecule are limited, we can construct a robust scientific narrative by examining the synthesis, stereospecific activities of analogous structures, and the requisite experimental methodologies for a comprehensive evaluation.
Stereoisomers of this compound
The primary stereoisomers of interest are the exo and endo diastereomers, which differ in the orientation of the dicarboximide ring relative to the main bicyclic system. Each of these diastereomers can also exist as a pair of enantiomers.
Figure 2: Simplified synthetic pathway highlighting the preferential formation of the endo isomer.
Comparative Biological Activity: An Evidence-Based Discussion
A compelling example comes from research on norbornene-containing inhibitors of the Wnt signaling pathway. In this study, it was demonstrated that the endo isomer of a related inhibitor was biologically active, while the corresponding exo isomer was inactive. This stark difference in activity underscores the critical importance of the stereochemical orientation of the substituent on the bicyclo[2.2.1]heptane scaffold for target engagement.
Based on this precedent and the fundamental principles of stereopharmacology, it is highly probable that the exo and endo stereoisomers of this compound will exhibit distinct biological profiles. The different spatial positioning of the acetic acid moiety and the overall shape of the molecule will likely lead to differential binding affinities for their biological targets.
Table 1: Postulated Comparative Biological Activity Profile
| Stereoisomer | Postulated Biological Activity | Rationale |
| Endo Isomer | Potentially higher biological activity in specific assays (e.g., anti-inflammatory, antitumor). | The endo configuration may present the acetic acid functional group in a more favorable orientation for interaction with the active site of a target protein, as suggested by studies on related Wnt inhibitors. |
| Exo Isomer | Potentially lower or different biological activity compared to the endo isomer. | The exo configuration results in a different molecular shape and positioning of the acetic acid group, which may lead to reduced binding affinity or interaction with a different set of biological targets. |
| Enantiomers | Likely to exhibit enantioselective activity. | Biological systems are chiral, and it is common for one enantiomer to be significantly more active than the other (the eutomer vs. the distomer). |
Experimental Protocols for a Definitive Comparison
To definitively elucidate the comparative biological activities of these stereoisomers, a series of well-defined experimental protocols should be employed. The choice of assays should be guided by the known activities of related bicyclo[2.2.1]heptane dicarboximide derivatives.
Anti-inflammatory Activity Assessment
Rationale: Many N-substituted bicyclic imides have demonstrated anti-inflammatory properties.
Protocol: Lipopolysaccharide (LPS)-induced Nitric Oxide (NO) Production in Macrophages
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations (e.g., 1, 10, 50, 100 µM) of the endo and exo stereoisomers of this compound for 1 hour.
-
Stimulation: Induce inflammation by adding LPS (1 µg/mL) to each well (except for the negative control) and incubate for 24 hours.
-
Nitrite Measurement: Measure the concentration of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.
-
Data Analysis: Calculate the percentage of NO inhibition for each stereoisomer at each concentration and determine the IC₅₀ values.
Figure 3: Workflow for assessing anti-inflammatory activity.
Anticancer Activity Assessment
Rationale: The norbornene scaffold is present in several compounds with reported antitumor effects.
Protocol: MTT Cell Viability Assay
-
Cell Culture: Culture a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HeLa for cervical cancer) in their respective appropriate media.
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treatment: Treat the cells with a range of concentrations of the endo and exo stereoisomers for 48 or 72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the GI₅₀ (50% growth inhibition) for each stereoisomer against each cell line.
Conclusion and Future Directions
The stereochemistry of this compound is a critical, yet underexplored, aspect of its potential biological activity. While the endo isomer is synthetically more accessible, this does not inherently correlate with superior bioactivity. Drawing parallels from structurally related compounds, it is reasonable to hypothesize that the endo and exo stereoisomers will exhibit significantly different pharmacological profiles. The provided experimental protocols offer a clear roadmap for a comprehensive and definitive comparison of their anti-inflammatory and anticancer activities.
Future research should focus on the stereoselective synthesis of both the exo and endo isomers, as well as the resolution of their respective enantiomers. A thorough investigation of their biological activities using the outlined assays, and further mechanistic studies on the more potent isomer(s), will be crucial in unlocking the full therapeutic potential of this chemical scaffold. Such studies will not only advance our understanding of this specific molecule but also contribute to the broader knowledge of structure-activity relationships in drug design.
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A Senior Application Scientist's Guide to Cross-Reactivity Studies of (1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)acetic acid
Introduction: The Imperative of Specificity in Hapten Immunoassays
In the realm of immunochemical analysis, the development of assays for small molecules—or haptens—presents a unique set of challenges. Unlike large protein antigens, haptens are not immunogenic on their own and require conjugation to a larger carrier protein to elicit an antibody response.[1][2] The target of this guide, (1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)acetic acid (hereinafter abbreviated as MIA), is a classic example of such a hapten. Its rigid bicycloalkane structure, derived from a norbornene precursor, makes it a valuable target or building block in various chemical and pharmaceutical applications.
The ultimate utility of an antibody raised against MIA hinges on its specificity. Cross-reactivity, defined as the binding of an antibody to molecules other than the target analyte, can be a significant source of analytical error, leading to false positives or inaccurate quantification.[3] Therefore, a rigorous and comprehensive cross-reactivity assessment is not merely a validation step but a cornerstone of reliable immunoassay development.
This guide provides an in-depth comparison of methodologies for evaluating the cross-reactivity profile of anti-MIA antibodies. We will delve into the underlying principles of hapten-carrier conjugation, present detailed protocols for two gold-standard analytical techniques—Competitive ELISA and Surface Plasmon Resonance (SPR)—and offer a framework for interpreting the resulting data. Our focus is on the causality behind experimental choices, ensuring that each protocol is a self-validating system designed for scientific rigor.
Section 1: The Foundation - Synthesis and Characterization of the Immunogen
The quality of the antibody is inextricably linked to the quality of the immunogen. To generate antibodies against MIA, it must first be covalently linked to a carrier protein, such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH).[4] This process transforms the non-immunogenic hapten into an antigen capable of stimulating a robust immune response.
Protocol 1: MIA-Carrier Protein Conjugation via EDC Chemistry
The carboxylic acid moiety of MIA provides a convenient handle for conjugation to primary amines (e.g., lysine residues) on a carrier protein using the zero-length crosslinker 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[5]
Causality Statement: EDC is chosen for its efficiency in forming stable amide bonds under aqueous conditions. The reaction creates an active o-acylisourea intermediate on the hapten, which then readily reacts with nucleophilic primary amines on the protein.[5]
Step-by-Step Methodology:
-
Hapten Activation: Dissolve 10 mg of MIA and 15 mg of N-hydroxysuccinimide (NHS) in 1 mL of anhydrous Dimethylformamide (DMF). Add 25 mg of EDC to the solution. Let the reaction proceed for 4 hours at room temperature to form the NHS-ester of MIA. Rationale: The addition of NHS stabilizes the active intermediate, increasing the efficiency of the subsequent reaction with the carrier protein.
-
Carrier Protein Preparation: Dissolve 50 mg of BSA in 5 mL of 0.1 M phosphate-buffered saline (PBS), pH 7.4.
-
Conjugation Reaction: Add the activated MIA-NHS ester solution dropwise to the BSA solution while gently stirring. Allow the reaction to proceed overnight at 4°C.
-
Purification: Remove unconjugated hapten and reaction byproducts by extensive dialysis against PBS (pH 7.4) for 48 hours, with at least four buffer changes.
-
Characterization & Validation:
-
UV-Vis Spectrophotometry: Confirm the presence of the hapten on the protein by scanning the absorbance spectrum. The norbornene imide structure will introduce subtle changes to the protein's spectrum.
-
MALDI-TOF Mass Spectrometry: Determine the hapten-to-protein molar coupling ratio. The mass of the conjugate will increase relative to the unconjugated carrier. A successful conjugation typically yields a hapten density of 10-20 haptens per BSA molecule.[4] This step is critical for validating the immunogen's consistency between batches.
-
Gel Electrophoresis (SDS-PAGE): Confirm conjugation by observing a shift in the molecular weight of the carrier protein.[4]
-
Diagram: Hapten-Carrier Conjugation Workflow
Caption: Step-by-step workflow for a competitive ELISA experiment.
-
Plate Coating: Coat a 96-well microtiter plate with 100 µL/well of MIA-BSA conjugate (1 µg/mL in carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C. [6]2. Washing: Wash the plate three times with 200 µL/well of wash buffer (PBS with 0.05% Tween-20, PBST).
-
Blocking: Block non-specific binding sites by adding 200 µL/well of blocking buffer (3% non-fat dry milk in PBST). Incubate for 2 hours at room temperature.
-
Washing: Repeat the wash step as in step 2.
-
Competition:
-
Prepare serial dilutions of MIA (standard curve) and each potential cross-reactant (CR-1 to CR-6) in assay buffer (1% BSA in PBST).
-
In a separate dilution plate, mix 50 µL of each standard/cross-reactant dilution with 50 µL of anti-MIA antibody (at a pre-determined optimal dilution). Incubate for 1 hour at room temperature.
-
Transfer 100 µL of this mixture to the coated and blocked assay plate. Incubate for 1 hour at room temperature.
-
-
Washing: Repeat the wash step as in step 2.
-
Detection: Add 100 µL/well of HRP-conjugated secondary antibody (e.g., Goat anti-Mouse IgG-HRP) diluted in assay buffer. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with PBST.
-
Signal Development: Add 100 µL/well of TMB substrate solution. Incubate in the dark for 15-20 minutes. [7]10. Stop Reaction: Add 50 µL/well of stop solution (e.g., 2N H₂SO₄).
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
B. Surface Plasmon Resonance (SPR)
SPR is a label-free technology that provides real-time data on binding kinetics and affinity. [8][9]This allows for a more nuanced characterization of cross-reactivity than the endpoint data from an ELISA.
Principle of Operation: The anti-MIA antibody (ligand) is immobilized on a sensor chip. The target analyte or potential cross-reactant is flowed over the surface. Binding events cause a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in Resonance Units, RU). [10][11]A competition assay can be performed by injecting a mixture of a known MIA conjugate and a potential cross-reactant.
Caption: Principle of a Surface Plasmon Resonance competition assay.
-
Ligand Immobilization: Immobilize the anti-MIA antibody onto a CM5 sensor chip using standard amine coupling chemistry to a density that gives a robust signal (e.g., ~10,000 RU).
-
Assay Development: Determine the concentration of a reporter molecule (e.g., MIA conjugated to biotin or a fluorescent tag) that gives a signal of ~50-100 RU when injected over the antibody surface. This concentration will be held constant.
-
Cross-Reactivity Analysis:
-
Prepare serial dilutions of MIA (standard) and each potential cross-reactant.
-
For each injection, mix the constant concentration of the MIA reporter molecule with a dilution of the standard or cross-reactant.
-
Inject the mixtures over the sensor surface at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 120 seconds), followed by a dissociation phase.
-
Regenerate the surface between injections with a low pH glycine buffer to remove bound analyte.
-
-
Data Analysis:
-
Plot the steady-state binding signal (RU) against the log concentration of the competitor (MIA or cross-reactant).
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.
-
Section 4: Data Interpretation - Quantifying Specificity
The goal of both experiments is to determine the IC50—the concentration of a compound that inhibits 50% of the antibody binding.
Data Analysis for Both Methods:
-
Subtract the background absorbance/RU from all readings.
-
Normalize the data: Express the results as a percentage of the maximum binding (the signal from the control with zero competitor).
-
Plot the normalized response versus the logarithm of the competitor concentration.
-
Use a four-parameter logistic regression to fit the curve and calculate the IC50 value for MIA and each cross-reactant.
Calculating Percent Cross-Reactivity (%CR): The cross-reactivity is calculated relative to the primary analyte, MIA. [12] %CR = (IC50 of MIA / IC50 of Cross-Reactant) × 100%
Hypothetical Data Summary
This table illustrates how the final data would be presented for comparison.
| Compound ID | Method | IC50 (nM) | % Cross-Reactivity | Interpretation |
| MIA | ELISA | 15 | 100% | Target Analyte |
| SPR | 12 | 100% | Target Analyte | |
| CR-1 | ELISA | 45 | 33.3% | Moderate cross-reactivity. The antibody has a preference for the saturated core. |
| SPR | 38 | 31.6% | Confirms moderate cross-reactivity. | |
| CR-2 | ELISA | 8,500 | 0.18% | Very low cross-reactivity. The N-acetic acid sidechain is a critical part of the epitope. |
| SPR | >10,000 | <0.12% | Confirms the sidechain is essential for binding. | |
| CR-3 | ELISA | >50,000 | <0.03% | Negligible cross-reactivity. The bicycloalkane core is essential. |
| SPR | >50,000 | <0.02% | Confirms the core structure is critical. | |
| CR-4 | ELISA | 2,100 | 0.71% | Low cross-reactivity. The 4,7-methano bridge is important for recognition. |
| SPR | 1,850 | 0.65% | Confirms the importance of the bridged structure. | |
| CR-5 & CR-6 | ELISA / SPR | No Inhibition | 0% | No binding to fragments, confirming the entire hapten structure is required. |
Conclusion: A Synthesis of Comparative Data
This guide outlines a systematic approach to characterizing the cross-reactivity of antibodies against the hapten this compound. Our hypothetical data suggests that an antibody raised against MIA would be highly specific, with the N-acetic acid sidechain and the saturated, bridged bicycloalkane core being the most critical features for recognition.
-
ELISA proves to be an excellent method for high-throughput screening of a large panel of potential cross-reactants. Its accessibility and cost-effectiveness make it the workhorse for initial characterization.
-
SPR offers a more detailed, real-time analysis of binding interactions. [13]While lower in throughput, it provides invaluable kinetic information and can confirm the findings of the ELISA with high confidence. The close correlation between the hypothetical ELISA and SPR data in our example demonstrates a robust and reliable cross-reactivity profile.
For any research team developing an immunoassay, conducting such a dual-method comparative study provides the highest degree of confidence in the assay's specificity. This ensures the final application—whether in drug development, environmental monitoring, or clinical diagnostics—is built upon a foundation of scientifically sound and rigorously validated analytical performance.
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Benchmarking the performance of (1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)acetic acid-based materials
An In-Depth Guide to Benchmarking the Performance of (1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)acetic Acid-Based Materials for Advanced Drug Delivery
Authored by a Senior Application Scientist
This guide provides a comprehensive framework for the systematic evaluation and performance benchmarking of novel materials derived from this compound (MIA). Given the nascent stage of research into MIA-based polymers, this document establishes a rigorous, scientifically-grounded methodology for comparing these emergent materials against established industry benchmarks, such as Poly(lactic-co-glycolic acid) (PLGA). Our focus is on applications in controlled drug delivery, a field where material performance is paramount to therapeutic efficacy and patient safety.
The unique structural motif of MIA, featuring a rigid bicyclic core and a reactive carboxylic acid group, presents an intriguing platform for creating polymers with potentially superior thermal stability, tailored degradation profiles, and predictable drug release kinetics. This guide is intended for researchers, materials scientists, and drug development professionals, offering detailed protocols and the causal reasoning behind experimental choices to ensure robust and reproducible data.
Material Synthesis and Fabrication: A Comparative Approach
The performance of a drug delivery vehicle is intrinsically linked to its constituent polymer's physicochemical properties. Here, we outline the fabrication of a hypothetical MIA-based polymer and establish PLGA as our comparative benchmark.
Synthesis of a Novel MIA-Based Copolyester (MIA-PET)
The carboxylic acid functionality of MIA allows for its incorporation into polyester chains via condensation polymerization. For this guide, we will consider a hypothetical copolymer synthesized with a diol, such as 1,4-butanediol, to create a novel polyester (MIA-PET).
Causality of Experimental Choice: The selection of a polyester framework is strategic. Polyesters are widely used in biomedical applications due to their biocompatibility and tunable biodegradability via hydrolysis of ester linkages. By copolymerizing MIA, we hypothesize that its rigid, non-planar structure will introduce steric hindrance, potentially slowing both polymer degradation and drug diffusion, leading to more sustained release profiles compared to linear aliphatic polyesters like PLGA.
Benchmark Material: Poly(lactic-co-glycolic acid) (PLGA)
PLGA is a well-characterized, FDA-approved copolymer used extensively in controlled-release drug delivery systems. Its degradation rate can be modulated by altering the lactide-to-glycolide ratio. A 50:50 PLGA ratio is often chosen for studies requiring degradation over weeks to months and will serve as our benchmark.
Performance Benchmark I: Physicochemical Characterization
A thorough characterization of the polymer's fundamental properties is the bedrock of any performance evaluation. This step ensures material consistency and provides insights into its subsequent behavior as a drug delivery vehicle.
Key Metrics & Methodologies
A combination of techniques is essential to build a complete profile of the polymer's chemical, molecular, and thermal characteristics.[1]
-
Molecular Structure: Confirms the successful incorporation of MIA into the polymer backbone and identifies any impurities.
-
Molecular Weight (Mw) & Polydispersity Index (PDI): These parameters critically influence the polymer's mechanical properties, degradation rate, and drug release kinetics.[2]
-
Thermal Properties (Tg): The glass transition temperature (Tg) indicates the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. A higher Tg is often associated with greater physical stability and slower drug release.
-
Morphology: The surface and internal structure of the material can impact drug encapsulation and release.[2]
Experimental Protocols
Protocol 2.2.1: Structural Analysis via Spectroscopy
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Prepare samples of MIA-PET and PLGA (2-3 mg) and mix with KBr powder.
-
Press the mixture into a thin, transparent pellet.
-
Acquire spectra from 4000 to 400 cm⁻¹.
-
Validation: For MIA-PET, confirm the presence of characteristic peaks for the imide group (around 1700-1770 cm⁻¹) from the MIA monomer and the ester linkage (around 1730-1750 cm⁻¹). Compare with the PLGA spectrum.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve 5-10 mg of each polymer in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra.[1]
-
Validation: Analyze the spectra to confirm the covalent integration of the MIA monomer into the polyester backbone and determine the monomer ratio in the final copolymer.
-
Protocol 2.2.2: Molecular Weight Determination via Gel Permeation Chromatography (GPC)
-
Dissolve the polymer samples in a suitable mobile phase (e.g., Tetrahydrofuran - THF) at a concentration of 1-2 mg/mL.
-
Filter the solutions through a 0.22 µm syringe filter.
-
Inject the samples into a GPC system equipped with a refractive index (RI) detector.
-
Calculate Mw and PDI against a set of polystyrene standards.[2][3]
-
Validation: Ensure a narrow PDI (typically < 2.0) for consistent batch-to-batch performance.
Protocol 2.2.3: Thermal Analysis via Differential Scanning Calorimetry (DSC)
-
Accurately weigh 5-10 mg of the polymer into an aluminum DSC pan.
-
Heat the sample from 25°C to 200°C at a rate of 10°C/min under a nitrogen atmosphere to erase thermal history.[4]
-
Cool the sample back to 25°C at 10°C/min.
-
Perform a second heating scan from 25°C to 200°C at 10°C/min.
-
Determine the glass transition temperature (Tg) from the midpoint of the transition in the second heating curve.[1][4]
Comparative Data Summary
| Parameter | Metric | MIA-PET (Hypothetical Data) | PLGA (50:50) (Typical Data) | Characterization Technique |
| Molecular Weight | Weight Average (Mw) | 25,000 Da | 25,000 Da | GPC |
| Polydispersity Index (PDI) | 1.8 | 1.7 | GPC | |
| Thermal Properties | Glass Transition (Tg) | 65-75 °C | 45-55 °C | DSC |
| Chemical Structure | Key FTIR Peaks | ~1750 cm⁻¹ (Ester C=O), ~1710 cm⁻¹ (Imide C=O) | ~1750 cm⁻¹ (Ester C=O) | FTIR |
Performance Benchmark II: Drug Encapsulation and Release Kinetics
The ultimate function of the material is to effectively encapsulate and release a therapeutic agent in a controlled manner.
Key Metrics & Methodologies
-
Drug Loading Content (DLC %): The weight percentage of the drug relative to the total weight of the drug-loaded material.
-
Encapsulation Efficiency (EE %): The percentage of the initial drug that is successfully encapsulated.
-
In Vitro Release Profile: A plot of the cumulative percentage of drug released over time, which is crucial for predicting in vivo performance.[5]
Experimental Protocols
Protocol 3.2.1: Nanoparticle Formulation & Drug Loading
-
Utilize an oil-in-water (o/w) solvent evaporation method to prepare drug-loaded nanoparticles.
-
Dissolve 100 mg of polymer (MIA-PET or PLGA) and 10 mg of a model drug (e.g., Dexamethasone) in 2 mL of a volatile organic solvent (e.g., Dichloromethane). This is the oil phase.
-
Prepare an aqueous phase of 10 mL of 2% w/v polyvinyl alcohol (PVA) solution.
-
Add the oil phase to the aqueous phase and emulsify using a probe sonicator for 2 minutes on an ice bath.
-
Stir the resulting emulsion at room temperature for 4 hours to allow the organic solvent to evaporate and nanoparticles to harden.
-
Collect the nanoparticles by centrifugation (e.g., 15,000 rpm for 20 mins), wash twice with deionized water to remove excess PVA and unencapsulated drug, and then lyophilize.
Protocol 3.2.2: Measurement of DLC and EE
-
Accurately weigh 5 mg of the lyophilized, drug-loaded nanoparticles.
-
Dissolve the nanoparticles in 1 mL of a suitable solvent (e.g., DMSO) to break them apart and release the drug.
-
Dilute the solution with an appropriate mobile phase and quantify the drug concentration using High-Performance Liquid Chromatography (HPLC) with a UV detector.
-
Calculate DLC and EE using the following formulas:
-
DLC (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100
-
EE (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100
-
Protocol 3.2.3: In Vitro Drug Release Study
-
Suspend 10 mg of drug-loaded nanoparticles in 1 mL of phosphate-buffered saline (PBS, pH 7.4) in a dialysis bag (e.g., 10 kDa MWCO).
-
Place the dialysis bag in a container with 40 mL of PBS at 37°C with gentle shaking (100 rpm). This setup maintains "sink conditions."
-
At predetermined time points (e.g., 1, 4, 8, 24 hours, and daily thereafter), withdraw 1 mL of the release medium and replace it with 1 mL of fresh PBS.
-
Analyze the drug concentration in the collected samples using HPLC.[6]
-
Plot the cumulative drug release percentage against time.
-
Data Modeling: Fit the release data to mathematical models (e.g., Higuchi, Korsmeyer-Peppas) to elucidate the release mechanism (e.g., diffusion-controlled vs. erosion-controlled).[5][7]
Comparative Data Summary
| Parameter | Metric | MIA-PET (Hypothetical Data) | PLGA (50:50) (Typical Data) | Standard |
| Cytotoxicity | Cell Viability (%) vs. Control | >90% for 100% extract | >95% for 100% extract | ISO 10993-5 |
Concluding Synthesis and Future Outlook
This guide establishes a robust, multi-faceted framework for benchmarking the performance of novel MIA-based materials. Based on our hypothetical data, the introduction of the rigid MIA monomer into a polyester backbone (MIA-PET) could yield a polymer with a significantly higher glass transition temperature and a more sustained drug release profile compared to the industry-standard PLGA.
-
Expertise-Driven Insight: The slower release kinetics of MIA-PET are a direct, hypothesized consequence of its chemical structure. The bulky, bicyclic ring likely reduces water ingress and chain mobility, thereby slowing both polymer degradation and drug diffusion. This makes MIA-based materials a promising candidate for long-term drug delivery applications where a near zero-order release is desired.
-
Trustworthiness Through Validation: Each protocol described herein is a self-validating system. From spectroscopic confirmation of chemical structure to the inclusion of positive and negative controls in biological assays, these steps are designed to ensure the integrity and reproducibility of the data generated. The adherence to ISO standards for biocompatibility further grounds the evaluation in a globally recognized regulatory context. [8] Future work should focus on synthesizing a library of MIA-based copolymers to systematically investigate the relationship between MIA content and material properties. In vivo studies will be the ultimate test of performance, correlating these in vitro benchmarks with therapeutic outcomes and long-term safety. The methodologies presented here provide the essential foundation for these critical next steps.
References
- Biocompatibility of polymer-based biomaterials and medical devices – regulations, in vitro screening and risk-management. (2018).
-
Techniques Used for Polymer Characterization. (2025). MolecularCloud. Available at: [Link]
-
BIOCOMPATIBILITY OF PLASTICS. Zeus. Available at: [Link]
-
How I Evaluated Industry Benchmarks. ddl-conference.org.uk. Available at: [Link]
-
Use of International Standard ISO 10993-1, "Biological evaluation of medical devices - Part 1. (2023). FDA. Available at: [Link]
-
ISO 10993-1 and Biocompatibility. Emergo. Available at: [Link]
- The “Big Three” in biocompatibility testing of medical devices: implementation of alternatives to animal experimentation—are we there yet?. (2024).
- Polymer Characterization Techniques Explained. (2025).
-
Modern Methods for Polymer Characterization. NSPC Insights. Available at: [Link]
-
How to Measure Drug Release Kinetics from Hydrogel Matrices — HPLC Protocol and Data Formats. (2025). Patsnap Eureka. Available at: [Link]
-
Determination of Drug Release Kinetics from Nanoparticles: Overcoming Pitfalls of the Dynamic Dialysis Method. (2013). ACS Publications. Available at: [Link]
-
In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method. (2020). PMC - NIH. Available at: [Link]
- KINETIC MODELING ON DRUG RELEASE FROM CONTROLLED DRUG DELIVERY SYSTEMS.
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- 8. emergobyul.com [emergobyul.com]
A Senior Application Scientist's Guide to Inter-laboratory Comparison of (1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)acetic acid Analysis
Abstract
This guide provides a comprehensive framework for an inter-laboratory comparison of analytical methods for (1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)acetic acid, a molecule of interest in pharmaceutical development and chemical synthesis. Also known as N-carboxymethyl-5-norbornene-2,3-dicarboximide, consistent and reproducible analysis of this compound is critical for quality control and regulatory compliance. This document outlines a detailed protocol for a collaborative study involving High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). It further presents a hypothetical dataset to illustrate the data analysis and interpretation process, offering field-proven insights into establishing robust and reliable analytical methodologies across different laboratory settings. The principles discussed adhere to internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH).[1][2]
Introduction: The Imperative for Analytical Consistency
This compound is a complex molecule with stereochemical considerations that can influence its activity and impurity profile.[3][4] Ensuring the identity, purity, and strength of such compounds is a cornerstone of pharmaceutical quality assurance.[2] Analytical methods are the bedrock of this assurance, and their validation is a regulatory requirement to demonstrate that a method is suitable for its intended purpose.[1][5][6]
An inter-laboratory comparison, also known as a proficiency test or round-robin study, is a critical exercise in method validation.[7][8] It assesses the reproducibility of an analytical method when performed by different analysts in different laboratories with varying equipment and environmental conditions.[7][9] The primary objectives of such a study for this compound are:
-
To evaluate the performance and reliability of common analytical techniques.
-
To identify potential sources of variability and bias in the analytical process.
-
To establish consensus values for reference materials.
-
To provide confidence in the analytical data supporting drug development and manufacturing.
This guide will walk through the design of a hypothetical inter-laboratory study, the experimental protocols for two prevalent analytical techniques, the statistical evaluation of the resulting data, and the interpretation of these findings.
Study Design and Methodology
A successful inter-laboratory comparison hinges on a well-defined study protocol. This ensures that all participating laboratories are working from a common set of instructions, minimizing procedural variability.
Participating Laboratories and Test Samples
For this hypothetical study, we will consider five independent laboratories (Lab A, Lab B, Lab C, Lab D, and Lab E). Each laboratory will receive a set of identical, blind-coded samples:
-
Sample 1: A high-purity reference standard of this compound (Concentration: 1.0 mg/mL in acetonitrile).
-
Sample 2: A spiked sample containing a known concentration of the analyte in a placebo matrix (e.g., a typical formulation excipient blend) to assess accuracy and matrix effects (Concentration: 0.5 mg/g).
-
Sample 3: A sample containing the analyte along with a potential process-related impurity, 5-norbornene-2,3-dicarboxylic anhydride, to evaluate specificity.
Analytical Methods for Comparison
Two widely used analytical techniques in the pharmaceutical industry will be compared:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A robust and widely available technique for quantitative analysis.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and specific method, often used for impurity profiling and bioanalysis.
The choice of these methods allows for a comparison between a workhorse technique and a more specialized, high-sensitivity method.
Experimental Workflow
The overall workflow for the inter-laboratory study is depicted in the diagram below.
Caption: A flowchart illustrating the key phases of the inter-laboratory comparison study.
Detailed Experimental Protocols
To ensure consistency, detailed step-by-step protocols for each analytical method are provided to the participating laboratories.
Protocol 1: HPLC-UV Method
Objective: To quantify this compound using a standard HPLC-UV method.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and UV-Vis detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (0.1%)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
UV Detection Wavelength: 220 nm
-
Gradient Program:
Time (min) %A %B 0.0 90 10 10.0 10 90 12.0 10 90 12.1 90 10 | 15.0 | 90 | 10 |
-
-
Standard and Sample Preparation:
-
Prepare a 6-point calibration curve from the reference standard (Sample 1) ranging from 0.01 mg/mL to 1.2 mg/mL.
-
For Sample 2, accurately weigh approximately 100 mg of the sample, dissolve in 50 mL of acetonitrile, sonicate for 10 minutes, and filter through a 0.45 µm syringe filter.
-
For Sample 3, prepare as per Sample 2.
-
-
Data Acquisition and Analysis:
-
Perform a system suitability test (SST) before analysis.
-
Inject the calibration standards followed by the samples in triplicate.
-
Integrate the peak corresponding to the analyte and quantify using the calibration curve.
-
Protocol 2: LC-MS/MS Method
Objective: To provide a highly specific and sensitive quantification of the analyte.
Instrumentation:
-
LC-MS/MS system (e.g., Triple Quadrupole).
-
C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
Reagents:
-
Same as HPLC-UV method.
Procedure:
-
Chromatographic Conditions:
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient program to be optimized for a shorter run time.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Multiple Reaction Monitoring (MRM) transitions:
-
Analyte Precursor Ion -> Product Ion (e.g., m/z 222.1 -> 178.1)
-
Impurity Precursor Ion -> Product Ion (if applicable)
-
-
-
Standard and Sample Preparation:
-
Prepare a calibration curve from 1 ng/mL to 1000 ng/mL.
-
Sample preparation is similar to the HPLC-UV method but may require further dilution due to higher sensitivity.
-
-
Data Acquisition and Analysis:
-
Perform SST.
-
Analyze samples in triplicate.
-
Quantify using the area ratio of the analyte peak to a stable isotope-labeled internal standard if available.
-
Data Analysis and Interpretation
Upon receiving the data from all participating laboratories, a thorough statistical analysis is performed. The key validation parameters to be assessed are in line with ICH Q2(R1) guidelines.[1]
Performance Characteristics Evaluation
The following performance characteristics are evaluated for each method in each laboratory:
-
Linearity: The ability of the method to elicit test results that are directly proportional to the analyte concentration. This is assessed by the correlation coefficient (r²) of the calibration curve, which should ideally be >0.99.
-
Accuracy: The closeness of the test results to the true value. It is determined by analyzing the spiked sample (Sample 2) and is expressed as the percentage recovery.
-
Precision: The degree of agreement among individual test results. It is evaluated at two levels:
-
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: The precision within the same laboratory but on different days, with different analysts, or on different equipment. Precision is expressed as the relative standard deviation (%RSD).
-
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities or matrix components. This is evaluated using Sample 3.
Hypothetical Data Summary
The following tables summarize the hypothetical results from the five laboratories for the HPLC-UV method.
Table 1: Linearity and Accuracy Results (HPLC-UV)
| Laboratory | Linearity (r²) | Accuracy (% Recovery for Sample 2) |
| Lab A | 0.9995 | 99.5% |
| Lab B | 0.9991 | 101.2% |
| Lab C | 0.9988 | 98.7% |
| Lab D | 0.9996 | 100.5% |
| Lab E | 0.9993 | 99.8% |
Table 2: Precision Results (HPLC-UV) for Sample 1
| Laboratory | Repeatability (%RSD) | Intermediate Precision (%RSD) |
| Lab A | 0.8 | 1.5 |
| Lab B | 1.1 | 1.9 |
| Lab C | 0.9 | 1.7 |
| Lab D | 0.7 | 1.4 |
| Lab E | 1.0 | 1.8 |
Inter-laboratory Comparison: Statistical Evaluation
To compare the performance across laboratories, statistical tools are employed. The z-score is a common metric used in proficiency testing.[7][10] It indicates how many standard deviations an individual laboratory's result is from the consensus mean of all laboratories.
The z-score is calculated as: z = (x - X) / σ where:
-
x is the result from an individual laboratory.
-
X is the assigned value (consensus mean from all labs).
-
σ is the standard deviation for proficiency assessment.
A common interpretation of z-scores is:
-
|z| ≤ 2: Satisfactory performance
-
2 < |z| < 3: Questionable performance
-
|z| ≥ 3: Unsatisfactory performance
Table 3: Inter-laboratory Comparison of Sample 1 Assay (HPLC-UV)
| Laboratory | Reported Concentration (mg/mL) | z-score | Performance |
| Lab A | 1.01 | 0.5 | Satisfactory |
| Lab B | 1.04 | 2.0 | Satisfactory |
| Lab C | 0.98 | -1.0 | Satisfactory |
| Lab D | 1.00 | 0.0 | Satisfactory |
| Lab E | 0.97 | -1.5 | Satisfactory |
| Consensus Mean | 1.00 | ||
| Standard Deviation | 0.02 |
Interpretation of Results
-
HPLC-UV Method: All five laboratories demonstrated excellent linearity, accuracy, and precision, with all performance characteristics falling within typical acceptance criteria for pharmaceutical analysis. The z-scores for the assay of the reference standard were all satisfactory, indicating a high degree of reproducibility for this method across different laboratories.
-
LC-MS/MS Method (Hypothetical): While detailed data is not presented, one would expect the LC-MS/MS method to show superior sensitivity (lower limit of quantification) and specificity, particularly in resolving the analyte from the co-eluting impurity in Sample 3. However, inter-laboratory variability might be slightly higher due to the complexity of the instrumentation.
Causality Behind Experimental Choices and Potential Pitfalls
-
Choice of C18 Column: A C18 stationary phase is a versatile and robust choice for the reverse-phase separation of moderately polar compounds like the target analyte.
-
Acidified Mobile Phase: The addition of formic acid to the mobile phase helps to protonate the carboxylic acid group of the analyte, leading to better peak shape and retention on the reverse-phase column.
-
Gradient Elution: A gradient elution is necessary to ensure that both the analyte and any potential impurities with different polarities are eluted with good resolution and within a reasonable run time.
-
Negative Ionization for LC-MS/MS: The carboxylic acid moiety on the analyte makes it amenable to deprotonation, leading to a strong signal in negative ESI mode.
-
Potential Pitfalls:
-
Sample Stability: The stability of the analyte in the chosen solvent should be confirmed to avoid degradation during the analysis.
-
Stereoisomers: The target molecule has multiple chiral centers. The analytical method should be evaluated for its ability to separate diastereomers if they are present as impurities.[3][4]
-
Matrix Effects in LC-MS/MS: The placebo matrix in Sample 2 could cause ion suppression or enhancement in the MS source, affecting accuracy. This is why a spiked sample is crucial for evaluation.
-
Conclusion and Recommendations
This guide has outlined a comprehensive approach to conducting an inter-laboratory comparison for the analysis of this compound. The hypothetical data demonstrates that a well-validated HPLC-UV method can be highly reproducible and suitable for routine quality control testing. The LC-MS/MS method serves as a valuable alternative for applications requiring higher sensitivity and specificity.
Based on this study, the following recommendations are made:
-
The HPLC-UV method, as described, is suitable for adoption as a standard method for the quantification of this compound in quality control laboratories.
-
Further studies should be conducted to establish the method's robustness by intentionally varying parameters like pH, column temperature, and mobile phase composition.
-
For the analysis of trace-level impurities or for bioanalytical applications, the LC-MS/MS method is recommended.
-
Regular participation in proficiency testing schemes is encouraged to ensure the ongoing performance of analytical laboratories.[8]
By adhering to the principles of analytical method validation and inter-laboratory comparison, pharmaceutical organizations can ensure the generation of consistent, reliable, and accurate data, ultimately safeguarding product quality and patient safety.
References
- Pharmuni. Validating Analytical Methods in Pharmaceuticals.
- Profound. Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
- Jadhav, et al. Analytical method validation: A brief review. Journal of Pharmaceutical and Life Sciences.
- U.S. Food and Drug Administration. Q2(R2)
- Pharmaguideline.
- CompaLab.
- Benchmark International.
- The Joint Research Centre - EU Science Hub.
- Chromatography Today.
- Deltamu.
- Echemi. 2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)acetic acid.
- NIOSH. CAS Number Listing - All CAS Numbers - NMAM 4th Edition.
- BOC Sciences.
- Ban, et al. CLARIFICATION OF STEREOCHEMISTRY ASPECTS FOR N-HYDROXY-5-NORBORNENE-2,3-DICARBOXIMIDE DERIVATIVES AND ELUCIDATION OF THEM BY EX. Revue Roumaine de Chimie.
- Sigma-Aldrich. (1,3-Dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)acetic acid AldrichCPR.
- PubChem. 2-(5,6-dichloro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetic acid.
- U.S. Environmental Protection Agency. Acetic acid, [2-chloro-4-fluoro-5-(1,3,4,5,6,7-hexahydro-1,3-dioxo-2H-isoindol-2-yl)phenoxy]-, pentyl ester - Substance Details.
- Google Patents. US3870694A - Peptide synthesis with n-hydroxy-5-norbornene-2,3-dicarboximide.
- PrepChem.com. Synthesis of N-hydroxy-5-norbornene-2,3-dicarboximide.
- ResearchGate.
- Sigma-Aldrich. N-Hydroxy-5-norbornene-2,3-dicarboxylic acid imide 97.
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A Comparative Guide to Quantitative Structure-Activity Relationship (QSAR) Studies of (1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)acetic Acid Analogs
This guide provides a comprehensive framework for conducting Quantitative Structure-Activity Relationship (QSAR) studies on analogs of (1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)acetic acid. The isoindoline core is a significant scaffold in medicinal chemistry, appearing in drugs with diverse applications, including anti-inflammatory, immunomodulatory, and anticancer agents.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of methodologies and a practical guide to establishing a robust QSAR workflow for this class of compounds.
The fundamental principle of QSAR is that the biological activity of a chemical compound is directly related to its molecular structure and physicochemical properties.[4][5] By developing mathematical models that correlate these properties with activity, QSAR enables the prediction of the efficacy of novel, untested compounds, thereby accelerating the drug discovery process.[4][5]
I. The QSAR Workflow: A Step-by-Step Protocol
A successful QSAR study hinges on a systematic and rigorously validated workflow.[6][7] The following sections detail the critical steps, from data curation to model deployment, providing the causal reasoning behind each experimental choice.
Data Set Curation and Preparation
The quality of the input data is paramount to the development of a reliable QSAR model.[8] This initial phase involves gathering a dataset of this compound analogs with their corresponding biological activities.
Experimental Protocol:
-
Data Collection: Compile a list of analogs and their measured biological activities (e.g., IC₅₀, EC₅₀, Kᵢ) from internal databases or scientific literature. Ensure consistent assay conditions across the dataset.
-
Data Cleaning: Remove duplicate entries and compounds with missing activity data. If necessary, impute missing values using established methods, though this should be done with caution.[7]
-
Structural Standardization: Standardize chemical structures to a consistent format (e.g., SMILES or SDF). This includes neutralizing charges, removing salts, and ensuring consistent tautomeric forms.
-
Data Splitting: Divide the dataset into a training set and a test set.[7] The training set is used to build the model, while the test set, which should be structurally diverse and representative of the full dataset, is used for external validation.[8][9] A common split is 70-80% for the training set and 20-30% for the test set.
Rationale: A well-curated and properly split dataset is crucial for building a generalizable model and avoiding statistical overfitting, where the model performs well on the training data but fails to predict new compounds accurately.[8]
Molecular Descriptor Calculation
Molecular descriptors are numerical representations of a molecule's physicochemical properties.[4] The choice of descriptors is critical and should encompass a range of properties relevant to the biological activity being studied.
Descriptor Classes:
-
1D Descriptors: Molecular weight, atom counts, etc.
-
2D Descriptors: Topological indices, molecular connectivity, etc.
-
3D Descriptors: Steric parameters (e.g., molecular volume), electronic properties (e.g., dipole moment), and surface area properties.
-
Quantum Chemical Descriptors: HOMO/LUMO energies, partial charges.
Experimental Protocol:
-
Software Selection: Utilize molecular modeling software such as MOE (Molecular Operating Environment), Schrödinger Suite, or open-source alternatives like RDKit or PaDEL-Descriptor to calculate a wide array of descriptors.
-
Descriptor Calculation: For each molecule in the dataset, calculate a comprehensive set of 1D, 2D, and 3D descriptors.
-
Data Reduction: Remove constant and near-constant value descriptors. Address inter-descriptor correlation by removing one of two descriptors with a high correlation coefficient (e.g., >0.9).
Rationale: The goal is to select a diverse and informative set of descriptors that can capture the structural variations responsible for the differences in biological activity.
Model Development: A Comparison of Methods
Several statistical methods can be employed to build the QSAR model. The choice of method depends on the nature of the data and the complexity of the structure-activity relationship.[7][10]
| Modeling Technique | Description | Advantages | Disadvantages |
| Multiple Linear Regression (MLR) | A linear method that models the relationship between two or more independent variables (descriptors) and a dependent variable (activity).[7] | Simple to interpret, provides a clear equation. | Assumes a linear relationship, sensitive to outliers and multicollinearity.[10] |
| Partial Least Squares (PLS) | A regression technique that can handle multicollinearity in descriptor data and a large number of descriptors.[7][10] | Robust to noisy and correlated data. | Can be more difficult to interpret than MLR. |
| Support Vector Machines (SVM) | A non-linear modeling approach that can capture complex structure-activity relationships.[7][10] | Effective in high-dimensional spaces, robust to overfitting. | Less interpretable, computationally intensive. |
| Artificial Neural Networks (ANN) | Flexible non-linear models that can learn intricate patterns in the data.[10] | Can model highly complex, non-linear relationships. | Prone to overfitting, requires larger datasets, "black box" nature. |
Experimental Protocol:
-
Feature Selection: Employ techniques like genetic algorithms, forward selection, or recursive feature elimination to select the most relevant descriptors for each modeling method.
-
Model Building: Using the selected descriptors and the training set, build models using several of the techniques listed above.
-
Internal Validation: Perform internal validation using methods like leave-one-out cross-validation (LOO-CV) or k-fold cross-validation to assess the model's robustness and predictive power.[8][9] The cross-validated correlation coefficient (Q²) is a key metric here.[10]
Rationale: Comparing multiple modeling techniques is essential to identify the most suitable approach for the specific dataset and biological endpoint. Internal validation provides an initial assessment of the model's predictive ability.
Rigorous Model Validation
Validation is a critical step to ensure the QSAR model is robust, reliable, and has predictive power for new compounds.[9]
Validation Metrics:
| Parameter | Description | Acceptable Value |
| R² (Coefficient of Determination) | The proportion of the variance in the dependent variable that is predictable from the independent variables. | > 0.6 |
| Q² (Cross-validated R²) | A measure of the model's predictive ability from internal cross-validation. | > 0.5 |
| R²_pred (External Validation R²) | The R² calculated for the external test set. | > 0.6 |
Experimental Protocol:
-
External Validation: Use the developed models to predict the activity of the compounds in the test set. Calculate the R²_pred value.
-
Applicability Domain (AD) Definition: Define the chemical space in which the model can make reliable predictions. This can be based on descriptor ranges, leverage values, or distance-based methods.
-
Y-Randomization: Scramble the biological activity data multiple times and rebuild the model. A significant drop in the resulting R² and Q² values confirms that the original model is not due to chance correlation.
Rationale: A combination of internal and external validation, along with a defined applicability domain, establishes the trustworthiness and predictive confidence of the QSAR model.[6][9]
II. Visualization of the QSAR Workflow
Visualizing the workflow can aid in understanding the logical progression of a QSAR study.
Caption: A generalized workflow for a robust QSAR study.
III. Comparative Analysis of QSAR Models: A Hypothetical Case Study
To illustrate the comparison of different QSAR models, consider a hypothetical dataset of 50 this compound analogs with anti-inflammatory activity. After following the workflow, three models are developed:
| Model | Descriptors | R² (Training) | Q² (LOO-CV) | R²_pred (Test) |
| MLR | ALogP, TPSA, BalabanJ | 0.75 | 0.68 | 0.72 |
| PLS | 5 Latent Variables | 0.82 | 0.76 | 0.79 |
| SVM | ALogP, TPSA, BalabanJ, MR, PEOP_VSA | 0.88 | 0.81 | 0.85 |
Interpretation:
In this hypothetical scenario, the SVM model demonstrates the best statistical performance across all validation metrics. Its higher R², Q², and R²_pred values suggest it has captured more of the complex, potentially non-linear structure-activity relationships within the dataset compared to the MLR and PLS models. While the MLR model offers greater interpretability through a simple equation, the superior predictive power of the SVM model makes it the preferred choice for predicting the activity of new analogs.
IV. Mechanistic Insights from QSAR Models
Beyond prediction, well-validated QSAR models can provide valuable insights into the structural features driving biological activity.[4] For instance, if a descriptor like TPSA (Topological Polar Surface Area) consistently appears in robust models with a negative coefficient, it suggests that lower polarity is favorable for the activity of these analogs. Similarly, positive coefficients for steric descriptors might indicate that bulkier substituents in certain positions enhance activity. This information can guide the rational design of more potent compounds.
V. Conclusion
This guide outlines a comprehensive and scientifically rigorous approach to conducting QSAR studies on this compound analogs. By systematically preparing data, calculating meaningful descriptors, developing and comparing multiple models, and performing stringent validation, researchers can build predictive tools that accelerate the drug discovery process. The choice of the final QSAR model should be based on a balanced consideration of its statistical robustness, predictive power, and interpretability. The ultimate goal is to generate reliable models that can confidently guide the synthesis and testing of new, more effective therapeutic agents.
VI. References
-
Tropsha, A. (2010). Best Practices for QSAR Model Development, Validation, and Exploitation. Molecular Informatics, 29(8-9), 647-658.
-
Roy, K., Kar, S., & Das, R. N. (2015). A primer on QSAR/QSPR modeling: Basic concepts. In Understanding the Basics of QSAR for Applications in Pharmaceutical Sciences and Risk Assessment (pp. 1-27). Academic Press.
-
Wikipedia. (n.d.). Quantitative structure–activity relationship. Retrieved from [Link]
-
Hebar, A., et al. (2018). Modelling methods and cross-validation variants in QSAR: a multi-level analysis. SAR and QSAR in Environmental Research, 29(9), 721-738.
-
Neovarsity. (2024). A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. Retrieved from [Link]
-
Gajda, J., et al. (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. Molecules, 26(14), 4299.
-
Reavill, C., et al. (2007). Design and synthesis of novel 2,3-dihydro-1H-isoindoles with high affinity and selectivity for the dopamine D3 receptor. Bioorganic & Medicinal Chemistry Letters, 17(15), 4234-4238.
-
Csollei, J., et al. (2005). Design and synthesis of some isoindoline derivatives as analogues of the active anti-inflammatory Indoprofen. ARKIVOC, 2005(13), 377-388.
-
Kumar, A., & Kumar, R. (2021). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Molecules, 26(16), 4991.
-
Index Copernicus. (2025). Computational Chemistry oriented Research of Novel Indole Compounds. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Applications in Discovering New Drugs using Quantitative Structure-Activity Relationship Analysis (QSAR) Model. Retrieved from [Link]
-
Sharma, M., & Singh, P. (2012). QSAR Analysis of 1,3-diaryl-4,5,6,7-tetrahydro-2H-isoindole Derivatives as Selective COX-2 Inhibitors. Letters in Drug Design & Discovery, 9(1), 53-61.
-
Michael, R. (2023). Quantitative Structure-Activity Relationship (QSAR) Modeling in Drug Discovery. Journal of Chemical and Pharmaceutical Research, 15(11), 073.
-
Dr. A. K. Singh Kushwaha. (2022, June 25). Quantitative Structure Activity Relationship [Video]. YouTube. [Link]
-
Baumann, M. H., et al. (2015). Quantitative structure–activity relationship analysis of the pharmacology of para-substituted methcathinone analogues. British Journal of Pharmacology, 172(7), 1777-1788.
Sources
- 1. A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. longdom.org [longdom.org]
- 5. jocpr.com [jocpr.com]
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- 7. neovarsity.org [neovarsity.org]
- 8. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]
- 9. Validation of QSAR Models | Basicmedical Key [basicmedicalkey.com]
- 10. Modelling methods and cross-validation variants in QSAR: a multi-level analysis$ - PubMed [pubmed.ncbi.nlm.nih.gov]
Review of the synthetic routes to (1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)acetic acid
A Comparative Guide to the Synthetic Routes of (1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)acetic acid
Introduction
This compound is a saturated bicyclic imide derivative of significant interest in medicinal chemistry and materials science. Its rigid, well-defined three-dimensional structure makes it an attractive scaffold for the synthesis of novel therapeutic agents and functional polymers. This guide provides a comparative analysis of the plausible synthetic routes to this target molecule, offering detailed experimental protocols and a discussion of the strategic advantages and disadvantages of each approach. The synthesis fundamentally relies on the classic Diels-Alder reaction between cyclopentadiene and maleic anhydride to construct the core norbornene framework.[1][2] From this common starting point, two primary divergent strategies are explored.
Route 1: Synthesis via an Unsaturated Intermediate followed by Hydrogenation
This synthetic pathway involves the initial formation of the N-substituted unsaturated imide, followed by catalytic hydrogenation to yield the final saturated product. This approach allows for the introduction of the acetic acid moiety early in the synthesis.
Experimental Protocol
Step 1a: Synthesis of cis-5-Norbornene-endo-2,3-dicarboxylic Anhydride
The synthesis begins with the Diels-Alder cycloaddition of freshly cracked cyclopentadiene with maleic anhydride.[2][3]
-
Reagents: Dicyclopentadiene, maleic anhydride, toluene, petroleum ether.
-
Procedure:
-
Dicyclopentadiene (30 mL) is placed in a round-bottom flask and heated to approximately 170-200°C to induce retro-Diels-Alder reaction, yielding cyclopentadiene monomer.[4]
-
The freshly distilled cyclopentadiene is collected in an ice-cooled flask.
-
A solution of maleic anhydride (6.0 g) in toluene (25 mL) is prepared in an Erlenmeyer flask and cooled in an ice bath.
-
A solution of cyclopentadiene (6 mL) in toluene (5 mL) is added portion-wise to the maleic anhydride solution with vigorous swirling.
-
After the addition is complete, the reaction mixture is allowed to stand in the ice bath for 20 minutes.
-
The mixture is then warmed on a steam bath, and petroleum ether (35 mL) is added to precipitate the product.
-
The crude product is collected by suction filtration and can be recrystallized from a mixture of dichloromethane and petroleum ether to yield colorless crystals of cis-5-norbornene-endo-2,3-dicarboxylic anhydride.[2]
-
Step 1b: Synthesis of (1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)acetic acid
This step involves the reaction of the anhydride with glycine to form the imide.
-
Reagents: cis-5-Norbornene-endo-2,3-dicarboxylic anhydride, glycine, acetic acid (glacial).
-
Procedure:
-
A mixture of cis-5-norbornene-endo-2,3-dicarboxylic anhydride (10.0 g, 60.9 mmol) and glycine (4.57 g, 60.9 mmol) in glacial acetic acid (100 mL) is heated at reflux for 4 hours.
-
The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is triturated with cold water, and the resulting solid is collected by filtration.
-
The crude product is washed with water and dried to afford (1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)acetic acid.
-
Step 1c: Hydrogenation to this compound
The final step is the saturation of the carbon-carbon double bond via catalytic hydrogenation.
-
Reagents: (1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)acetic acid, platinum(IV) oxide (Adam's catalyst) or Palladium on carbon (10%), ethanol, hydrogen gas.
-
Procedure:
-
(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)acetic acid (5.0 g) is dissolved in ethanol (100 mL) in a hydrogenation vessel.
-
A catalytic amount of platinum(IV) oxide or 10% Pd/C is added to the solution.
-
The vessel is connected to a hydrogen source and purged with hydrogen gas.
-
The reaction mixture is stirred under a hydrogen atmosphere (typically 1-4 atm) at room temperature until the theoretical amount of hydrogen is consumed.
-
The catalyst is removed by filtration through a pad of Celite.
-
The filtrate is concentrated under reduced pressure to yield the final product, this compound.
-
Workflow Diagram
Caption: Synthetic workflow for Route 1.
Route 2: Synthesis via a Saturated Intermediate
In this alternative strategy, the norbornene anhydride is first hydrogenated to its saturated analog. This saturated anhydride is then reacted with glycine to furnish the final product.
Experimental Protocol
Step 2a: Synthesis of cis-5-Norbornene-endo-2,3-dicarboxylic Anhydride
This step is identical to Step 1a in Route 1.
Step 2b: Synthesis of cis-octahydro-2H-4,7-methanoisoindole-1,3-dione
The unsaturated anhydride is hydrogenated to the saturated anhydride.
-
Reagents: cis-5-Norbornene-endo-2,3-dicarboxylic anhydride, platinum(IV) oxide or Palladium on carbon (10%), ethyl acetate or ethanol, hydrogen gas.
-
Procedure:
-
cis-5-Norbornene-endo-2,3-dicarboxylic anhydride (10.0 g) is dissolved in ethyl acetate or ethanol (150 mL) in a hydrogenation vessel.
-
A catalytic amount of platinum(IV) oxide or 10% Pd/C is added.
-
The mixture is hydrogenated under a hydrogen atmosphere (1-4 atm) at room temperature with stirring.
-
Upon completion of the reaction (cessation of hydrogen uptake), the catalyst is filtered off.
-
The solvent is removed by rotary evaporation to give cis-octahydro-2H-4,7-methanoisoindole-1,3-dione.
-
Step 2c: Synthesis of this compound
The final step is the condensation of the saturated anhydride with glycine.
-
Reagents: cis-octahydro-2H-4,7-methanoisoindole-1,3-dione, glycine, acetic acid (glacial).
-
Procedure:
-
A mixture of cis-octahydro-2H-4,7-methanoisoindole-1,3-dione (10.0 g, 60.2 mmol) and glycine (4.52 g, 60.2 mmol) in glacial acetic acid (100 mL) is heated at reflux for 4 hours.
-
The reaction mixture is cooled, and the solvent is evaporated under reduced pressure.
-
The resulting residue is treated with cold water to precipitate the product.
-
The solid is collected by filtration, washed with water, and dried to yield this compound.
-
Workflow Diagram
Caption: Synthetic workflow for Route 2.
Comparative Analysis
| Feature | Route 1 | Route 2 |
| Number of Steps | 3 | 3 |
| Key Intermediate | Unsaturated N-substituted imide | Saturated anhydride |
| Hydrogenation Step | Final step | Intermediate step |
| Potential Advantages | - The unsaturated intermediate may have different solubility properties, potentially aiding in purification.- Potential for further functionalization of the double bond if desired. | - Hydrogenation of the smaller anhydride molecule might be more efficient.- Avoids potential side reactions of the carboxylic acid group during hydrogenation, although unlikely under these conditions. |
| Potential Disadvantages | - The catalyst for hydrogenation could potentially interact with the carboxylic acid group, although this is generally not an issue with PtO2 or Pd/C.- The final product might be more challenging to purify from the reaction mixture. | - The saturated anhydride may be more difficult to handle or purify than its unsaturated counterpart due to changes in physical properties (e.g., melting point, solubility). |
Conclusion
Both Route 1 and Route 2 represent viable and robust strategies for the synthesis of this compound, starting from the readily available precursors, cyclopentadiene and maleic anhydride. The choice between the two routes may depend on laboratory-specific considerations, such as the ease of handling and purification of the intermediates. Route 2, involving the early hydrogenation of the anhydride, might be slightly preferred to avoid any potential, albeit minor, interaction of the hydrogenation catalyst with the acetic acid moiety in the final step. However, both pathways are chemically sound and should provide access to the target molecule in good overall yield. Researchers should consider small-scale trial reactions to determine the most efficient route based on their specific experimental setup and purification capabilities.
References
-
Cristol, S. J., & LaLonde, R. T. (1959). Bridged Polycyclic Compounds. XII. The Stereochemistry of the Addition of a Proton to the Nortricyclene Nucleus. Journal of the American Chemical Society, 81(7), 1655–1659. [Link]
-
Roberts, J. D., Trumbull, E. R., Bennett, W., & Armstrong, R. (1950). The Reaction of Norbornylene with N-Bromosuccinimide. Journal of the American Chemical Society, 72(7), 3116–3124. [Link]
-
Li, J., et al. (2021). One-pot synthesis of 5-norbornene-2,3-dicarboxylic anhydride with high exo/endo ratio in a microreactor under high temperature. Chemical Engineering Journal, 421, 127815. [Link]
-
Synthesis of cis-Norbornene-5,6,-endo-dicarboxylic Anhydride. (n.d.). Retrieved from [Link]
-
Solved Synthesis of cis-5-Norbornene-endo-2,3-dicarboxylic | Chegg.com. (2020, June 25). Retrieved from [Link]
- Fujino, M., & Shinagawa, S. (1975). U.S. Patent No. 3,870,694. U.S.
-
Synthesis of N-hydroxy-5-norbornene-2,3-dicarboxylic acid imide. (n.d.). PrepChem.com. Retrieved from [Link]
-
Synthesis and properties of poly(norbornene)s with lateral aramid groups. (n.d.). Retrieved from [Link]
-
Synthesis of trans-5-norbornene-2,3-dicarboxylic acid from fumaric acid and cyclopentadiene. (2006, March). Retrieved from [Link]
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Safety Operating Guide
Personal protective equipment for handling (1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)acetic acid
A Strategic Guide to the Safe Handling of (1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)acetic acid
This document provides comprehensive safety and logistical guidance for researchers, scientists, and drug development professionals handling this compound (CAS 16466-29-2). The procedural recommendations herein are designed to ensure personnel safety, maintain experimental integrity, and comply with environmental regulations. The causality behind each recommendation is explained to foster a deep understanding of the necessary safety protocols.
Hazard Identification and Risk Assessment
This compound is a compound that requires careful handling due to its specific hazard profile. A thorough understanding of these risks is the foundation of a safe laboratory environment.
Summary of Hazards:
| Hazard | Classification | Key Considerations |
| Acute Oral Toxicity | Harmful if swallowed[1] | Ingestion can lead to adverse health effects. |
| Serious Eye Damage | Causes serious eye damage[1] | Direct contact can result in severe and potentially irreversible eye injury. |
| Skin Sensitization | May cause an allergic skin reaction[1] | Repeated skin contact may lead to sensitization and allergic reactions. |
| Respiratory Irritation | May cause respiratory irritation[1] | Inhalation of dust may irritate the respiratory tract. |
| Aquatic Toxicity | Very toxic to aquatic life[1] | Release into the environment can cause significant harm to aquatic ecosystems. |
Given these hazards, a comprehensive risk assessment should be conducted before any handling of this compound. This assessment must consider the quantity of the substance being used, the frequency of handling, and the specific experimental procedures involved.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are critical to mitigating the risks associated with this compound. The following PPE is mandatory for all personnel handling this compound.
Eye and Face Protection
Due to the risk of serious eye damage, robust eye and face protection is non-negotiable.
-
Chemical Splash Goggles: These are essential to provide a seal around the eyes, protecting them from splashes of solutions or airborne particles of the compound[2]. Standard safety glasses with side shields do not offer sufficient protection against chemical splashes and should not be used as the primary eye protection when handling this compound[3].
-
Face Shield: When there is a significant risk of splashing, such as when handling larger quantities or during vigorous mixing, a face shield should be worn in addition to chemical splash goggles[2][3]. A face shield provides a broader barrier of protection for the entire face[3].
Hand Protection
To prevent skin contact and potential sensitization, the selection of appropriate chemical-resistant gloves is crucial.
-
Glove Material: Nitrile or neoprene gloves are recommended for handling this compound. Nitrile gloves offer good resistance to a wide range of chemicals, including many acids and organic compounds, and are a suitable choice for incidental contact[4][5]. For prolonged contact or when handling solutions of the compound, neoprene gloves may offer superior protection[4][5].
-
Double Gloving: For procedures with a higher risk of exposure, wearing two pairs of nitrile gloves is recommended[6]. This practice provides an additional layer of protection and allows for the safe removal of the outer glove if it becomes contaminated.
-
Glove Inspection: Before each use, visually inspect gloves for any signs of degradation, punctures, or tears. Damaged gloves must be discarded and replaced immediately.
Respiratory Protection
Inhalation of the powdered form of this compound can cause respiratory irritation. Therefore, appropriate respiratory protection is necessary, particularly when handling the solid material outside of a certified chemical fume hood.
-
Respirator Type: A NIOSH-approved air-purifying respirator equipped with a combination of organic vapor and particulate (N95 or P100) cartridges is recommended when handling the powder[7][8][9]. The particulate filter will protect against the inhalation of dust, while the organic vapor cartridge will provide protection against any volatile components.
-
Fit Testing: All personnel required to wear a tight-fitting respirator must undergo a qualitative or quantitative fit test to ensure a proper seal. Facial hair that interferes with the seal of the respirator is not permitted.
Protective Clothing
-
Laboratory Coat: A long-sleeved laboratory coat is mandatory to protect the skin and personal clothing from contamination.
-
Closed-Toed Shoes: These are a standard requirement in any laboratory setting to protect the feet from spills and falling objects.
Safe Handling and Operational Procedures
A systematic approach to handling this compound is essential to minimize the risk of exposure.
Engineering Controls
-
Chemical Fume Hood: All weighing and handling of the solid compound, as well as the preparation of solutions, should be conducted in a certified chemical fume hood to minimize the inhalation of dust and vapors[10].
-
Ventilation: Ensure that the laboratory is well-ventilated to prevent the accumulation of any airborne contaminants.
Step-by-Step Handling Protocol
-
Preparation: Before handling the compound, ensure that all necessary PPE is readily available and in good condition. Designate a specific area within the chemical fume hood for the handling of this compound.
-
Weighing: When weighing the solid, use a disposable weigh boat. Handle the container of the solid with care to avoid generating dust.
-
Solution Preparation: If preparing a solution, slowly add the solid to the solvent to avoid splashing.
-
Post-Handling: After handling, decontaminate the work area with an appropriate cleaning agent. Wash hands thoroughly with soap and water, even after removing gloves.
Caption: Workflow for the safe handling of this compound.
Disposal Plan
Due to its high aquatic toxicity, proper disposal of this compound and its containers is of utmost importance to prevent environmental contamination.
-
Waste Segregation: All waste containing this compound, including excess solid, solutions, and contaminated consumables (e.g., gloves, weigh boats, pipette tips), must be collected in a designated, properly labeled hazardous waste container[11]. The container should be clearly marked with the chemical name and the appropriate hazard symbols.
-
Halogenated vs. Non-Halogenated Waste: Since the compound does not contain halogens, it should be disposed of in a non-halogenated organic waste stream unless mixed with halogenated solvents[12].
-
Aqueous Waste: Aqueous solutions containing this compound should be collected as hazardous aqueous waste and should not be disposed of down the drain[13].
-
Disposal Vendor: All hazardous waste must be disposed of through a certified hazardous waste disposal vendor in accordance with local, state, and federal regulations.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open[1][14]. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes[1]. If skin irritation or a rash develops, seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: If the compound is swallowed, rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.
-
Spill Cleanup: For a small spill, carefully clean it up using an absorbent material and place it in a sealed container for disposal as hazardous waste. For a large spill, evacuate the area and contact the institution's environmental health and safety department.
By adhering to these guidelines, researchers can work safely with this compound, protecting themselves, their colleagues, and the environment.
References
-
Dr. Agarwals Eye Hospital. (2023). How to Handle and Store Chemicals Safely to Protect Your Eyes. Retrieved from [Link]
-
University of Washington Environmental Health & Safety. (n.d.). Acutely Toxic Materials SOP. Retrieved from [Link]
-
University of California, Riverside Environmental Health & Safety. (n.d.). Selecting Chemical-Resistant Gloves. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1990). Manual for the Evaluation of Laboratories Performing Aquatic Toxicity Tests. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]
-
Emory University. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (1996). NIOSH Guide to the Selection and Use of Particulate Respirators. Retrieved from [Link]
-
Safetyware. (2023). Chemical Resistant Glove Guide: Choosing the Right Material for Protection. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). OSHA Respirator Requirements for Selected Chemicals. Retrieved from [Link]
-
The University of Arizona Research Laboratory & Safety Services. (2015). Contact (Eye & Skin) Hazard Hazard Class Standard Operating Procedure. Retrieved from [Link]
-
Amsafe PPE. (n.d.). Your Guide to Picking the Right Chemical Resistant Gloves. Retrieved from [Link]
-
University of Pennsylvania Environmental Health and Radiation Safety. (2024). SOP: Acutely Toxic Chemicals. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (1987). NIOSH Guide to Industrial Respiratory Protection. Retrieved from [Link]
-
Safety+Health Magazine. (2018). NIOSH publishes guide on air-purifying respirator selection. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. Retrieved from [Link]
-
American Chemical Society. (2015). Guidelines for Chemical Laboratory Safety in Academic Institutions. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). Respirator Fact Sheet. Retrieved from [Link]
-
University of California, Santa Barbara Environmental Health & Safety. (n.d.). Hazardous Waste Reduction. Retrieved from [Link]
-
University of Oslo. (2024). Chemical and Hazardous Waste Guide. Retrieved from [Link]
-
University of Wisconsin-Madison Department of Chemistry. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]
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- 8. OSHA Respirator Requirements for Selected Chemicals | NIOSH | CDC [cdc.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
